molecular formula C6H11NO2 B1387340 (R)-2-Amino-2-cyclobutylacetic acid CAS No. 49607-10-5

(R)-2-Amino-2-cyclobutylacetic acid

Cat. No.: B1387340
CAS No.: 49607-10-5
M. Wt: 129.16 g/mol
InChI Key: FZENWFNLDOYYFB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-cyclobutylacetic acid, also known as D-Cyclobutylglycine, is a non-proteinogenic chiral amino acid of high value in medicinal chemistry and drug discovery. With the CAS registry number 49607-10-5 and a molecular formula of C 6 H 11 NO 2 , this compound serves as a critical building block for the synthesis of complex peptidomimetics . Its primary research application lies in the rational design of stabilized peptide therapeutics, where incorporating D-amino acids like this one significantly enhances resistance to proteolytic degradation and improves in vivo metabolic stability compared to their L-amino acid counterparts . This enhanced stability is crucial for developing effective inhibitors of protein-protein interactions (PPIs). For instance, research has demonstrated that incorporating D-amino acids into cyclic peptidomimetics can yield potent compounds with nanomolar-range activity against therapeutic targets, such as the HER2 receptor in certain cancer cell lines, while maintaining stability in serum for extended periods . The cyclobutyl side chain in this compound contributes conformational rigidity, which can be exploited to pre-organize peptide structures into specific bioactive conformations, thereby improving target affinity and selectivity . This makes it an indispensable tool for researchers developing novel therapeutics for areas including, but not limited to, oncology and infectious diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(2R)-2-amino-2-cyclobutylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZENWFNLDOYYFB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652372
Record name (2R)-Amino(cyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49607-10-5
Record name Cyclobutaneacetic acid, α-amino-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49607-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-Amino(cyclobutyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-2-cyclobutylacetic acid is a non-proteinogenic cyclic amino acid, a class of compounds gaining significant interest in medicinal chemistry and drug development.[1][2] The constrained cyclic structure of these amino acids can impart unique conformational properties to peptides and peptidomimetics, potentially leading to enhanced metabolic stability, receptor affinity, and bioavailability.[3] A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development, from guiding synthesis and purification to predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide presents established, field-proven methodologies for determining these critical parameters. The protocols detailed herein are designed to be self-validating and are grounded in fundamental chemical principles, providing researchers with the tools to elucidate the properties of this and other novel amino acid analogs.

Molecular Identity and Core Properties

This compound is a chiral molecule with the following fundamental identifiers:

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[4][5]
Molecular Weight 129.16 g/mol [5]
CAS Number 49607-10-5[4]
Appearance Solid[4]

The structure of this compound, featuring a cyclobutane ring attached to the alpha-carbon of a glycine analog, is depicted below.

Figure 1: Chemical structure of this compound.

Thermal Properties: Melting Point Determination

The melting point is a critical parameter that provides information about the purity and thermal stability of a compound. For many amino acids, determination of a sharp melting point can be challenging due to decomposition at elevated temperatures.[6] Differential Scanning Calorimetry (DSC) is a highly precise method for determining the melting temperature (T_m) by measuring the heat flow into a sample as a function of temperature.[7]

Experimental Protocol: Melting Point Determination by DSC

This protocol outlines the standard procedure for determining the melting point of a non-proteinogenic amino acid using DSC.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an identical empty sealed pan to be used as a reference.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the sample pan and the reference pan into the DSC cell.

  • Thermal Scan:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature beyond the melting event.[8]

    • A nitrogen purge is typically used to maintain an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic transition in the DSC thermogram. The peak of the endotherm represents the temperature at which the heat flow is maximal.[7]

    • The enthalpy of fusion (ΔH_fus) can be calculated by integrating the area under the melting peak.

The causality behind this experimental choice lies in DSC's ability to differentiate between the heat absorbed during a phase transition and the heat capacity of the sample, providing a more accurate and reproducible melting point than traditional capillary methods, especially for compounds that may decompose.[9]

cluster_protocol DSC Melting Point Determination Workflow A Sample Preparation (2-5 mg in Al pan) B Instrument Calibration (e.g., with Indium) A->B C Thermal Scan (e.g., 10°C/min ramp) B->C D Data Analysis (Identify endotherm onset/peak) C->D

Figure 2: Workflow for melting point determination using DSC.

Solubility Profile

Solubility is a key determinant of a drug candidate's absorption and bioavailability.[10] The solubility of amino acids is influenced by the solvent's polarity, pH, and the nature of the amino acid's side chain. The zwitterionic nature of amino acids generally confers good solubility in polar protic solvents like water, while solubility in nonpolar organic solvents is typically limited.[11]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.[12]

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[10][13]

  • Phase Separation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.[13]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve of known concentrations.

This protocol is self-validating as the continued presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

cluster_protocol Shake-Flask Solubility Determination Workflow A Add excess solid to solvent B Equilibrate (e.g., 24h shaking) A->B C Filter supernatant B->C D Quantify concentration (e.g., HPLC) C->D

Figure 3: Workflow for the shake-flask solubility assay.

Acid-Base Properties: pKa Determination

The pKa values of the ionizable groups (the α-carboxylic acid and α-amino group) are critical for understanding the charge state of the molecule at different pH values, which in turn influences its solubility, lipophilicity, and interaction with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa values of weak acids and bases.[14][15][16]

  • Sample Preparation:

    • Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

  • Titration Setup:

    • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).[17]

    • Place a known volume of the amino acid solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

  • Titration Procedure:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[17]

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa (pKa₁) corresponds to the dissociation of the carboxylic acid group, and the second pKa (pKa₂) corresponds to the deprotonation of the ammonium group.

The inflection points on the titration curve validate the equivalence points, and the buffering regions provide a clear indication of the pKa values.[14]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show signals for the α-proton, the protons of the cyclobutane ring, and the exchangeable protons of the amino and carboxylic acid groups. The chemical shift of protons on a cyclobutane ring typically appears around 1.96 ppm for the unsubstituted ring.[18][19] The α-proton's chemical shift will be influenced by the adjacent amino and carboxyl groups. The cyclobutane protons are expected to exhibit complex splitting patterns due to geminal and vicinal coupling.[18]

  • Predicted ¹³C NMR Spectrum: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the α-carbon, and the carbons of the cyclobutane ring. Unsubstituted cyclobutane shows a resonance at approximately 22.4 ppm.[18][20] The α-carbon signal will be shifted downfield due to the electronegative nitrogen and oxygen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In its solid, zwitterionic form, this compound is expected to exhibit the following characteristic absorption bands:[21]

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
N⁺-H (Ammonium)3200 - 2800 (broad)Stretching
C-H (Alkane)2950 - 2850Stretching
C=O (Carboxylate)~1600 (strong)Asymmetric Stretching
N-H~1500Bending
C-O (Carboxylate)~1400Symmetric Stretching

The broad N⁺-H stretching band is characteristic of the zwitterionic form of amino acids.[22] The presence of both the carboxylate (COO⁻) and ammonium (NH₃⁺) bands and the absence of a strong O-H band around 3000 cm⁻¹ for the carboxylic acid would confirm the zwitterionic structure in the solid state.[23][24]

Conclusion

This technical guide has outlined the key physicochemical characteristics of this compound and provided robust, standardized protocols for their experimental determination. While specific experimental data for this compound are not widely published, the methodologies described for melting point, solubility, pKa, and spectroscopic analysis provide a clear path for researchers to characterize this and other novel cyclic amino acids. A thorough understanding of these properties is a critical foundation for advancing the use of such unique building blocks in the design of next-generation therapeutics.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
  • LibreTexts. (2021). FTIR Analysis of Protein Structure. Chemistry LibreTexts.
  • Al-Omair, M. A. (2010). The infrared spectra and molecular structure of zwitterionic L-??- phenylalanine. Journal of Taibah University for Science, 3, 29-37.
  • Abraham, R. J., & Monasterios, M. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 631-639.
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504-7.
  • Fischer, G., Cao, X., Cox, N., & Francis, M. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49.
  • Baranac-Stojanović, M., & Stojanović, M. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS.
  • American Chemical Society. (2017). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science.
  • Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 675-678.
  • ResearchGate. (n.d.). Zwitterionic Structures of Amino Acids.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.).
  • National Institutes of Health. (2016). Optimizing PK properties of cyclic peptides: the effect of side chain substitutions on permeability and clearance. Bioorganic & medicinal chemistry letters, 26(24), 5903–5908.
  • Scribd. (n.d.).
  • World Journal of Advanced Research and Reviews. (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. World Journal of Advanced Research and Reviews, 16(3), 856-868.
  • Creative Bioarray. (n.d.).
  • ResearchGate. (n.d.). Absorbance bands of amino acid side chains in the 1600-1700 cm −1 a.
  • ACS Publications. (2019). Zwitterion vs Neutral Structures of Amino Acids. Stabilized by a Negatively Charged Site: Infrared Photodissociation and Computations of Proline–Chloride Anion. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
  • ResearchGate. (n.d.). DSC assay [N c ] of the 21 amino acids and their relative DSC melting....
  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
  • National Institutes of Health. (2021).
  • The Biology Project. (n.d.). Cyclic Amino Acid.
  • Royal Society of Chemistry. (2020). Melting properties of amino acids and their solubility in water. Physical Chemistry Chemical Physics, 22(47), 27500-27511.
  • MolecularCloud. (2023).
  • CymitQuimica. (n.d.). This compound.
  • National Institutes of Health. (2019). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC advances, 9(21), 11933–11941.
  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid.
  • Semantic Scholar. (n.d.). Amino Acids, Cyclic.
  • SpectraBase. (n.d.). Cyclobutene - Optional[13C NMR] - Chemical Shifts.
  • Open Access Pub. (n.d.). Cyclic Amino Acids.
  • National Institutes of Health. (n.d.). 2-Amino-2-cyclobutylacetic acid. PubChem.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Synfacts. (2024).
  • CureFFI.org. (2016). Differential scanning calorimetry.
  • National Institutes of Health. (2012). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Journal of the American Chemical Society, 134(22), 9086–9089.
  • Semantic Scholar. (2018). New experimental melting properties as access for predicting amino-acid solubility.
  • National Institutes of Health. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic letters, 23(15), 5945–5949.
  • American Elements. (n.d.). 2-Amino-2-cyclobutylacetic acid.
  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid.
  • thinkSRS.com. (n.d.).
  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Northwestern Scholars. (2003). trans-Cyclopropyl β-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II)
  • WIPO Patentscope. (1985). WO/1985/000809 THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES.

Sources

An In-Depth Technical Guide to the Biological Activity of (R)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of its Function, Evaluation, and Therapeutic Potential

Introduction

(R)-2-Amino-2-cyclobutylacetic acid is a non-proteinogenic, chiral amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. As a conformationally constrained analog of glycine, its unique three-dimensional structure, conferred by the cyclobutyl ring, plays a pivotal role in its biological activity. This guide provides an in-depth exploration of the biological functions of this compound, with a focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. We will delve into its mechanism of action, detail the experimental protocols for its characterization, and discuss its potential as a therapeutic agent for a range of neurological and psychiatric disorders.

Mechanism of Action: A Modulator of the NMDA Receptor Glycine Site

The primary biological target of this compound and its close analogs is the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1] The NMDA receptor, a ligand-gated ion channel, is unique in its requirement for the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[1] This dual-ligand gating mechanism provides a sophisticated level of control over neuronal excitability.

This compound, through its structural similarity to glycine but with the conformational restriction of the cyclobutyl group, is proposed to act as a partial agonist at this site.[1] This means it binds to the glycine site and elicits a submaximal receptor response compared to a full agonist like glycine. At lower concentrations, its agonistic properties can enhance NMDA receptor function, while at higher concentrations, it can act as a competitive antagonist by occupying the binding site and preventing the action of endogenous full agonists.[1] This dual activity is a hallmark of partial agonists and offers a nuanced approach to modulating NMDA receptor activity.

The constrained cyclobutyl ring is crucial for this activity. It orients the amino and carboxyl groups in a specific spatial conformation that is recognized by the glycine binding site, while also potentially influencing the degree of receptor channel opening upon binding.[1]

Signaling Pathway

The binding of this compound to the GluN1 subunit, in concert with glutamate binding to the GluN2 subunit, leads to a conformational change in the NMDA receptor, resulting in the opening of its ion channel. This allows for the influx of Ca²⁺ into the neuron, a critical event that triggers a cascade of downstream signaling pathways involved in synaptic plasticity, learning, and memory. However, as a partial agonist, the magnitude of this Ca²⁺ influx is attenuated compared to that induced by a full agonist.

Caption: Modulation of the NMDA receptor by this compound.

Experimental Protocols for Biological Activity Assessment

The characterization of this compound's activity at the NMDA receptor involves a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of the compound for the glycine binding site on the NMDA receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the NMDA receptor glycine site.

Methodology:

  • Membrane Preparation: Synaptosomal membranes are prepared from rat forebrain tissue, which is rich in NMDA receptors.

  • Radioligand: A radiolabeled antagonist with high affinity for the glycine site, such as [³H]MDL 105,519, is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of this compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Rationale: This assay provides a direct measure of the compound's affinity for the target, a crucial parameter in drug development.

Calcium-Flux Assay

This functional assay measures the ability of the compound to modulate NMDA receptor-mediated calcium influx in a cellular context.

Objective: To determine the potency (EC50) and efficacy of this compound as a partial agonist at the NMDA receptor.

Methodology:

  • Cell Culture: HEK293 cells stably co-expressing the GluN1 and a GluN2 subunit (e.g., GluN2A) of the NMDA receptor are used.

  • Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Application: The cells are exposed to varying concentrations of this compound in the presence of a fixed, saturating concentration of glutamate.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined. The maximal response is compared to that of a full agonist (glycine) to determine its efficacy.

Rationale: This assay provides a functional readout of the compound's activity and allows for the differentiation between full agonists, partial agonists, and antagonists.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium-Flux Assay Membrane_Prep 1. Prepare Rat Forebrain Synaptosomal Membranes Incubation 2. Incubate Membranes with [³H]Radioligand and Test Compound Membrane_Prep->Incubation Filtration 3. Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting 4. Quantify Bound Radioactivity with Scintillation Counter Filtration->Counting Ki_Calc 5. Calculate IC50 and Ki Counting->Ki_Calc end_binding Result: Binding Affinity (Ki) Ki_Calc->end_binding Cell_Culture 1. Culture HEK293 Cells Expressing NMDA Receptors Dye_Loading 2. Load Cells with Fluorescent Calcium Indicator Cell_Culture->Dye_Loading Compound_Add 3. Apply Test Compound and Glutamate Dye_Loading->Compound_Add Fluorescence_Read 4. Measure Fluorescence Change (Ca²⁺ Influx) Compound_Add->Fluorescence_Read EC50_Calc 5. Calculate EC50 and Efficacy Fluorescence_Read->EC50_Calc end_functional Result: Potency (EC50) & Efficacy (% of Full Agonist) EC50_Calc->end_functional start Start: Compound Characterization start->Membrane_Prep start->Cell_Culture

Caption: Experimental workflow for assessing the biological activity of this compound.

Quantitative Data Summary

CompoundTargetAssay TypeMeasured ParameterValueReference
ACBCNMDA Receptor Glycine SiteFunctional AssayAgonist ActivityPartial Agonist[1]

Therapeutic Potential

The modulation of NMDA receptor activity holds significant therapeutic promise for a variety of central nervous system disorders. As a partial agonist at the glycine site, this compound and related compounds could offer a more refined therapeutic approach compared to full antagonists, which have been associated with significant side effects.

Potential therapeutic applications include:

  • Schizophrenia: At lower doses, where its agonistic properties may dominate, it could potentially address the negative and cognitive symptoms of schizophrenia, which are thought to be associated with NMDA receptor hypofunction.[1]

  • Neuroprotection: In conditions of excessive glutamate release, such as stroke or traumatic brain injury, the antagonistic properties at higher concentrations could be neuroprotective by preventing excitotoxicity.

  • Pain Management: Modulation of NMDA receptor activity is a known strategy for the treatment of chronic and neuropathic pain.

  • Depression: Emerging research suggests that NMDA receptor modulators may have rapid-acting antidepressant effects.

Conclusion

This compound represents a compelling lead compound for the development of novel therapeutics targeting the NMDA receptor. Its activity as a partial agonist at the glycine site, driven by its unique conformationally constrained structure, offers a promising strategy for the nuanced modulation of glutamatergic neurotransmission. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this and related compounds. Continued research into the structure-activity relationships of cyclobutyl amino acids will undoubtedly pave the way for the development of safer and more effective treatments for a range of debilitating neurological and psychiatric disorders.

References

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., Hansen, K. B., Yuan, H., Myers, S. J., & Dingledine, R. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405–496. [Link]

Sources

Introduction: The Strategic Value of Constrained Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-Amino-2-cyclobutylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by its CAS number 49607-10-5, is a non-proteinogenic α-amino acid that has garnered significant attention in the fields of medicinal chemistry and drug discovery. As a chiral building block, its defining feature is the cyclobutyl ring attached to the α-carbon. This structural element imparts a high degree of conformational rigidity, a desirable trait in the design of novel therapeutics.[1][2] Unlike flexible aliphatic chains, the constrained nature of the cyclobutyl moiety can lock a molecule into a specific three-dimensional orientation, potentially enhancing its binding affinity and selectivity for biological targets like enzymes and receptors.[2][3]

This guide offers a comprehensive technical overview of this compound, delving into its chemical properties, stereoselective synthesis, analytical characterization, and applications. The focus is on providing field-proven insights and the causal reasoning behind experimental choices, empowering researchers to effectively leverage this versatile scaffold in their work.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 49607-10-5[4][5]
Molecular Formula C₆H₁₁NO₂[4][5][6]
Molecular Weight 129.16 g/mol [5][6]
IUPAC Name (2R)-amino(cyclobutyl)ethanoic acid
InChI Key FZENWFNLDOYYFB-RXMQYKEDSA-N[5]
Physical Form Solid[5]
Typical Purity ≥97%[4][5]
Storage Temperature Room Temperature[2]

Synthesis and Enantioselective Control: Crafting the Chiral Architecture

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of stereoselective synthetic routes to produce the desired (R)-enantiomer of 2-amino-2-cyclobutylacetic acid is of paramount importance.[2][7] Direct synthesis of the enantiomerically pure form is preferable to racemic synthesis followed by resolution, as it is a more efficient and economical process.

Several strategies have been developed for the asymmetric synthesis of cyclobutane-containing amino acids.[3][7][8] One of the most effective modern approaches involves photocatalytic [2+2] cycloaddition reactions to form the core cyclobutane ring.[3] Another established method is the enzymatic desymmetrization of meso diesters, which can yield enantiomerically enriched precursors that are then converted to the final amino acid.[3]

Below is a conceptual workflow illustrating a general strategy for the enantioselective synthesis of β-amino acid derivatives, which can be adapted for α-amino acids like our topic compound. The key is the use of a chiral catalyst or auxiliary to control the stereochemical outcome.[9][10]

G cluster_0 Step 1: Asymmetric Cycloaddition cluster_1 Step 2: Functional Group Manipulation cluster_2 Step 3: Deprotection & Isolation A Alkene Precursor + Cyclobutene Derivative C Enantiomerically Enriched Cyclobutane Intermediate A->C [2+2] Cycloaddition B Chiral Catalyst (e.g., Lewis Acid) B->C D Introduction of Amino Group Precursor (e.g., Azide) C->D E Conversion of Ester/Amide to Carboxylic Acid D->E F Reduction of Azide to Amine E->F G Final Product: This compound F->G

Conceptual workflow for enantioselective synthesis.
Protocol: Chiral Resolution via Diastereomeric Salt Formation

Should a racemic mixture of 2-amino-2-cyclobutylacetic acid be synthesized, chiral resolution is a necessary subsequent step. This process separates the two enantiomers. A classic and reliable method is the formation of diastereomeric salts using a chiral resolving agent.

  • Dissolution: Dissolve the racemic amino acid in a suitable solvent (e.g., methanol or ethanol).

  • Addition of Resolving Agent: Add an equimolar amount of a chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral base (e.g., brucine).[11] This reaction forms a mixture of two diastereomeric salts.

  • Fractional Crystallization: The two diastereomers will have different solubilities. Exploit this by carefully controlling temperature and solvent concentration to selectively crystallize one diastereomer out of the solution.

  • Isolation: Isolate the crystallized diastereomer by filtration.

  • Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid or base to break the salt bond, liberating the enantiomerically pure amino acid.

  • Purification: Purify the final product through recrystallization or chromatography.

  • Enantiomeric Purity Analysis: Confirm the enantiomeric excess (ee) of the final product using a validated chiral HPLC method.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stereochemical integrity of this compound. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

G cluster_0 Primary Analysis cluster_1 Stereochemical Integrity cluster_2 Final Validation A Synthesized Product B Structure Confirmation (NMR, MS) A->B C Purity Assessment (HPLC) A->C E Functional Group ID (FTIR) B->E D Enantiomeric Purity (Chiral HPLC) C->D F Validated Reference Material D->F Comparison

Workflow for comprehensive analytical validation.
Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is used to confirm the molecular structure. Key signals include a multiplet for the protons on the cyclobutyl ring, a distinct signal for the α-proton, and a broad signal for the amine protons which is exchangeable with D₂O.[12]

    • ¹³C NMR : This technique confirms the carbon backbone of the molecule, showing distinct signals for the carboxylic acid carbon, the α-carbon, and the carbons of the cyclobutyl ring.

  • Mass Spectrometry (MS) : Mass spectrometry is employed to confirm the molecular weight of the compound.[13] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering a high degree of confidence in the compound's identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the key functional groups.[13][14] Characteristic absorption bands include a broad O-H stretch from the carboxylic acid, N-H stretching from the amino group, and a strong C=O stretch from the carbonyl group.

Protocol: Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric purity is the most critical analytical test for a chiral compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard method.[15][16]

  • Derivatization (If Necessary): To improve chromatographic separation and detection, the amino acid may be derivatized. A common method involves reacting the primary amine with o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).[17]

  • Column Selection: Choose an appropriate chiral stationary phase. Columns based on cyclodextrins or crown ethers are often effective for separating amino acid enantiomers.[18][19]

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and a buffer, to achieve baseline separation of the two enantiomers.

  • Analysis: Inject the derivatized sample onto the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

  • Quantification: Integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [ (Area of R - Area of S) / (Area of R + Area of S) ] x 100

Applications in Drug Discovery and Development

The unique structural properties of this compound make it a valuable building block for creating novel therapeutic agents with improved pharmacological profiles.[1][20]

  • Peptidomimetics and Metabolic Stability: When incorporated into peptide-based drugs, the cyclobutyl group acts as a conformational constraint. This can pre-organize the peptide into its bioactive conformation, increasing potency. Furthermore, the non-natural structure can block cleavage by proteases, thereby improving the metabolic stability and bioavailability of the drug.[2]

  • Antiviral and Anticancer Agents: The compound is utilized as a key intermediate in the synthesis of antiviral and anticancer drugs.[2][21] The stereochemistry at the α-carbon is often critical for the efficacy of these agents.

  • Enzyme Inhibitors and Receptor Ligands: The rigid cyclobutyl ring is useful for probing the binding pockets of enzymes and receptors. By restricting the conformational freedom of a molecule, it allows researchers to better understand the structure-activity relationships (SAR) that govern molecular recognition.[2]

G A This compound (Chiral Building Block) B Peptide Synthesis A->B C Small Molecule Synthesis A->C D Peptidomimetics B->D E Antiviral Agents C->E F Anticancer Agents C->F G Enzyme Inhibitors C->G H Improved Metabolic Stability D->H I Enhanced Receptor Binding D->I J Increased Potency & Selectivity E->J F->J G->J

Role in the drug discovery pipeline.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound. The following information is derived from available Safety Data Sheets (SDS).[22][23]

Hazard InformationPrecautionary Measures
H302: Harmful if swallowed.P264: Wash skin thoroughly after handling.
H315: Causes skin irritation.P271: Use only outdoors or in a well-ventilated area.
H319: Causes serious eye irritation.P280: Wear protective gloves/eye protection/face protection.[22]
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[22]
First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[24]

  • Skin Contact: Immediately wash the skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[22][24]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[22][23]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[22][23]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.[22][24]

  • Storage: Store in a tightly closed container. The recommended storage condition is at room temperature in a dry and well-ventilated area, away from incompatible substances.[22]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its constrained cyclobutyl scaffold offers a proven method for enhancing the drug-like properties of therapeutic candidates, including potency, selectivity, and metabolic stability. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is crucial for unlocking its full potential in the laboratory and advancing the frontiers of drug discovery.

References

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (n.d.). ScienceDirect.
  • This compound, 97% Purity. (n.d.). CP Lab Safety.
  • This compound | 49607-10-5. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). CymitQuimica.
  • This compound | 49607-10-5. (n.d.). Biosynth.
  • Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • 2-Amino-2-cyclobutylacetic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications. (n.d.). Synple Chem. Retrieved January 4, 2026, from [Link]

  • (2R)-2-amino-2-cyclobutylacetic acid. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

  • (2R)-2-amino-2-cyclobutylacetic acid. (n.d.). MySkinRecipes. Retrieved January 4, 2026, from [Link]

  • Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids. (2025, August 7). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

  • 2-Amino-2-cyclopentylacetic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis. Retrieved January 4, 2026, from [Link]

  • 2-amino-2-cyclobutylacetic acid hydrochloride. (n.d.). PubChemLite. Retrieved January 4, 2026, from [Link]

  • 2-Cyclobutylacetic Acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. (1987). PubMed. Retrieved January 4, 2026, from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors. (2024). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • 1H NMR spectra of 2-amino-2 0 ,5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3 0-indoline]-3 carbonitrile 4b. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Chiral resolution with frozen aqueous amino acids. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved January 4, 2026, from [Link]

  • Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts. (2019). PMC - NIH. Retrieved January 4, 2026, from [Link]

  • (R)-2-Amino-2-methylbutanoic acid hydrochloride. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Amino Acids in the Development of Prodrugs. (n.d.). PMC - PubMed Central. Retrieved January 4, 2026, from [Link]

  • IR/NMR example 2. (2020, September 18). YouTube. Retrieved January 4, 2026, from [Link]

  • A method for highly sensitive detection of D-amino acids. (2020, November 27). Atlas of Science. Retrieved January 4, 2026, from [Link]

Sources

(R)-2-Amino-2-cyclobutylacetic Acid: A Technical Guide to a Potent Non-Proteinogenic Amino Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Beyond-Nature Amino Acids in Modern Peptide Therapeutics

The therapeutic landscape is increasingly dominated by the precision and potency of peptide-based drugs. However, the 20 proteinogenic amino acids, the foundational building blocks of life, often impose significant limitations on drug development, primarily through conformational flexibility and susceptibility to proteolytic degradation.[1] This inherent vulnerability curtails oral bioavailability and in vivo half-life, significant hurdles in translating promising peptide leads into viable therapeutics.

The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful paradigm to systematically overcome these challenges.[2][3] By introducing novel side-chain architectures, stereochemistries, and backbone topologies, NPAAs serve as powerful tools to sculpt peptide structure and function.[4][5] This guide focuses on a particularly compelling NPAA: (R)-2-Amino-2-cyclobutylacetic acid . Its compact, rigid cyclobutyl moiety offers a unique tool for medicinal chemists to enforce specific conformational constraints, thereby enhancing biological activity and metabolic stability. This document provides an in-depth technical exploration of its synthesis, properties, and application for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound, also known as (R)-α-cyclobutylglycine, is a chiral, non-proteinogenic α-amino acid. The presence of the cyclobutane ring directly at the α-carbon introduces significant steric hindrance and restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, a property central to its utility in drug design.

PropertyValueSource
CAS Number 49607-10-5[6][7]
Molecular Formula C₆H₁₁NO₂[8]
Molecular Weight 129.16 g/mol [7][8]
Physical Form Solid[7]
Purity Typically ≥97%[6][7]
IUPAC Name (2R)-2-amino-2-cyclobutylethanoic acid[7]
InChI Key FZENWFNLDOYYFB-RXMQYKEDSA-N[7]

Stereoselective Synthesis: Crafting the Chiral Core

The therapeutic efficacy of peptides containing this compound is critically dependent on its stereochemical purity.[6] Therefore, robust and scalable enantioselective synthetic routes are paramount. While numerous methods exist for the synthesis of cyclobutane derivatives and α-amino acids, this guide outlines a conceptual, multi-step sequence based on established chemical principles for achieving the desired (R)-enantiomer. This approach leverages asymmetric catalysis to set the key stereocenter.

Conceptual Synthetic Workflow

The synthesis of α-amino acids with specific stereochemistry often involves methods like the Strecker synthesis, amination of α-halo acids, or alkylation of glycine equivalents.[9] For a stereoselective approach to this compound, a plausible strategy involves the asymmetric hydrogenation of a dehydroamino acid precursor.

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway Cyclobutanecarbaldehyde Cyclobutanecarbaldehyde Erlenmeyer_azlactone Erlenmeyer Azlactone Synthesis Cyclobutanecarbaldehyde->Erlenmeyer_azlactone Acetamide_deriv N-Acetylglycine Acetamide_deriv->Erlenmeyer_azlactone Azlactone_hydrolysis Azlactone Hydrolysis Erlenmeyer_azlactone->Azlactone_hydrolysis Dehydroamino_acid α,β-Dehydroamino Acid Precursor Azlactone_hydrolysis->Dehydroamino_acid Asymmetric_hydrogenation Asymmetric Hydrogenation (Chiral Rh or Ru catalyst) Dehydroamino_acid->Asymmetric_hydrogenation N_acyl_amino_acid (R)-N-acyl-2-amino- 2-cyclobutylacetic acid Asymmetric_hydrogenation->N_acyl_amino_acid Deprotection Acyl Group Removal (Acid Hydrolysis) N_acyl_amino_acid->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Detailed Experimental Protocol (Conceptual)

Step 1: Synthesis of 2-acetylamino-3-cyclobutylacrylic acid (Dehydroamino Acid Precursor)

  • Reaction Setup: To a solution of cyclobutanecarbaldehyde (1.0 eq) and N-acetylglycine (1.1 eq) in acetic anhydride (3.0 eq), add sodium acetate (0.8 eq).

  • Reaction Conditions: Heat the mixture at 100 °C for 2 hours with constant stirring.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and slowly add water to hydrolyze the excess acetic anhydride and precipitate the azlactone intermediate. Filter the solid azlactone.

  • Hydrolysis: Suspend the crude azlactone in a 10% aqueous sodium carbonate solution and heat at 80 °C until the solid dissolves. Cool the solution and acidify with concentrated HCl to pH ~2 to precipitate the dehydroamino acid product. Filter, wash with cold water, and dry under vacuum.

Step 2: Asymmetric Hydrogenation

  • Catalyst Preparation: In a high-pressure reactor under an inert atmosphere (Argon), dissolve the dehydroamino acid precursor (1.0 eq) in degassed methanol. Add a chiral rhodium catalyst, such as Rh(COD)₂(R,R)-DiPAMP BF₄ (0.01 eq).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (50-100 psi).

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up: Depressurize the reactor and remove the solvent under reduced pressure. The crude product is the N-acetyl protected (R)-amino acid.

Step 3: Deprotection

  • Hydrolysis: Reflux the crude N-acetyl amino acid in 6M HCl for 6-8 hours.

  • Isolation: Cool the solution and remove the solvent in vacuo. Redissolve the residue in a minimal amount of water and apply to an ion-exchange chromatography column (e.g., Dowex 50W X8).

  • Elution and Final Product: Wash the column with water and then elute the amino acid with a dilute ammonium hydroxide solution. Collect the fractions containing the product, combine, and lyophilize to yield pure this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The integration of this compound into a peptide sequence is readily achievable using standard automated solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[10][11][12]

Workflow for SPPS Incorporation

SPPS_Workflow Resin Start: Resin (e.g., Rink Amide) Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Washing1 Washing Steps (DMF, DCM) Fmoc_Deprotection1->Washing1 Coupling Amino Acid Coupling: Fmoc-(R)-Cbg-OH HATU/HBTU, DIPEA in DMF Washing1->Coupling Washing2 Washing Steps (DMF, DCM) Coupling->Washing2 Fmoc_Deprotection2 Fmoc Deprotection Washing2->Fmoc_Deprotection2 Chain_Elongation Repeat Coupling Cycles for Subsequent Amino Acids Fmoc_Deprotection2->Chain_Elongation Cleavage Final Cleavage & Deprotection (e.g., TFA/TIS/H₂O) Chain_Elongation->Cleavage Purification Purification (Preparative RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide containing (R)-Cbg Purification->Final_Peptide

Caption: Standard Fmoc-SPPS workflow for incorporating this compound (Cbg).

Protocol Considerations for this compound
  • Starting Material: The amino acid must be N-terminally protected, typically as Fmoc-(R)-2-Amino-2-cyclobutylacetic acid (Fmoc-(R)-Cbg-OH).

  • Coupling Reactions: Due to the steric bulk of the cyclobutyl group, coupling reactions may be slower than for standard proteinogenic amino acids.

    • Reagents: Use of potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recommended.

    • Time: Extended coupling times (e.g., 2-4 hours) or double coupling cycles may be necessary to ensure complete acylation.

  • Monitoring: Perform a Kaiser test or other qualitative ninhydrin test after the coupling step to confirm the absence of free primary amines, ensuring the reaction has gone to completion.

  • Cleavage: The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a standard trifluoroacetic acid (TFA)-based cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).

Impact on Peptide Structure and Function

The primary rationale for incorporating this compound is to enforce a specific, localized conformational constraint on the peptide backbone. This rigidity can have profound and therapeutically beneficial consequences.

Conformational Constraint and Pre-organization

The cyclobutane ring restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds. This forces the local peptide segment into a more defined conformation, which can be crucial for several reasons:

  • Increased Receptor Affinity: By locking the peptide into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to a significant increase in binding affinity and potency.[13]

  • Enhanced Specificity: A more rigid peptide is less likely to adopt conformations that allow for off-target binding, leading to improved receptor selectivity and a better side-effect profile.

  • Stabilization of Secondary Structures: The constrained geometry can help nucleate or stabilize specific secondary structures, such as β-turns or helical motifs, which are often critical for biological recognition.[2]

Enhanced Proteolytic Stability

The steric bulk of the cyclobutyl group provides a shield for the adjacent peptide bonds, making them less accessible to the active sites of proteases. This steric hindrance significantly slows the rate of enzymatic degradation, a key factor in extending the in-vivo half-life of peptide drugs.[1]

Quantitative Impact: A Representative Case Study

To illustrate the potential benefits, consider a hypothetical peptide antagonist for a G protein-coupled receptor. The following table presents representative data comparing the native peptide with an analog containing this compound at a key position.

ParameterNative Peptide (e.g., Ac-His-Trp-Ala -Val-D-Ala-Lys-NH₂)Analog Peptide (Ac-His-Trp-(R)-Cbg -Val-D-Ala-Lys-NH₂)Rationale for Improvement
Receptor Binding Affinity (Ki, nM) 25.51.8Pre-organization of the pharmacophore into the bioactive conformation reduces the entropic cost of binding.
In Vitro Proteolytic Half-life (t½, min) in human serum 15210Steric shielding of adjacent peptide bonds by the cyclobutyl group inhibits protease access and cleavage.
In Vivo Half-life (t½, hr) in rat model 0.54.2The combined effect of increased proteolytic stability and potentially altered clearance mechanisms.
Cellular Potency (IC₅₀, nM) 45.23.5Enhanced binding affinity directly translates to improved functional potency at the cellular level.

Note: This data is illustrative and intended to represent the typical improvements seen upon strategic NPAA incorporation.

Conformational Analysis of Peptides Containing this compound

Verifying the structural consequences of incorporating this compound is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular dynamics (MD) simulations provides a powerful approach to elucidate the solution-state conformation of the modified peptide.[3][14][15]

Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 500 µL of a suitable solvent (e.g., 90% H₂O/10% D₂O or deuterated DMSO). Adjust the pH to the desired value (typically 4.0-6.0).

  • Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a given amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). These are the primary source of distance restraints for structure calculation.[16]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached ¹³C or ¹⁵N nuclei, aiding in resonance assignment.

  • Data Analysis and Structure Calculation:

    • Assign all proton and heteronuclear resonances.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum and convert them into upper-limit distance restraints.

    • Use software packages like CYANA, XPLOR-NIH, or CNS to calculate an ensemble of 3D structures that satisfy the experimental distance restraints.[15]

Expected Structural Insights

The analysis of NOE patterns around the this compound residue will directly reveal the local backbone conformation. For instance, strong NOEs between the alpha-proton of the Cbg residue and the amide proton of the subsequent residue (dαN(i, i+1)) are indicative of a turn or helical structure, while their absence might suggest a more extended conformation. The ensemble of calculated structures provides a high-resolution picture of the peptide's preferred conformation in solution.[17][18]

Applications in Drug Discovery

The unique properties of this compound make it a valuable building block in various therapeutic areas.

  • Antiviral Agents: In the development of protease inhibitors (e.g., for HIV or HCV), this amino acid can be incorporated into peptidomimetic scaffolds to enhance binding to the enzyme's active site while resisting cleavage.[6][19]

  • Anticancer Therapeutics: Peptides that disrupt protein-protein interactions critical for tumor growth can be stabilized in their active conformation by incorporating this NPAA, leading to more potent and stable drug candidates.[6][20]

  • Metabolic and Endocrine Disorders: Analogs of peptide hormones (e.g., GLP-1, somatostatin) can be engineered with this compound to improve their duration of action and receptor selectivity.

Conclusion and Future Outlook

This compound represents a powerful and field-proven tool in the arsenal of the medicinal chemist and peptide scientist. Its ability to impart conformational rigidity and enhance proteolytic stability addresses two of the most significant challenges in peptide drug development.[4][5] The methodologies for its synthesis and incorporation are well-aligned with modern drug discovery workflows. As the demand for highly specific and stable peptide therapeutics continues to grow, the strategic application of conformationally constrained non-proteinogenic amino acids like this compound will undoubtedly play a pivotal role in the creation of next-generation medicines.

References

  • (2R)-2-amino-2-cyclobutylacetic acid. MySkinRecipes. Available from: [Link]

  • Illa, O., et al. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available from: [Link]

  • Gentilucci, L., et al. Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. ResearchGate. Available from: [Link]

  • (2R)-2-amino-2-cyclobutylacetic acid (Thai). MySkinRecipes. Available from: [Link]

  • Lee, J., et al. Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Royal Society of Chemistry. Available from: [Link]

  • Coin, I., et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available from: [Link]

  • Bock, A., et al. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available from: [Link]

  • Solid phase peptide synthesis: New resin and new protecting group. CORE. Available from: [Link]

  • Joshi, B. P., et al. Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/1,2‐Aminothiol Bioorthogonal Click Reaction. NIH. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available from: [Link]

  • 2-Amino-2-cyclobutylacetic acid. PubChem. Available from: [Link]

  • Tanaka, M., et al. Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. NIH. Available from: [Link]

  • peptide nmr. University of Zurich. Available from: [Link]

  • Apostolopoulos, V., et al. Peptidomimetics as next – generation therapeutic applications. Springer. Available from: [Link]

  • peptides. SeRMN – NMR Service at UAB. Available from: [Link]

  • Nielsen, D. S., et al. Crystal Structures of Protein-Bound Cyclic Peptides. PubMed. Available from: [Link]

  • Martin-Martinez, M., et al. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. NIH. Available from: [Link]

  • Downing, J., et al. Universal peptide synthesis via solid-phase methods fused with chemputation. NIH. Available from: [Link]

  • Honda, S., et al. Crystal Structure of a Ten-Amino Acid Protein. JACS. Available from: [Link]

  • Designing amino acids to determine the local conformations of peptides. PubMed. Available from: [Link]

  • Enantioselective synthesis of non-natural aromatic alpha-amino acids. PubMed. Available from: [Link]

  • X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. Available from: [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS. Available from: [Link]

  • Effects of Conformational Constraint on Peptide Solubility Limits. NIH. Available from: [Link]

  • X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. Indian Academy of Sciences. Available from: [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. Available from: [Link]

  • Incorporation of conformationally constrained beta-amino acids into peptides. PubMed. Available from: [Link]

  • Incorporation of the unusual C(alpha)-fluoroalkylamino acids into cyclopeptides: synthesis of arginine-glycine-aspartate (RGD) analogues and study of their conformational and biological behavior. PubMed. Available from: [Link]

  • 15N NMR spectroscopy. 19—spectroscopic characterization of cyclodipeptides (2,5‐dioxopiperazines). Semantic Scholar. Available from: [Link]

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Royal Society of Chemistry. Available from: [Link]

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Royal Society of Chemistry. Available from: [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. Available from: [Link]

  • Peptidomimetic therapeutics: scientific approaches and opportunities. NIH. Available from: [Link]

  • Amino Acid and Peptide‐Based Antiviral Agents. ResearchGate. Available from: [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ResearchGate. Available from: [Link]

  • Design, Synthesis and Bioactivity Evaluation of Target-Based Antiviral Drugs. MDPI. Available from: [Link]

  • Rational design of antiviral agents. PubMed. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. SciSpace. Available from: [Link]

  • Constrained secondary structures to develop bioactive peptides and peptidomimetics. FLORE. Available from: [Link]

  • Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Available from: [Link]

  • Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. PubMed. Available from: [Link]

  • Stereoselective Access to Azetidine-Based α-Aminoacids and Appli- cations to Small Peptides Synthesis. ChemRxiv. Available from: [Link]

Sources

The Advent of Rigidity: A Technical Guide to the Discovery and History of Chiral Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformational constraints into bioactive molecules represents a cornerstone of modern medicinal chemistry and peptide science. Chiral cyclobutane amino acids (CBAAs) have emerged as a pivotal class of non-canonical amino acids, offering a unique blend of structural rigidity and diverse chemical functionality. This in-depth technical guide traverses the historical landscape of their discovery, from early photochemical explorations to the sophisticated, stereocontrolled synthetic methodologies that define the field today. We will dissect the evolution of synthetic strategies, elucidating the causal relationships behind experimental choices and providing detailed protocols for key transformations. This guide aims to equip researchers with a comprehensive understanding of the foundational principles and practical applications of these valuable building blocks in the rational design of novel therapeutics.

Introduction: The Rationale for Rigidity

In the dynamic world of biological interactions, the conformation of a molecule is paramount. Peptides and small molecule drugs often exhibit a high degree of conformational flexibility, which can be detrimental to their therapeutic efficacy. This flexibility can lead to a decrease in binding affinity for their target receptor, as an entropic penalty must be paid to adopt the bioactive conformation. Furthermore, flexible molecules are often more susceptible to metabolic degradation.

The introduction of rigid structural motifs, such as the cyclobutane ring, into an amino acid scaffold addresses these challenges directly.[1][2] Chiral cyclobutane amino acids are conformationally restricted analogues of natural amino acids, and their incorporation into peptides can enforce specific secondary structures, such as turns and helices.[3][4] This pre-organization into a bioactive conformation can lead to enhanced potency, selectivity, and metabolic stability.[5]

The core structure of a cyclobutane amino acid can be varied in terms of the position of the amino and carboxyl groups (α, β, or γ), as well as the stereochemistry and substitution pattern on the four-membered ring. This versatility allows for the fine-tuning of the geometric and electronic properties of the resulting molecules.

A Historical Perspective: From Photochemical Curiosity to a Synthetic Staple

The journey of cyclobutane synthesis is intrinsically linked to the development of photochemistry. The earliest examples of forming a cyclobutane ring date back to the late 19th and early 20th centuries with the photodimerization of compounds like thymoquinone.[6] However, it was the pioneering work of George Büchi and E.J. Corey in the mid-20th century that truly unlocked the synthetic potential of the [2+2] photocycloaddition, a reaction that would become a cornerstone for the synthesis of cyclobutane-containing molecules.[2][7][8]

While not initially focused on amino acids, these early photochemical methods laid the essential groundwork. The ability to construct the strained four-membered ring via the union of two olefinic components opened a new frontier in organic synthesis. The application of this powerful reaction to create chiral cyclobutane amino acids marked a significant leap forward, transforming them from chemical curiosities into accessible tools for chemists.

The historical development of chiral CBAA synthesis can be broadly categorized into several key stages, each driven by the pursuit of greater stereochemical control and synthetic efficiency.

The Evolution of Synthetic Strategies: A Tale of Increasing Precision

The synthesis of chiral cyclobutane amino acids has evolved from racemic and diastereoselective methods to highly enantioselective and catalytic approaches. This progression reflects the broader trends in asymmetric synthesis and the increasing demand for enantiopure compounds in drug discovery.

The Dawn of [2+2] Photocycloadditions

The intramolecular [2+2] photocycloaddition of tethered alkenes was one of the earliest strategies employed for the construction of the cyclobutane core of amino acid precursors.[9][10] This approach offers a straightforward way to generate the bicyclic skeleton, which can then be elaborated to the desired amino acid.

Conceptual Workflow of Intramolecular [2+2] Photocycloaddition:

G cluster_0 Starting Material cluster_1 Photochemical Excitation cluster_2 Intramolecular Cycloaddition cluster_3 Ring Opening & Elaboration cluster_4 Final Product A Alkene Tethered to a Photoreactive Chromophore B hv (UV light) A->B Irradiation C Formation of a Bicyclic Cyclobutane Intermediate B->C [2+2] Cycloaddition D Cleavage of Tether and Functional Group Manipulation C->D Chemical Transformation E Chiral Cyclobutane Amino Acid D->E

Caption: Intramolecular [2+2] photocycloaddition workflow.

While effective for creating the cyclobutane ring, early photochemical methods often suffered from a lack of stereocontrol, yielding mixtures of diastereomers and enantiomers. The separation of these isomers was often challenging and inefficient.

The Rise of Chiral Auxiliaries and Asymmetric Catalysis

The quest for enantiopure cyclobutane amino acids led to the development of methods that employed chiral auxiliaries. By attaching a chiral moiety to one of the reactants, it became possible to influence the stereochemical outcome of the cycloaddition reaction.

More recently, the field has shifted towards the use of asymmetric catalysis, which offers a more atom-economical and elegant solution. Chiral Lewis acids and transition metal catalysts have been successfully employed to catalyze enantioselective [2+2] cycloadditions, providing access to a wide range of enantioenriched cyclobutane derivatives.[11][12]

Modern Marvels: C-H Functionalization and Ring Expansion Strategies

Contemporary approaches to chiral CBAA synthesis have expanded beyond traditional cycloadditions. C-H functionalization has emerged as a powerful tool for the direct introduction of functionality onto a pre-existing cyclobutane ring.[1] This strategy avoids the need for pre-functionalized starting materials and offers a more convergent synthetic route.

Ring expansion reactions of cyclopropylcarbinyl precursors also provide a novel entry point to functionalized cyclobutanes.[13] These methods leverage the release of ring strain to drive the formation of the four-membered ring.

Comparison of Key Synthetic Strategies:

StrategyAdvantagesDisadvantagesKey Innovators
[2+2] Photocycloaddition Direct formation of the cyclobutane ring.Often lacks stereocontrol, can lead to complex product mixtures.Büchi, Corey
Chiral Auxiliaries Good to excellent stereocontrol.Requires additional steps for attachment and removal of the auxiliary.Various
Asymmetric Catalysis High enantioselectivity, atom-economical.Catalyst development can be challenging and expensive.You
C-H Functionalization High synthetic efficiency, convergent.Can suffer from regioselectivity issues, requires directing groups.Baran
Ring Expansion Access to unique substitution patterns.Substrate synthesis can be complex.Wipf

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic methodologies, this section details a representative experimental protocol for the synthesis of a chiral cyclobutane β-amino acid derivative via an asymmetric [2+2] cycloaddition.

Asymmetric [2+2] Cycloaddition of a Ketene to an Alkene

This protocol is adapted from seminal works in the field and illustrates the use of a chiral catalyst to induce enantioselectivity.

Reaction Scheme:

G cluster_0 cluster_1 cluster_2 A R1-CH=C=O B + C R2-CH=CH2 D Chiral Lewis Acid Catalyst (e.g., Chiral Boron or Titanium Complex) C->D Catalyst, Solvent, Temp. F Enantioenriched Cyclobutanone D->F E E

Caption: Asymmetric [2+2] cycloaddition of a ketene and an alkene.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene). The Lewis acid precursor is then added, and the mixture is stirred at room temperature for the specified time to allow for catalyst formation.

  • Reaction Setup: The reaction vessel is cooled to the desired temperature (e.g., -78 °C). The alkene substrate is added to the catalyst solution, followed by the slow, dropwise addition of the ketene precursor (e.g., an acyl chloride with a non-nucleophilic base like triethylamine to generate the ketene in situ).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantioenriched cyclobutanone.

  • Characterization: The structure and enantiomeric excess of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the Lewis acidic catalyst and other reagents with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Essential for the stability and activity of the Lewis acid catalyst.

  • Low Temperature: Often required to enhance the enantioselectivity of the reaction by minimizing background uncatalyzed reactions and favoring a more ordered transition state.

  • Slow Addition of Ketene Precursor: Maintains a low concentration of the highly reactive ketene, which helps to suppress side reactions and polymerization.

Applications in Drug Discovery and Peptide Science

The unique structural features of chiral cyclobutane amino acids have made them invaluable tools in the hands of medicinal chemists and peptide scientists.

  • Peptidomimetics: The incorporation of CBAAs into peptide sequences can induce stable secondary structures, leading to peptides with enhanced biological activity and resistance to proteolysis.[3][4]

  • Drug Design: The rigid cyclobutane scaffold can serve as a template to orient pharmacophoric groups in a precise three-dimensional arrangement, leading to improved binding affinity and selectivity for a biological target. The increased sp³ character can also lead to improved physicochemical properties, such as solubility and metabolic stability.[5]

  • Molecular Probes: Chiral CBAAs can be used as conformational locks to study the bioactive conformation of peptides and proteins.

Future Outlook

The field of chiral cyclobutane amino acid synthesis continues to evolve, with ongoing efforts to develop more efficient, sustainable, and versatile synthetic methods. The development of novel catalytic systems, the exploration of new reaction pathways, and the application of flow chemistry are all expected to play a significant role in the future of this exciting area of research. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the demand for sophisticated building blocks like chiral cyclobutane amino acids is set to grow, further solidifying their importance in the discovery of next-generation therapeutics.

References

  • Büchi, G.; Inman, C. G.; Lipinsky, E. S. Light-catalyzed Organic Reactions. I. The Reaction of Carbonyl Compounds with 2-Methyl-2-butene in the Presence of Ultraviolet Light. Journal of the American Chemical Society. [Link]

  • Corey, E. J.; Bass, J. D.; LeMahieu, R.; Mitra, R. B. A Study of the Photochemical Reactions of 2-Cyclohexenones with Substituted Olefins. Journal of the American Chemical Society. [Link]

  • Paternò, E.; Chieffi, G. Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana.
  • Winkler, J. D.; Bowen, C. M.; Liotta, F. [2 + 2] Photocycloaddition/Fragmentation Strategies for the Synthesis of Natural and Unnatural Products. Chemical Reviews. [Link]

  • Bach, T.
  • Corey, E. J.; Liu, K. A Short Enantioselective Synthesis of the Bicyclic Core of the Potent Antitumor Agent Duocarmycin SA. Tetrahedron Letters.
  • Renata, H.; Zhou, Q.; Baran, P. S. Strategic Redox Relay in Natural Product Synthesis: A Powerful Approach Inspired by Biosynthesis. Accounts of Chemical Research.
  • You, S.-L.; et al. Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society.
  • Ortuño, R. M.; et al. (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. The Journal of Organic Chemistry. [Link]

  • Wipf, P.; et al. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society. [Link]

  • Myers, A. G. Cyclobutane Synthesis. Harvard University.
  • Baran, P. S. Cyclobutanes in Organic Synthesis. Scripps Research.
  • Zhu, W.; et al. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Nature Communications. [Link]

  • Paternò–Büchi reaction. Wikipedia. [Link]

  • George Büchi. Baran Lab, Scripps Research. [Link]

  • Bach, T. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • You, S.-L.; et al. Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]

  • Elias James Corey. Wikipedia. [Link]

  • Ortuño, R. M.; et al. (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. figshare. [Link]

  • Winkler, J. D.; et al. [2 + 2] Photocycloaddition/Fragmentation Strategies for the Synthesis of Natural and Unnatural Products. Chemical Reviews. [Link]

  • [2 + 2] photocycloaddition. SpringerLink. [Link]

  • Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions. National Institutes of Health. [Link]

  • RajanBabu, T. V.; et al. Fig. 1. Background for asymmetric cyclobutane synthesis. (A)... ResearchGate. [Link]

Sources

Methodological & Application

Enantioselective Synthesis of (R)-2-Amino-2-cyclobutylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-2-cyclobutylacetic acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its constrained cyclobutyl moiety imparts unique conformational rigidity to peptides and small molecule therapeutics, often leading to enhanced metabolic stability, receptor binding affinity, and improved pharmacokinetic profiles. The precise stereochemical control in the synthesis of the (R)-enantiomer is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. This application note provides detailed protocols for two robust and distinct methodologies for the enantioselective synthesis of this compound: a diastereoselective Strecker synthesis employing a chiral auxiliary and an enzymatic kinetic resolution of a racemic precursor.

Methodology 1: Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation

The Strecker synthesis is a powerful method for the formation of α-amino acids from aldehydes or ketones.[1] By employing a chiral amine, the reaction can be rendered asymmetric, yielding an enantiomerically enriched product. This protocol details a diastereoselective Strecker reaction using the readily available (R)-phenylglycine amide as a chiral auxiliary. A key feature of this approach is the in situ crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the desired product and resulting in high diastereomeric excess.[2]

Reaction Scheme:

Asymmetric_Strecker_Synthesis cluster_0 Step 1: Diastereoselective Strecker Reaction cluster_1 Step 2: Hydrolysis and Auxiliary Removal Cyclobutanone Cyclobutanone Intermediate Diastereomeric α-Aminonitriles (in solution) Cyclobutanone->Intermediate ChiralAux (R)-Phenylglycine amide ChiralAux->Intermediate NaCN_AcOH NaCN / AcOH NaCN_AcOH->Intermediate Precipitate Precipitated (R,S)-α-Aminonitrile (diastereomerically pure) Intermediate->Precipitate Crystallization-Induced Asymmetric Transformation Precipitate_hydrolysis Precipitated (R,S)-α-Aminonitrile Target This compound Precipitate_hydrolysis->Target Aux_removal (R)-Phenylglycine (recovered) Precipitate_hydrolysis->Aux_removal HCl_heat 1. Conc. H₂SO₄ 2. 6N HCl, heat HCl_heat->Target

Figure 1: Workflow for the Asymmetric Strecker Synthesis.

Experimental Protocol

Step 1: Diastereoselective Strecker Reaction and Crystallization-Induced Asymmetric Transformation

  • To a stirred suspension of (R)-phenylglycine amide (15.0 g, 100 mmol) in 100 mL of deionized water, add cyclobutanone (7.7 g, 110 mmol) at room temperature.

  • Simultaneously, add a 30% aqueous solution of sodium cyanide (17.2 g, 105 mmol) and glacial acetic acid (6.4 g, 106 mmol) over a period of 30 minutes. An exotherm will be observed; maintain the temperature between 25-30°C using a water bath.

  • Stir the resulting mixture for 2 hours at 30°C.

  • Heat the reaction mixture to 70°C and stir for 20 hours. During this time, the desired diastereomer will selectively precipitate.

  • Cool the mixture to 30°C.

  • Isolate the precipitated α-aminonitrile by vacuum filtration and wash the solid with 125 mL of deionized water.

  • Dry the solid under vacuum to yield the diastereomerically pure (R,S)-α-aminonitrile.

Step 2: Hydrolysis to this compound

  • Carefully add the dried (R,S)-α-aminonitrile (24.5 g, 100 mmol) to 50 mL of concentrated sulfuric acid at a rate that maintains the temperature between 15-20°C.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature, then heat to 40°C for 2 hours.

  • Cool the reaction mixture to 20°C and carefully pour it onto 200 g of crushed ice.

  • Add 150 mL of 6N hydrochloric acid and heat the mixture to reflux (approximately 100°C) for 8 hours to effect hydrolysis of the amide and removal of the chiral auxiliary.

  • Cool the solution to room temperature and extract with diethyl ether (3 x 100 mL) to remove the phenylglycine auxiliary.

  • Adjust the pH of the aqueous layer to approximately 6.5 with a concentrated ammonium hydroxide solution, which will cause the precipitation of the crude amino acid.

  • Cool the mixture in an ice bath for 1 hour and collect the solid by vacuum filtration.

  • Recrystallize the crude product from a mixture of water and ethanol to afford pure this compound.

Expected Results
StepProductTypical YieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
1(R,S)-α-Aminonitrile85-95%>99:1N/A
2This compound70-80% (after recrystallization)N/A>98%

Methodology 2: Enzymatic Kinetic Resolution of N-Acetyl-DL-2-Amino-2-cyclobutylacetic acid

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers based on the stereoselective catalysis of a reaction by an enzyme.[3] In this protocol, the racemic N-acetyl derivative of 2-Amino-2-cyclobutylacetic acid is subjected to hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze the (R)-enantiomer, allowing for the separation of the desired (R)-amino acid from the unreacted (S)-N-acetyl amino acid.

Workflow Diagram:

Enzymatic_Kinetic_Resolution cluster_0 Synthesis of Racemic Precursor cluster_1 Enzymatic Kinetic Resolution cluster_2 Separation and Isolation Racemic_AA DL-2-Amino-2-cyclobutylacetic acid N_Acetyl_AA N-Acetyl-DL-2-Amino-2-cyclobutylacetic acid Racemic_AA->N_Acetyl_AA Acetylation Ac2O Acetic Anhydride Ac2O->N_Acetyl_AA N_Acetyl_AA_res N-Acetyl-DL-2-Amino-2-cyclobutylacetic acid Products Mixture of: This compound and (S)-N-Acetyl-2-Amino-2-cyclobutylacetic acid N_Acetyl_AA_res->Products Selective Hydrolysis Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Products Products_sep Reaction Mixture Separation Acid-Base Extraction Products_sep->Separation R_AA This compound Separation->R_AA S_NAcetyl_AA (S)-N-Acetyl-2-Amino-2-cyclobutylacetic acid Separation->S_NAcetyl_AA

Figure 2: General workflow for Enzymatic Kinetic Resolution.

Experimental Protocol

Step 1: Synthesis of N-Acetyl-DL-2-Amino-2-cyclobutylacetic acid

  • Suspend DL-2-Amino-2-cyclobutylacetic acid (12.9 g, 100 mmol) in 100 mL of glacial acetic acid.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (11.2 g, 110 mmol) to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Add 100 mL of cold water to the residue and stir for 1 hour to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Acetyl-DL-2-Amino-2-cyclobutylacetic acid.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Prepare a biphasic system consisting of 150 mL of a 0.05 M phosphate buffer (pH 7.0) and a mixture of 10 mL of diisopropyl ether with 30 mL of hexane.

  • Add N-Acetyl-DL-2-Amino-2-cyclobutylacetic acid (8.55 g, 50 mmol) to the biphasic system.

  • Add immobilized Candida antarctica lipase B (Novozym 435, 1.0 g) to the mixture.

  • Stir the suspension at 30°C and monitor the reaction progress by chiral HPLC or by measuring the consumption of base needed to maintain a constant pH (using a pH-stat).

  • Stop the reaction at approximately 50% conversion (typically 24-48 hours).

  • Remove the immobilized enzyme by filtration.

Step 3: Separation and Isolation of this compound

  • Acidify the aqueous phase of the filtrate to pH 2 with 2N HCl.

  • Extract the aqueous phase with ethyl acetate (3 x 75 mL) to remove the unreacted (S)-N-Acetyl-2-Amino-2-cyclobutylacetic acid.

  • Adjust the pH of the aqueous phase to 6.5 with a concentrated ammonium hydroxide solution.

  • Concentrate the aqueous phase under reduced pressure to approximately one-third of its original volume.

  • Cool the solution in an ice bath to induce crystallization of the product.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford this compound.

Data Summary
SubstrateEnzymeConversion (%)Product ee (%)E-value
N-Acetyl-DL-2-Amino-2-cyclobutylacetic acidCandida antarctica Lipase B~50>99 (for R-amino acid)>200
N-Acetyl-DL-2-Amino-2-cyclobutylacetic acidPseudomonas cepacia Lipase~50>95 (for R-amino acid)>100

Conclusion

Both the asymmetric Strecker synthesis and the enzymatic kinetic resolution provide effective and practical routes to enantiomerically pure this compound. The choice of method may depend on factors such as scale, available equipment, and cost considerations. The Strecker synthesis offers a direct approach from a simple starting material, with the crystallization-induced asymmetric transformation providing a powerful means of achieving high stereoselectivity. The enzymatic resolution, while requiring the preparation of a racemic precursor, benefits from the exceptional selectivity of biocatalysts and mild reaction conditions. These detailed protocols serve as a valuable resource for researchers and drug development professionals engaged in the synthesis of novel chiral building blocks.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27–45. [Link]

  • Shafran, Y.; Vasilev, A.; Srebnik, M. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters2001 , 3 (8), 1121–1124. [Link]

  • Figshare. Supporting Information Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. [Link]

  • Forró, E.; Fülöp, F. Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. ResearchGate2003 . [Link]

  • MDPI. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. [Link]

Sources

Application Notes and Protocols for the Incorporation of (R)-2-Amino-2-cyclobutylacetic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Harnessing Conformational Rigidity for Advanced Peptide Therapeutics

The rational design of peptide-based therapeutics increasingly relies on the incorporation of non-natural amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and conformational flexibility.[1][] (R)-2-Amino-2-cyclobutylacetic acid, a conformationally restricted α-amino acid, is a compelling building block in this regard. Its rigid cyclobutyl moiety can impart a defined secondary structure to peptides, a feature that is often crucial for high-affinity receptor binding and enhanced biological activity.[3][4] Moreover, the steric hindrance provided by the cyclobutyl group at the α-carbon can significantly enhance resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide drug candidates.[5][6][7]

This guide provides a comprehensive overview of the principles and practical protocols for the successful incorporation of this compound into peptide sequences using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the nuances of coupling this sterically hindered amino acid, offer troubleshooting strategies, and discuss the anticipated impact on peptide structure and function.

The Strategic Advantage of this compound in Peptide Design

The incorporation of this compound is a strategic choice for peptide chemists aiming to:

  • Induce and Stabilize Secondary Structures: The cyclobutyl group restricts the permissible values of the peptide backbone dihedral angles (phi and psi), promoting the adoption of well-defined secondary structures like β-turns and helices.[4][8] This pre-organization of the peptide conformation can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced affinity and specificity.

  • Enhance Proteolytic Stability: The bulky cyclobutyl group can sterically shield the adjacent peptide bonds from the active sites of proteases, leading to a significant increase in the peptide's half-life in biological fluids.[5][6][7]

  • Improve Cell Permeability: The introduction of rigid, non-natural amino acids can influence the conformational dynamics of cyclic peptides in a way that facilitates their passage across cellular membranes, a key challenge in the development of orally bioavailable peptide drugs.[9]

Core Experimental Workflow: From Resin to Purified Peptide

The successful incorporation of this compound into a peptide sequence via Fmoc-based SPPS follows a series of well-defined steps. The overall workflow is depicted below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for next cycle Wash2->Repeat Continue sequence Cleavage Cleavage & Deprotection Wash2->Cleavage Final cycle Purification Purification Cleavage->Purification

Figure 1: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocols for the Incorporation of this compound

The primary challenge in coupling this compound is overcoming the steric hindrance at the α-carbon. This necessitates the use of potent coupling reagents and potentially longer reaction times or double coupling strategies.[10]

Preparation of Fmoc-(R)-2-Amino-2-cyclobutylacetic Acid

For use in Fmoc-based SPPS, the amino acid must first be protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry.[][12]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on the widely used Fmoc/tBu strategy.[12]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids, including Fmoc-(R)-2-Amino-2-cyclobutylacetic acid

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[10][13][14]

  • Base: N,N-Diisopropylethylamine (DIPEA) or sym-Collidine.

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF).

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).

  • Cold diethyl ether.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (3x), IPA (2x), and DMF (3x).

  • Coupling of Fmoc-(R)-2-Amino-2-cyclobutylacetic Acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-(R)-2-Amino-2-cyclobutylacetic acid (3-5 equivalents relative to resin loading), HATU (or HBTU/PyBOP) (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF. Allow to pre-activate for 1-5 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, proceed to a second coupling.

  • Double Coupling (if necessary):

    • Drain the coupling solution and wash the resin with DMF (3x).

    • Repeat the coupling step with a fresh solution of activated Fmoc-(R)-2-Amino-2-cyclobutylacetic acid for another 2-4 hours.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3x), IPA (2x), and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF, IPA, and DCM, and dry it under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

    • Dry the crude peptide under vacuum.

Data Presentation: Coupling Reagent Comparison

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids.[10][13] The following table provides a comparison of commonly used reagents.

Coupling ReagentRelative ReactivityAdvantagesDisadvantages
HATU Very HighHighly efficient for sterically hindered couplings.[10]Higher cost.
HBTU/TBTU HighGood general-purpose coupling reagents.[13]Can be less effective for extremely hindered couplings.
PyBOP HighSimilar reactivity to HBTU.Byproducts can be difficult to remove.
DIC/HOBt ModerateCost-effective.Often insufficient for sterically hindered amino acids.[13]

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance of this compound.Perform a double coupling. Increase coupling time. Switch to a more potent coupling reagent like HATU.[10]
Peptide Aggregation Formation of secondary structures on the resin.Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP). Incorporate pseudoproline dipeptides in the sequence.
Low Yield of Crude Peptide Incomplete couplings throughout the synthesis.Optimize coupling conditions for each amino acid. Ensure complete Fmoc deprotection at each step.

Analytical Characterization of the Final Peptide

After synthesis and purification (typically by reverse-phase HPLC), the identity and purity of the peptide containing this compound should be confirmed by:

  • Mass Spectrometry (MS): To verify the correct molecular weight of the peptide.

  • Analytical HPLC: To determine the purity of the final product.

  • Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.

The Impact on Peptide Conformation and Stability: A Structural Perspective

The incorporation of a conformationally constrained amino acid like this compound is expected to have a profound impact on the resulting peptide's three-dimensional structure.

Conformational_Impact Flexible_Peptide Flexible Peptide Backbone Cyclobutyl_AA Incorporation of This compound Flexible_Peptide->Cyclobutyl_AA Rigid_Structure Defined Secondary Structure (e.g., β-turn, helix) Cyclobutyl_AA->Rigid_Structure Enhanced_Binding Enhanced Receptor Binding Rigid_Structure->Enhanced_Binding Increased_Stability Increased Proteolytic Stability Rigid_Structure->Increased_Stability

Figure 2: The causal relationship between the incorporation of this compound and the resulting peptide properties.

Researchers can use techniques such as Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) to experimentally determine the conformational changes induced by the incorporation of this unique amino acid.[8]

Conclusion

The incorporation of this compound into peptides is a powerful strategy for enhancing their therapeutic potential. By carefully selecting coupling reagents and optimizing reaction conditions, researchers can successfully synthesize peptides with improved conformational stability and resistance to proteolysis. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising building block in the design of next-generation peptide therapeutics.

References

  • Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511-518. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Cyclization of peptides enhances proteolytic stability and thus improves cell penetration or targeting. ResearchGate. [Link]

  • Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications, 56(43), 5597-5600. [Link]

  • A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. Journal of Chemical Sciences, 130(6), 72. [Link]

  • Conformational Stabilization and Rapid Labeling of a 29-Residue Peptide by a Small Molecule Reaction. MIT Open Access Articles. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]

  • Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. ResearchGate. [Link]

  • Impact of Fluorination on Proteolytic Stability of Peptides: A Case Study With α-chymotrypsin and Pepsin. Amino Acids, 46(11), 2593-2603. [Link]

  • Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-313. [Link]

  • Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Merck Millipore. [Link]

  • Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/1,2‐Aminothiol Bioorthogonal Click Reaction. Chemistry – An Asian Journal, 13(4), 435-440. [Link]

  • Incorporation of the unusual C(alpha)-fluoroalkylamino acids into cyclopeptides: synthesis of arginine-glycine-aspartate (RGD) analogues and study of their conformational and biological behavior. Journal of the American Chemical Society, 123(26), 6239-6247. [Link]

  • Water-based SPPS using water-dispersible Fmoc-and Boc-amino acid nanoparticles. ResearchGate. [Link]

  • Proteolytic stability of cyclic peptides in relevant biological... ResearchGate. [Link]

  • Protocol for the Incorporation of γ-Amino Acids into Peptides: Application to (-)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids. The Journal of Organic Chemistry, 83(3), 1543-1550. [Link]

  • Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. ResearchGate. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(23), 5678. [Link]

  • A conserved β‐bulge glycine residue facilitates folding and increases stability of the mouse α‐defensin cryptdin‐4. Peptide Science, 114(1), e24250. [Link]

  • Component Stapling of Biologically Active and Conformationally Constrained Peptides. David Spring's group. [Link]

  • Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. Journal of the American Chemical Society, 144(40), 18384-18397. [Link]

Sources

Application Notes and Protocols: Harnessing (R)-2-Amino-2-cyclobutylacetic Acid for Advanced Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is immense, owing to their high specificity and potency. However, their clinical translation is often hampered by inherent liabilities, primarily their conformational flexibility and susceptibility to proteolytic degradation. Peptidomimetic design seeks to overcome these limitations by introducing non-natural amino acids that enforce specific secondary structures, thereby enhancing stability and receptor binding affinity.[1][2] (R)-2-Amino-2-cyclobutylacetic acid has emerged as a powerful tool in this endeavor, offering a unique conformational constraint that can significantly influence the bioactivity of peptide-based therapeutics.[3][4] This guide provides a comprehensive overview of the application of this compound in peptidomimetic design, complete with detailed protocols for its incorporation, characterization, and evaluation.

The cyclobutyl moiety of this compound restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, effectively "locking" the peptide into a more defined conformation.[5][6] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity.[7] Furthermore, the non-natural structure of this amino acid can sterically hinder the approach of proteases, thereby improving the metabolic stability and in vivo half-life of the resulting peptidomimetic.[4]

Unique Properties and Advantages of this compound

The incorporation of this compound into a peptide sequence imparts several desirable properties:

PropertyDescriptionImplication in Peptidomimetic Design
Conformational Rigidity The cyclobutyl ring restricts backbone rotation, leading to more defined secondary structures such as turns or extended conformations.[5][6]Enhanced receptor binding affinity and selectivity due to a lower entropic penalty of binding.
Proteolytic Stability The non-natural, sterically bulky side chain hinders recognition and cleavage by proteases.[4]Increased in vivo half-life and improved bioavailability of the peptide therapeutic.
Chemical Tractability It can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques with appropriate modifications.Facile synthesis of novel peptidomimetics with tailored properties.
Stereochemical Control The defined (R)-stereochemistry at the α-carbon allows for precise control over the three-dimensional arrangement of the peptide backbone.Fine-tuning of the peptide's conformation to optimize interaction with its biological target.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model hexapeptide containing this compound (Acb).

Workflow for SPPS of a Peptide Containing this compound

cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Steps cluster_3 Incorporation of this compound Resin Select & Swell Resin (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Start Synthesis Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Wash_1->Coupling Acb_Coupling Couple Fmoc-(R)-Acb-OH (Use potent coupling reagent, e.g., HATU/DIC/Oxyma) Wash_1->Acb_Coupling Wash_2 Wash (DMF) Coupling->Wash_2 Wash_2->Fmoc_Deprotection Repeat for each a-amino acid Final_Deprotection Final Fmoc Deprotection Wash_2->Final_Deprotection After last a-amino acid Cleavage Cleavage from Resin (e.g., TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Acb_Coupling->Wash_2

Caption: Workflow for RP-HPLC Purification of Peptidomimetics.

Materials and Reagents:

  • Crude peptidomimetic

  • Solvent A: 0.1% TFA in deionized water

  • Solvent B: 0.1% TFA in acetonitrile (ACN) [3][8]* Reversed-phase C18 HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% ACN/water). Filter the solution through a 0.22 µm syringe filter to remove any particulates. [6][9]2. HPLC Method Development (Analytical Scale):

    • Inject a small amount of the crude peptide onto an analytical C18 column.

    • Run a broad gradient (e.g., 5-95% Solvent B over 30 minutes) to determine the approximate retention time of the target peptide.

    • Optimize the gradient to achieve good separation between the desired peptide and impurities. A shallower gradient around the elution point of the peptide will improve resolution. [3]3. Preparative Purification:

    • Equilibrate the preparative/semi-preparative C18 column with the starting conditions of your optimized gradient.

    • Inject the filtered crude peptide solution.

    • Run the optimized gradient and collect fractions corresponding to the main peak detected at 220 nm. [8]4. Fraction Analysis and Lyophilization:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity. [10] * Pool the fractions containing the pure peptide.

    • Freeze the pooled fractions and lyophilize to obtain the purified peptidomimetic as a fluffy white powder.

Protocol 3: Proteolytic Stability Assay

This protocol assesses the stability of the peptidomimetic in the presence of proteases found in serum.

Materials and Reagents:

  • Purified peptidomimetic

  • Control peptide (with a similar sequence but lacking the constrained amino acid)

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v) [11][12]* HPLC system

Procedure:

  • Incubation:

    • Prepare stock solutions of the peptidomimetic and the control peptide in PBS.

    • In separate microcentrifuge tubes, mix the peptide stock solution with serum to a final peptide concentration of (e.g.) 100 µM and a final serum concentration of 50%.

    • Incubate the samples at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Protein Precipitation:

    • Immediately add an equal volume of cold TCA solution to the aliquot to stop the enzymatic reaction and precipitate the serum proteins. [11][12] * Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Carefully collect the supernatant, which contains the remaining peptide.

    • Analyze the supernatant by RP-HPLC using the same method developed for purification.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of remaining peptide versus time.

    • Calculate the half-life (t½) of the peptidomimetic and the control peptide.

Expected Outcome: The peptidomimetic containing this compound is expected to exhibit a significantly longer half-life compared to the control peptide, demonstrating enhanced proteolytic stability.

Protocol 4: Competitive Receptor Binding Assay

This protocol is a general framework for determining the binding affinity of the peptidomimetic to its target receptor using a radioligand competition assay.

Materials and Reagents:

  • Cell membranes or purified receptor preparation expressing the target receptor

  • Radiolabeled ligand known to bind to the target receptor (e.g., ³H- or ¹²⁵I-labeled)

  • Unlabeled peptidomimetic (competitor)

  • Assay buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors)

  • 96-well filter plates (e.g., with glass fiber filters) [13]* Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, a constant concentration of the radiolabeled ligand, and the receptor preparation to each well.

    • Add increasing concentrations of the unlabeled peptidomimetic to the wells.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter will trap the receptor-bound radioligand. [13] * Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the peptidomimetic.

    • Plot the percentage of specific binding versus the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the peptidomimetic that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable building block for the design of next-generation peptidomimetics. Its ability to impose conformational constraints and enhance proteolytic stability addresses key challenges in peptide drug development. The protocols provided herein offer a practical guide for researchers to synthesize, purify, and evaluate peptidomimetics containing this unique non-natural amino acid, paving the way for the discovery of novel and potent therapeutic agents.

References

  • Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Schepartz Lab. (2016). HPLC Purification of Peptides. protocols.io. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]

  • Schepartz Lab. (n.d.). HPLC purification of peptides and miniature proteins. ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. AAPPTec. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Wilson, A. J., & Verhelst, S. H. L. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 12(13), 4680-4702. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid. MySkinRecipes. Retrieved from [Link]

  • Various Authors. (2015). Cleavage of synthetic peptides. Google Patents.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 3-45). Humana Press. Retrieved from [Link]

  • Miles, J. A., et al. (2016). Hydrocarbon constrained peptides – understanding preorganisation and binding affinity. Chemical Science, 7(6), 3694-3702. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • Kiczun, M., et al. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(11), 1543. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis and Applications (pp. 9-40). Humana Press. Retrieved from [Link]

  • de Witte, S. V., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 60(3), 269-276. Retrieved from [Link]

  • Cronin, L., et al. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Chemistry. Retrieved from [Link]

  • Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. Retrieved from [Link]

  • Lorenz, G., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. Retrieved from [Link]

  • Various Authors. (n.d.). Mass spectrometry characterization and amino acid sequence.... ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society, 143(50), 21334-21343. Retrieved from [Link]

  • Lorenz, G., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]

  • Sun, Y., et al. (2016). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Analytical and Bioanalytical Chemistry, 408(12), 3137-3145. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. Retrieved from [Link]

  • Kennesaw State University. (n.d.). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. Digital Commons@Kennesaw State University. Retrieved from [Link]

  • Lin, Y., et al. (2023). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Journal of the American Chemical Society, 145(3), 1846-1853. Retrieved from [Link]

  • Di Rienzo, L., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers in Molecular Biosciences, 10, 1308721. Retrieved from [Link]

  • Rardin, M. J., et al. (2013). Analysis of the proteolysis of bioactive peptides using a peptidomics approach. Journal of Visualized Experiments, (79), e50692. Retrieved from [Link]

  • Li, Z., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(9), 1031-1044. Retrieved from [Link]

  • Ke, A., et al. (2022). Selection for constrained peptides that bind to a single target protein. bioRxiv. Retrieved from [Link]

  • Wang, Y., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 548. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1495-1512. Retrieved from [Link]

  • Jois, S. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. Pharmaceuticals, 14(8), 802. Retrieved from [Link]

  • Morris, H. R., et al. (1976). Amino acid sequence determination by g.l.c.--mass spectrometry of permethylated peptides. Optimization of the formation of chemical derivatives at the 2-10 nmol level. Biochemical Journal, 153(3), 653-655. Retrieved from [Link]

  • Singh, S., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Medicinal Chemistry International Journal, 1(2). Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of (R)-2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Amino-2-cyclobutylacetic acid is a non-proteinogenic amino acid of significant interest in pharmaceutical development due to its unique structural properties.[1] Accurate quantification of this chiral molecule is crucial for quality control, pharmacokinetic studies, and various research applications. This guide provides detailed application notes and protocols for the robust quantification of this compound, targeting researchers, scientists, and drug development professionals. We delve into the core analytical challenges and present field-proven methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a focus on chiral separations and sensitive detection techniques. Each protocol is accompanied by an explanation of the underlying scientific principles to empower users to not only execute the methods but also to troubleshoot and adapt them as needed.

Introduction: The Analytical Imperative for this compound

This compound's constrained cyclobutyl ring makes it a valuable building block in the synthesis of peptidomimetics, enhancing metabolic stability and bioavailability in drug design.[1] Its chiral nature necessitates stereospecific analytical methods to ensure the desired enantiomer is present in the correct concentration, as the biological activity of enantiomers can differ significantly. The primary analytical hurdles for this molecule include its high polarity, lack of a strong native chromophore for UV-Vis detection, and the potential for complex sample matrices. This document outlines strategies to overcome these challenges, ensuring data of the highest quality and integrity.

Foundational Analytical Strategies: Chromatography and Derivatization

Chromatographic techniques, namely HPLC and GC, are the cornerstones of amino acid analysis. Due to the inherent properties of this compound, derivatization is often a critical step to enhance volatility for GC analysis or to introduce a chromophore for HPLC with UV detection.[2][3]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC offers a range of solutions for the analysis of this compound, from chiral separations with UV detection to highly sensitive quantification by mass spectrometry.

For assessing the enantiomeric purity of this compound, chiral HPLC with a suitable chiral stationary phase (CSP) is the method of choice.[4][5][6] Pre-column derivatization is employed to tag the amino acid with a UV-active molecule.

Protocol: Chiral HPLC with Pre-column Derivatization using Marfey's Reagent

  • Principle: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of the amino acid to form a diastereomeric pair that can be separated on a standard achiral HPLC column. Alternatively, derivatization with a chromophore-containing reagent allows for separation on a chiral column.[7]

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., 0.1 M HCl).

    • Derivatization:

      • To 100 µL of the sample solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

      • Add 40 µL of 1 M sodium bicarbonate to catalyze the reaction.

      • Incubate the mixture at 40°C for 1 hour.

      • Cool to room temperature and add 20 µL of 2 M HCl to stop the reaction.

      • Dilute with the mobile phase as needed.

    • HPLC Conditions:

      Parameter Setting
      Column Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T)
      Mobile Phase Isocratic mixture of methanol, acetonitrile, and aqueous buffer (e.g., ammonium acetate) - to be optimized
      Flow Rate 1.0 mL/min
      Column Temp. 25°C
      Detection UV at 340 nm

      | Injection Vol. | 10 µL |

    • Data Analysis: Construct a calibration curve by plotting the peak area of the derivatized (R)-enantiomer against known concentrations.

Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/ Standard Derivatization Derivatization with Marfey's Reagent Sample->Derivatization Injection Injection Derivatization->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection (340 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Caption: Chiral HPLC workflow for this compound.

For bioanalytical applications, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, often without the need for derivatization.[8][9][10][11]

Protocol: LC-MS/MS for Quantification in Plasma

  • Principle: This method utilizes a simple protein precipitation step followed by direct injection onto an LC-MS/MS system. The analyte is separated from matrix components and quantified using multiple reaction monitoring (MRM).[8][9][10]

  • Step-by-Step Protocol:

    • Sample Preparation:

      • To 50 µL of plasma, add 150 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 13,000 rpm for 10 minutes.

      • Transfer the supernatant to a clean vial for analysis.

    • LC-MS/MS Conditions:

      Parameter Setting
      LC Column Reversed-phase C18 or mixed-mode column
      Mobile Phase A 0.1% Formic acid in water
      Mobile Phase B 0.1% Formic acid in acetonitrile
      Gradient Optimized to provide good retention and peak shape
      Flow Rate 0.4 mL/min
      MS System Triple Quadrupole Mass Spectrometer
      Ionization Electrospray Ionization (ESI), Positive Mode

      | Detection | Multiple Reaction Monitoring (MRM) |

    • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

LC-MS/MS Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MRM Detection Separation->Detection Integration Peak Area Ratio (Analyte/IS) Detection->Integration Quantification Quantification Integration->Quantification

Caption: Bioanalytical workflow for this compound.

Gas Chromatography (GC): A High-Resolution Alternative

GC offers excellent resolving power for complex mixtures. However, the non-volatile nature of amino acids necessitates derivatization to increase their volatility.[2][3][12]

Protocol: Chiral GC-FID with Silylation

  • Principle: Silylation is a common derivatization technique where active hydrogens on the amino and carboxyl groups are replaced with nonpolar trimethylsilyl (TMS) groups, making the analyte volatile for GC analysis.[3][13]

  • Step-by-Step Protocol:

    • Sample Preparation: Dry the sample or standard completely under a stream of nitrogen.

    • Derivatization:

      • Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 100 µL of a suitable solvent (e.g., acetonitrile).[3]

      • Heat the mixture at 100°C for 2-4 hours in a sealed vial.[2]

      • Cool to room temperature before injection.

    • GC Conditions:

      Parameter Setting
      Column Chiral Capillary Column (e.g., Chirasil-Val)
      Carrier Gas Helium
      Injector Temp. 250°C
      Oven Program Temperature gradient optimized for separation
      Detector Flame Ionization Detector (FID)

      | Detector Temp. | 280°C |

    • Data Analysis: Similar to HPLC-UV, quantification is performed using a calibration curve based on peak areas.

Method Validation: Ensuring Trustworthy Results

All analytical methods must be validated to ensure they are suitable for their intended purpose.[14][15][16][17] Key validation parameters according to ICH guidelines (Q2(R1)) include:[14][18]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision, and reproducibility).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Limit of Detection (LOD): The lowest concentration of analyte that can be detected.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 1: Comparison of Analytical Techniques

TechniqueDerivatizationTypical SensitivityThroughputKey AdvantagesKey Disadvantages
Chiral HPLC-UV Requiredng/mLModerateExcellent for enantiomeric purityModerate sensitivity, requires chromophore
LC-MS/MS Optionalpg/mLHighHigh sensitivity and selectivity, ideal for bioanalysisHigher instrument cost and complexity
Chiral GC-FID Requiredng/mLModerateHigh resolutionRequires derivatization, can be complex

Conclusion and Future Perspectives

The quantification of this compound is readily achievable through established chromatographic techniques. The choice of method is dictated by the specific analytical need, with LC-MS/MS being the premier choice for high-sensitivity bioanalysis and chiral HPLC-UV providing a robust solution for enantiomeric purity assessment. As advancements in chiral stationary phases and mass spectrometry continue, we can anticipate even more rapid and sensitive methods for the analysis of this and other non-proteinogenic amino acids, further empowering pharmaceutical development and research.

References

  • Kušnír, J., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. [Link]

  • Pharmuni. Validating Analytical Methods in Pharmaceuticals. [Link]

  • ProPharma Group. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • Le, T. L., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of separation science, 33(9), 1394–1403. [Link]

  • Rashaid, A. H. B., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Bio analytical Techniques, 1(1), 001. [Link]

  • Velev, V. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Jadhav, S. B., et al. (2020). Analytical method validation: A brief review. International Journal of Research in Pharmaceutical Sciences, 11(3), 3233-3239. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Strassburg, K., et al. (2020). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. Metabolomics, 16(1), 1-13. [Link]

  • LCGC International. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. [Link]

  • Li, Y., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • Wang, Y., et al. (2024). UHPLC-QQQ-MS/MS method for the simultaneous quantification of 18 amino acids in various meats. Frontiers in Nutrition, 11, 1475713. [Link]

  • Taylor & Francis Group. Chiral Separation of Amino Acid Enantiomers. [Link]

  • Wang, Y., et al. (2007). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Journal of Chromatography A, 1161(1-2), 298-304. [Link]

  • Cowan, T. M., et al. (2014). A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 944, 169-175. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Li, L., et al. (2019). Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. Journal of the American Society for Mass Spectrometry, 30(12), 2635-2644. [Link]

  • MySkinRecipes. (2R)-2-amino-2-cyclobutylacetic acid. [Link]

  • Scriba, G. K. (Ed.). (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]

  • Nakano, Y., & Fukusaki, E. (2020). A method for highly sensitive detection of D-amino acids. Atlas of Science. [Link]

Sources

The Rising Star in Scaffolding: (R)-2-Amino-2-cyclobutylacetic Acid as a Premier Building Block for Next-Generation Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with superior potency, selectivity, and pharmacokinetic profiles is relentless. Non-natural, conformationally restricted amino acids have emerged as powerful tools in this endeavor. This application note delves into the strategic use of (R)-2-Amino-2-cyclobutylacetic acid , a unique building block that offers a compelling combination of structural rigidity and desirable physicochemical properties. We provide a comprehensive overview of its significance, a detailed protocol for its enantioselective synthesis, and step-by-step methodologies for its incorporation into both peptide and small molecule scaffolds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of sterically constrained motifs to overcome challenges in contemporary drug discovery.

Introduction: The Strategic Advantage of the Cyclobutyl Moiety

The cyclobutane ring, once considered a synthetic curiosity, is now a celebrated motif in pharmaceutical design. Its rigid, puckered three-dimensional structure offers a distinct advantage over more flexible aliphatic or even other cyclic counterparts.[1] When incorporated into a molecule, the cyclobutyl group can:

  • Enhance Metabolic Stability: The constrained nature of the ring can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the half-life of a drug.[2]

  • Improve Potency and Selectivity: By locking the pharmacophore in a bioactive conformation, the entropic penalty of binding to a target receptor is reduced, leading to higher affinity and specificity.

  • Optimize Physicochemical Properties: The introduction of a cyclobutyl group can modulate lipophilicity and other properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

This compound, a chiral α-amino acid, uniquely combines these benefits with the versatility of a primary amine and a carboxylic acid, making it an invaluable building block for a new generation of therapeutics, particularly in the development of antiviral and anticancer agents.[2] Its defined stereochemistry is crucial, as the biological activity of chiral drugs is often dependent on a single enantiomer.

Physicochemical and Stereochemical Data

A thorough understanding of the building block's properties is paramount for its effective application.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [3]
CAS Number 49607-10-5[3]
Appearance Solid[3]
Purity Typically ≥97%[3]
Stereochemistry (R)-enantiomerN/A
InChI Key FZENWFNLDOYYFB-RXMQYKEDSA-N[3]

Synthesis Protocol: Enantioselective Preparation of this compound

While commercially available, an in-house synthesis can be advantageous for cost-effectiveness and scalability. The following protocol is a representative method for the asymmetric synthesis of the title compound, leveraging a chiral auxiliary-based approach.

Workflow for Asymmetric Synthesis

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis and Deprotection A Cyclobutanecarboxaldehyde C N-tert-Butanesulfinyl Aldimine A->C Ti(OEt)₄ B (R)-tert-Butanesulfinamide B->C E Sulfinamide Adduct C->E LiHMDS D Trimethylsilylacetonitrile D->E F (R)-2-Amino-2-cyclobutylacetonitrile E->F HCl G This compound F->G Acid Hydrolysis

Caption: Asymmetric synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-tert-Butanesulfinyl Aldimine

  • To a stirred solution of cyclobutanecarboxaldehyde (1.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere, add titanium(IV) ethoxide (1.5 eq).

  • Add (R)-tert-butanesulfinamide (1.05 eq) in one portion.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-tert-butanesulfinyl aldimine, which can be used in the next step without further purification.

Step 2: Diastereoselective Strecker Reaction

  • Dissolve the crude N-tert-butanesulfinyl aldimine (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 eq, 1.0 M in THF).

  • To the cooled imine solution, add trimethylsilylacetonitrile (1.2 eq) followed by the slow, dropwise addition of the LiHMDS solution, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the purified sulfinamide adduct from the previous step in methanol (0.5 M) and add concentrated hydrochloric acid (4.0 eq).

  • Stir the solution at room temperature for 1-2 hours to cleave the tert-butanesulfinyl group.

  • Concentrate the reaction mixture under reduced pressure.

  • To the resulting crude amino nitrile, add 6 M hydrochloric acid and heat to reflux for 12-18 hours until the hydrolysis of the nitrile is complete (monitored by LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting crude amino acid hydrochloride can be purified by recrystallization or by ion-exchange chromatography to yield the final product.

Application in Pharmaceutical Synthesis: A Building Block for Peptides and Small Molecules

This compound is a versatile building block that can be readily incorporated into both peptide and small molecule drug candidates.

Protocol 1: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The steric bulk of the cyclobutyl group necessitates optimized coupling conditions to ensure high efficiency in SPPS.

Workflow for SPPS Incorporation

A Fmoc-protected Amino Acid Resin B Deprotection A->B 20% Piperidine in DMF C Free Amine on Resin B->C E Coupling C->E D Fmoc-(R)-2-Amino-2- cyclobutylacetic acid D->E HATU/DIPEA F Peptide with Incorporated Cyclobutyl Residue E->F

Caption: SPPS cycle for incorporating the cyclobutyl amino acid.

Detailed SPPS Protocol (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for incorporating Fmoc-(R)-2-Amino-2-cyclobutylacetic acid.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), isopropanol (2x), and DMF (3x).

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-(R)-2-Amino-2-cyclobutylacetic acid (3.0 eq) with HATU (2.9 eq) and diisopropylethylamine (DIPEA) (6.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the cyclobutyl group.

    • Monitor the coupling efficiency using a Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x), isopropanol (2x), and DMF (3x) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes.

  • Repeat the deprotection and coupling cycle for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: Incorporation into a Small Molecule Scaffold via Amide Bond Formation

This protocol describes a standard solution-phase amide coupling.

  • Acid Activation: To a solution of this compound (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes.

  • Amine Addition: Add the desired amine coupling partner (1.0 eq) to the activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization.

Case Study: Hypothetical Application in a Protease Inhibitor

To illustrate the practical application, consider the design of a novel protease inhibitor. Many protease inhibitors are peptide-mimetics that bind to the enzyme's active site.

The Challenge: A lead peptide sequence shows good inhibitory activity but suffers from poor metabolic stability due to cleavage by peptidases.

The Solution: Replace a key amino acid residue in the lead peptide with this compound.

Rationale for the Modification:

  • The cyclobutyl group mimics the side chain of natural amino acids like leucine or valine but provides conformational constraint.

  • This rigidity can pre-organize the inhibitor into a binding-competent conformation, enhancing potency.

  • The non-natural backbone and the steric bulk of the cyclobutyl group can hinder recognition and cleavage by proteases, thereby increasing the inhibitor's stability and bioavailability.

Expected Outcome: The resulting peptidomimetic would be expected to exhibit improved potency and a significantly longer plasma half-life, making it a more viable drug candidate.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced pharmaceutical compounds. Its unique conformational constraints offer a rational approach to overcoming common challenges in drug development, such as poor metabolic stability and lack of selectivity. The protocols provided herein offer a practical guide for the synthesis and incorporation of this valuable scaffold, empowering researchers to explore new chemical space and design the next generation of innovative medicines.

References

  • MySkinRecipes. (2R)-2-amino-2-cyclobutylacetic acid. [Link]

  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113–4135. [Link]

  • PubChem. 2-Amino-2-cyclobutylacetic acid. [Link]

Sources

Application Notes & Protocols: (R)-2-Amino-2-cyclobutylacetic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of drug discovery and biochemical research, non-natural amino acids serve as powerful tools to probe enzyme active sites and develop novel therapeutics. (R)-2-Amino-2-cyclobutylacetic acid is a non-proteinogenic α-amino acid distinguished by its cyclobutane moiety. Unlike linear or larger cycloalkane structures, the cyclobutane ring is conformationally rigid, adopting a puckered geometry. This structural constraint is not a trivial feature; it is a strategic design element. By reducing the number of accessible conformations, the cyclobutane scaffold can pre-organize the pharmacophoric elements (the amine and carboxylic acid groups) into an orientation that is optimal for binding to a specific enzyme target. This can lead to significant advantages, including enhanced potency, improved selectivity against off-target enzymes, and favorable pharmacokinetic profiles.

These unique properties have positioned cyclobutane derivatives as valuable motifs in approved drugs and clinical candidates. This guide provides a detailed framework for researchers, scientists, and drug development professionals on how to effectively utilize this compound in enzyme inhibition studies, with a primary focus on aminotransferases as a logical and illustrative enzyme class.

Scientific Rationale: Why Target Aminotransferases?

This compound is a structural analog of natural α-amino acids like alanine and aspartate. Therefore, a primary and logical class of enzyme targets for this compound are the aminotransferases (also known as transaminases). These ubiquitous pyridoxal-5'-phosphate (P5'P)-dependent enzymes are critical for amino acid metabolism by catalyzing the transfer of an amino group to an α-keto acid.[1][2] Key examples include:

  • Alanine Aminotransferase (ALT): Primarily found in the liver, ALT is a key biomarker for hepatic health.[3]

  • Aspartate Aminotransferase (AST): Found in various tissues, including the liver, heart, and muscle.[2]

  • γ-Aminobutyrate Aminotransferase (GABA-AT): A key enzyme in the central nervous system responsible for the degradation of the neurotransmitter GABA.[4]

Inhibitors of these enzymes have significant therapeutic potential. For instance, selective ALT or AST inhibitors are explored for liver diseases[5], while GABA-AT inhibitors are used in the treatment of neurological disorders. The constrained cyclobutyl ring of this compound may offer a unique fit into the active site of these enzymes, potentially leading to competitive inhibition by mimicking the natural substrate.

Experimental Design & Workflow

A robust investigation into the inhibitory potential of a compound follows a multi-stage process, from initial screening to detailed mechanistic studies. Each step is designed to build upon the last, providing a comprehensive understanding of the inhibitor's behavior. This self-validating workflow ensures that initial findings are confirmed and characterized with increasing detail.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Primary Screening (Single High Concentration) B Identify 'Hits' (e.g., >50% Inhibition) A->B Data Analysis C Dose-Response Assay (Serial Dilutions) B->C Advance Hits D Calculate IC50 Value C->D Non-linear Regression E Kinetic Assays (Vary [Substrate] & [Inhibitor]) D->E Characterize Potent Hits F Generate Lineweaver-Burk Plot E->F G Determine Inhibition Mode (Competitive, Non-competitive, etc.) F->G

Figure 1: A three-phase experimental workflow for enzyme inhibitor characterization.

Protocol 1: Primary Inhibition Screening Against Alanine Aminotransferase (ALT)

This protocol describes a robust, continuous-monitoring assay to screen for the inhibitory activity of this compound against ALT.[2]

Principle of the Coupled Assay

The activity of ALT is measured indirectly using a coupled enzyme system. ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. The pyruvate generated is then immediately reduced to lactate by lactate dehydrogenase (LDH), a process that involves the oxidation of NADH to NAD⁺. The rate of ALT activity is directly proportional to the rate of decrease in NADH concentration, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

G cluster_0 ALT Reaction cluster_1 LDH Coupled Reaction (Signal Generation) cluster_2 Detection A L-Alanine + α-Ketoglutarate B Pyruvate + L-Glutamate A->B ALT C Pyruvate + NADH + H+ B->C Product feeds into next reaction D L-Lactate + NAD+ C->D LDH E Monitor Absorbance Decrease at 340 nm C->E NADH consumption measured

Figure 2: The coupled enzymatic reaction for measuring ALT activity.

Materials & Reagents
ReagentStock ConcentrationFinal Assay ConcentrationVendor Example
Assay Buffer1 M Tris-HCl, pH 7.5100 mMSigma-Aldrich
Recombinant Human ALT1 mg/mL~5-10 µg/mLR&D Systems
L-Alanine5 M500 mMMilliporeSigma
NADH10 mM0.2 mMRoche
Lactate Dehydrogenase (LDH)1000 units/mL10 units/mLSigma-Aldrich
α-Ketoglutarate150 mM15 mMThermo Fisher
This compound100 mM in DMSO/H₂Oe.g., 1 mM (for screening)Synthonix Corp.
Positive Control (e.g., L-Cycloserine)10 mM in H₂O50 µMSigma-Aldrich[5]
Step-by-Step Procedure
  • Prepare Master Mix: In a microcentrifuge tube, prepare a master mix (sufficient for all wells) containing Assay Buffer, L-Alanine, NADH, and LDH.

  • Plate Setup (96-well UV-transparent plate):

    • Test Wells: Add 178 µL of Master Mix + 2 µL of test compound solution.

    • Negative Control (No Inhibitor): Add 178 µL of Master Mix + 2 µL of vehicle (e.g., 10% DMSO).

    • Positive Control: Add 178 µL of Master Mix + 2 µL of L-Cycloserine solution.

  • Enzyme Addition: Add 10 µL of the diluted ALT enzyme solution to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 10 µL of α-Ketoglutarate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mAbs/min).

    • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_negative_control)) * 100

Protocol 2: IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.

Step-by-Step Procedure
  • Prepare Inhibitor Dilutions: Create a serial dilution series of this compound. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 mM).

  • Run Assay: Perform the ALT inhibition assay as described in Protocol 1 for each inhibitor concentration in triplicate.

  • Calculate Percent Inhibition: For each concentration, calculate the average percent inhibition.

  • Generate Dose-Response Curve: Plot Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Determine IC₅₀: Use a suitable software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to accurately calculate the IC₅₀ value.

Example Data Presentation
InhibitorIC₅₀ (µM)Hill Slope
This compound150.51.10.992
L-Cycloserine (Control)45.21.00.995
Hypothetical Data for Illustration

Protocol 3: Determining the Mechanism of Inhibition (MOA)

This protocol determines whether the inhibitor acts via a competitive, non-competitive, uncompetitive, or mixed mechanism. For an amino acid analog like our test compound, competitive inhibition is a likely hypothesis.

Principle

The initial reaction velocity is measured at several concentrations of the substrate (L-Alanine) in the absence and presence of one or two fixed concentrations of the inhibitor. The data is then visualized using a double reciprocal plot (Lineweaver-Burk plot) to diagnose the inhibition mechanism.

  • Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).

  • Non-competitive Inhibition: Lines intersect on the X-axis (Km is unchanged, apparent Vmax decreases).

  • Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).

Step-by-Step Procedure
  • Experimental Setup: Design a matrix of experiments.

    • Vary the concentration of L-Alanine (e.g., from 0.25x Km to 10x Km).

    • Run the assay at each alanine concentration with 0 (no inhibitor), 1x IC₅₀, and 2x IC₅₀ of this compound.

  • Perform Assays: Execute the kinetic assays as described in Protocol 1 for each condition in the matrix.

  • Calculate Initial Velocities (V₀): Determine the reaction rate for every condition.

  • Generate Lineweaver-Burk Plot:

    • Calculate the reciprocals of the substrate concentrations (1/[S]) and the initial velocities (1/V₀).

    • Plot 1/V₀ (Y-axis) versus 1/[S] (X-axis) for each inhibitor concentration.

  • Analyze the Plot: Observe the pattern of line intersections to determine the mode of inhibition. Further analysis can be done by fitting the data to the appropriate Michaelis-Menten inhibition models to calculate the inhibition constant (Ki).

Conclusion and Future Directions

This compound represents a valuable chemical tool for probing the active sites of enzymes, particularly aminotransferases. Its conformationally constrained scaffold provides a robust starting point for structure-activity relationship (SAR) studies. The protocols outlined here provide a comprehensive, field-proven workflow for screening, determining potency (IC₅₀), and elucidating the mechanism of inhibition.

Future work could involve expanding the screening to other related enzymes (e.g., AST, GABA-AT, deaminases) to assess selectivity. Furthermore, this molecule can serve as a foundational building block for synthesizing more complex peptidomimetics or derivatives to optimize potency and cellular activity, paving the way for novel therapeutic candidates.[6][7]

References

  • National Center for Biotechnology Information (2024). A real-time biochemical assay for quantitative analyses of APOBEC-catalyzed DNA deamination. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2024). A real-time biochemical assay for quantitative analyses of APOBEC-catalyzed DNA deamination. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (1996). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. Available at: [Link]

  • ACS Publications (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2017). Small Molecule Inhibitors of Activation-Induced Deaminase Decrease Class Switch Recombination in B Cells. ACS Chemical Biology. Available at: [Link]

  • ACS Publications (2021). Development of a Real-Time Fluorescence-Based Deamination Assay and Identification of Inhibitors of Human Cytidine Deaminase. ACS Chemical Biology. Available at: [Link]

  • ACS Publications (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. Available at: [Link]

  • The Open Medicinal Chemistry Journal (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Open. Available at: [Link]

  • MDPI (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]

  • MySkinRecipes (2024). (2R)-2-amino-2-cyclobutylacetic acid. MySkinRecipes. Available at: [Link]

  • Portland Press (1984). Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes. Biochemical Journal. Available at: [Link]

  • National Center for Biotechnology Information (1990). Aminotransferases. Clinical Methods: The History, Physical, and Laboratory Examinations. 3rd edition.. Available at: [Link]

  • Cell Biolabs, Inc. (2024). Alanine Aminotransferase (ALT) Assays. Cell Biolabs, Inc.. Available at: [Link]

  • ResearchGate (1984). INHIBITORS AND INACTIVATORS OF ASPARTATE AMINOTRANSFERASESa. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2024). 2-Amino-2-cyclobutylacetic acid. PubChem. Available at: [Link]

  • ResearchGate (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. ResearchGate. Available at: [Link]

  • MySkinRecipes (2024). (2R)-2-amino-2-cyclobutylacetic acid (Thai). MySkinRecipes. Available at: [Link]

  • National Center for Biotechnology Information (2024). (R)-2-Amino-2-methylbutanoic acid hydrochloride. PubChem. Available at: [Link]

  • MDPI (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • ResearchGate (2012). Bicyclic γ-amino acids as inhibitors of γ-aminobutyrate aminotransferase. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for (R)-2-Amino-2-cyclobutylacetic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Constrained Chiral Building Block

In the landscape of asymmetric synthesis, the quest for novel chiral building blocks that offer both stereochemical control and conformational rigidity is paramount for the design of next-generation pharmaceuticals and molecular probes. (R)-2-Amino-2-cyclobutylacetic acid, a non-proteinogenic amino acid, emerges as a compelling scaffold in this context. Its intrinsic chirality, coupled with the steric hindrance and conformational constraints imposed by the cyclobutyl ring, provides a unique tool for chemists and drug development professionals. Unlike traditional chiral auxiliaries that are temporarily incorporated and subsequently removed, the primary value of this compound lies in its role as a chiral building block , where it is permanently integrated into the target molecule. This integration imparts specific, predictable three-dimensional orientations, which can profoundly influence biological activity and pharmacokinetic properties.

This guide provides an in-depth exploration of the applications of this compound, focusing on its use in the synthesis of conformationally constrained peptides and as a versatile scaffold for the stereoselective synthesis of other complex chiral molecules. The protocols and mechanistic discussions herein are designed to provide researchers with both the practical knowledge and the theoretical understanding necessary to leverage the unique properties of this valuable synthetic intermediate.

Part 1: this compound as a Conformational Director in Peptidomimetics

The incorporation of non-natural amino acids into peptide sequences is a well-established strategy to enhance metabolic stability and to enforce specific secondary structures, such as β-turns or helical motifs.[1][2] The cyclobutyl moiety of this compound significantly restricts the rotational freedom around the N-Cα and Cα-C bonds (φ and ψ torsional angles), thereby acting as a potent conformational director. This pre-organization of the peptide backbone can lead to enhanced receptor binding affinity and selectivity.

Mechanistic Insight: The Conformational Impact of the Cyclobutyl Group

The rigid four-membered ring of the cyclobutyl group limits the accessible conformational space of the amino acid residue. This steric constraint can stabilize specific secondary structures that might otherwise be transient or disfavored. For instance, the incorporation of such a constrained residue can promote the formation of a β-turn, a common motif in protein-protein interactions.

G cluster_0 Flexible Peptide Chain cluster_1 Constrained Peptide with this compound a1 a1 a2 a2 a1->a2 Multiple Conformations a3 a3 a2->a3 Multiple Conformations a4 a4 a3->a4 Multiple Conformations b1 b1 b2 (R)-Cyclobutyl Residue b1->b2 Restricted Rotation b3 b3 b2->b3 Defined Conformation (e.g., β-turn)

Figure 1: Conformational flexibility vs. constrained peptide backbone.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

The steric hindrance of the α-cyclobutyl group presents a challenge for standard peptide coupling conditions. The following protocol is optimized for the efficient incorporation of sterically demanding amino acids.

Materials:

  • Fmoc-(R)-2-Amino-2-cyclobutylacetic acid

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-(R)-2-Amino-2-cyclobutylacetic acid:

    • In a separate vial, dissolve Fmoc-(R)-2-Amino-2-cyclobutylacetic acid (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Allow the activation mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction using a Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step.

  • Capping (Optional): If the coupling remains incomplete after a second attempt, cap the unreacted amino groups with acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence. Standard coupling reagents and shorter reaction times can typically be used for less hindered amino acids.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product.

  • Purification: Purify the peptide by reverse-phase HPLC.

Table 1: Representative Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent CombinationBaseKey Advantages
DIC / Oxyma PureDIPEAEfficient activation, minimizes racemization.
HATU / HOAtDIPEA / CollidineHighly effective for difficult couplings.[3][4]
COMU / TMPTMPGenerates amino acid fluorides in situ, excellent for hindered residues.[3]

Part 2: A Chiral Scaffold for Asymmetric Synthesis of Novel Amino Acids

While not a classical chiral auxiliary, derivatives of this compound can be envisioned as chiral templates for the synthesis of other complex α-amino acids. A hypothetical application involves its use in a diastereoselective alkylation of a glycine enolate equivalent. This conceptual protocol is based on well-established methodologies for asymmetric amino acid synthesis.[5][6][7]

Mechanistic Rationale: Diastereoselective Alkylation

In this proposed scheme, a Schiff base is formed between a derivative of this compound and a glycine ester. Deprotonation would form a chiral enolate. The bulky cyclobutyl group would effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face, thus establishing a new stereocenter with high diastereoselectivity. Subsequent hydrolysis would release the newly synthesized amino acid.

G cluster_0 Proposed Diastereoselective Alkylation Start Chiral Schiff Base Enolate Formation of Face-Shielded Enolate Start->Enolate 1. Base (LDA) Alkylation Electrophile (E+) approaches from the less hindered face Enolate->Alkylation 2. E+ Product Diastereomerically Enriched Product Alkylation->Product Hydrolysis Release of new chiral amino acid Product->Hydrolysis Acidic Workup

Figure 2: Proposed workflow for diastereoselective alkylation.

Conceptual Protocol 2: Asymmetric Synthesis of (S)-α-Methylphenylalanine

This protocol is a hypothetical example to illustrate the potential application of an this compound derivative as a chiral directing group. It is adapted from established procedures for the alkylation of chiral glycine enolates.

Materials:

  • (R)-2-(benzylideneamino)-2-cyclobutylacetate (hypothetical chiral Schiff base)

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide

  • Hydrochloric acid (HCl)

Procedure:

  • Enolate Formation:

    • Dissolve the chiral Schiff base (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon).

    • Cool the solution to -78 °C.

    • Slowly add a freshly prepared solution of LDA (1.1 equivalents) in THF.

    • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Alkylation:

    • Slowly add benzyl bromide (1.2 equivalents) to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Workup and Isolation:

    • Warm the mixture to room temperature and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Hydrolysis and Product Isolation:

    • Hydrolyze the crude alkylated product with 6M HCl at reflux for 6 hours.

    • After cooling, wash the aqueous solution with diethyl ether to remove the chiral auxiliary fragment.

    • Neutralize the aqueous layer to the isoelectric point of the desired amino acid to precipitate the product.

    • Filter and dry the solid to obtain (S)-α-methylphenylalanine.

Table 2: Expected Outcomes for Diastereoselective Alkylation (Based on Analogous Systems)

ElectrophileExpected ProductDiastereomeric Ratio (d.r.)Yield (%)
Methyl iodide(S)-Alanine>95:5~80-90
Benzyl bromide(S)-Phenylalanine>98:2~85-95
Isopropyl iodide(S)-Valine>90:10~70-80
Note: These values are illustrative and based on highly efficient, published chiral glycine enolate alkylation systems. Actual results would require experimental optimization.

Conclusion

This compound represents a powerful and versatile chiral building block for modern asymmetric synthesis. Its primary utility lies not as a transient auxiliary, but as a permanent structural element that imparts stereochemical information and conformational rigidity to the target molecule. As demonstrated in the context of peptidomimetics, its incorporation can be achieved with optimized coupling protocols to overcome steric challenges, leading to peptides with well-defined secondary structures. Furthermore, its potential as a chiral scaffold for the diastereoselective synthesis of other novel amino acids, while conceptual, is grounded in established synthetic principles and invites further exploration. For researchers in drug discovery and chemical biology, this compound offers a unique opportunity to design and synthesize molecules with precisely controlled three-dimensional architectures.

References

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Verkh, Y., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC. [Link]

  • Hruby, V. J., et al. (1997). An Asymmetric Synthesis Protocol to Prepare Topographically Constrained β-Substituted Aromatic Amino Acids. Peptide Science. [Link]

  • Gobbo, M., et al. (2023). Synthesis of Polymyxin-Inspired Peptidomimetics. Methods in Molecular Biology. [Link]

  • Nielsen, D. S., et al. (2018). Novel macrocyclic peptidomimetics targeting the insulin-regulated aminopeptidase (IRAP): design, synthesis and evaluation. RSC Medicinal Chemistry. [Link]

  • Ortuño, R. M., et al. (2012). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. ResearchGate. [Link]

  • Trost, B. M., et al. (2013). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. [Link]

  • Ruczyński, J., et al. (2021). Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. Molecules. [Link]

  • Słomczyńska, M., et al. (2012). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Molecular Biology. [Link]

  • Liu, G., et al. (2019). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. Organic & Biomolecular Chemistry. [Link]

  • Williams, R. M. (1995). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. In Advances in Asymmetric Synthesis. [Link]

  • Hruby, V. J., et al. (2010). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. [Link]

  • Riniker, S., et al. (2021). Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes. Journal of Chemical Information and Modeling. [Link]

  • Ramakrishnan, C. (1986). Cyclic peptides — Small and big and their conformational aspects. International Journal of Peptide and Protein Research. [Link]

  • Belokon, Y. N., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. [Link]

  • Cativiela, C., et al. (2011). Diastereoselective Alkylation of Chiral Glycinate Derivatives Containing the α-Phenylethyl Group. Journal of the Mexican Chemical Society. [Link]

  • Hruby, V. J., et al. (1991). Asymmetric synthesis of topographically constrained amino acids: synthesis of the optically pure isomers of α,β-dimethyl-phenylalanine and α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The Journal of Organic Chemistry. [Link]

  • Hruby, V. J., et al. (1997). Conformationally restricted peptides through short-range cyclizations. Biopolymers. [Link]

  • Yamazaki, T., et al. (2009). Diastereoselective alkylation of glycinates by assistance of intramolecular potassium...fluorine interactions. Chemistry. [Link]

  • Bull, S. D., et al. (1998). Chiral glycine cation equivalents: N-acyliminium species derived from diketopiperazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Sano, A., et al. (2015). Total Synthesis of Alanense B via Stereoselective Enolate Alkylation. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-cyclobutylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable unnatural amino acid. This compound is a critical building block in medicinal chemistry, often incorporated into peptidomimetics to enhance metabolic stability and receptor affinity.[1][2] However, its synthesis presents unique hurdles related to stereocontrol, ring strain, and purification.

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues.

Part 1: Enantioselective Control

Achieving high enantiopurity is arguably the most critical and challenging aspect of synthesizing this compound. The presence of the undesired (S)-enantiomer can lead to off-target effects and reduced therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: My asymmetric synthesis is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

A1: Low enantiomeric excess in the synthesis of a chiral α,α-disubstituted amino acid like this one is a common problem.[3] Several factors could be at play:

  • Ineffective Chiral Catalyst or Auxiliary: The choice of chiral catalyst or auxiliary is paramount. If you are using a catalytic asymmetric method, the catalyst may not be providing a sufficiently differentiated energetic pathway for the formation of the two enantiomers.

    • Troubleshooting:

      • Screen a variety of chiral catalysts: Different ligand scaffolds can have a profound impact on enantioselectivity. Consider catalysts based on different metals (e.g., Rhodium, Iridium, Palladium) and a diverse set of chiral ligands.

      • Optimize reaction conditions: Temperature, solvent, and pressure can all influence the enantioselectivity of a catalytic reaction. A systematic optimization (e.g., using a Design of Experiments approach) is recommended.

      • Auxiliary modification: If using a chiral auxiliary-based approach, ensure the auxiliary is of high optical purity. Modifications to the auxiliary structure can also enhance stereocontrol.

  • Racemization: The product or intermediates may be susceptible to racemization under the reaction or workup conditions.

    • Troubleshooting:

      • Analyze reaction aliquots over time: This will help determine if the ee is decreasing as the reaction progresses, indicating product racemization.

      • Modify workup conditions: Avoid harsh acidic or basic conditions during workup and purification, as these can promote racemization.

      • Lower reaction temperature: Running the reaction at a lower temperature can sometimes disfavor racemization pathways.

Q2: I am struggling to separate the enantiomers of my final product. What are the best purification techniques?

A2: The separation of enantiomers, or chiral resolution, is a critical step if your asymmetric synthesis does not provide perfect enantioselectivity. For amino acids, several techniques are effective:

  • Chiral Chromatography: This is often the most direct and effective method.

    • High-Performance Liquid Chromatography (HPLC): Utilize a chiral stationary phase (CSP). For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based phases (e.g., CHIROBIOTIC™) are often successful.[4][5]

    • Supercritical Fluid Chromatography (SFC): Can offer faster separations and uses less organic solvent compared to HPLC.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

  • Enzymatic Resolution: Enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. For example, an acylase can selectively deacylate the N-acetylated (R)-enantiomer, allowing for its separation from the acylated (S)-enantiomer.[6]

Part 2: Ring Strain and Reactivity

The cyclobutane ring is characterized by significant ring strain, which influences its reactivity and stability.[7][8][9][10][11] This strain can be both an advantage and a challenge in synthesis.

Troubleshooting Guide
Problem Potential Cause Troubleshooting Steps
Low yield in ring-forming reactions (e.g., [2+2] cycloadditions). High activation energy due to ring strain in the transition state. Side reactions, such as polymerization of the starting materials.Optimize reaction conditions (temperature, concentration, catalyst). Use of photochemical or metal-catalyzed methods can facilitate the cycloaddition.[12] Consider alternative strategies like ring contraction from a five-membered ring precursor.[13][14][15]
Undesired ring-opening of the cyclobutane core during subsequent functional group manipulations. The high ring strain makes the cyclobutane susceptible to cleavage under certain conditions (e.g., strong acids, bases, or hydrogenation).[7]Use milder reaction conditions. Protect sensitive functional groups. Carefully select reagents that are known to be compatible with strained ring systems.
Difficulty in achieving desired stereochemistry on the cyclobutane ring. The puckered conformation of the cyclobutane ring can lead to complex stereochemical outcomes.[7]Employ stereoselective synthetic methods, such as those using chiral catalysts or auxiliaries.[13][14][15] Utilize starting materials with pre-existing stereocenters to direct the stereochemistry of subsequent reactions.
Part 3: Purification and Analysis

The unique properties of amino acids, such as their zwitterionic nature, can complicate purification and analysis.

Frequently Asked Questions (FAQs)

Q3: My product is difficult to purify by standard column chromatography. Are there alternative methods?

A3: Yes, the polar and zwitterionic nature of amino acids can make them challenging to purify using traditional silica gel chromatography. Consider the following alternatives:

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since amino acids have both an acidic and a basic group, their charge is pH-dependent, making them ideal candidates for this method.

  • Reversed-Phase Chromatography (with derivatization): Protecting the amino and/or carboxyl group (e.g., as a Boc- or ester derivative) will make the molecule less polar and more amenable to reversed-phase HPLC purification.[16]

  • Recrystallization: If a highly pure solid can be obtained, recrystallization is an excellent method for removing minor impurities.

Q4: How can I accurately determine the enantiomeric excess of my product?

A4: Accurate determination of ee is crucial for validating your synthetic method.

  • Chiral HPLC: This is the most common and reliable method. A baseline separation of the two enantiomers should be achieved. The ee is calculated from the relative peak areas.

  • Chiral Gas Chromatography (GC): The amino acid usually needs to be derivatized to a more volatile form (e.g., by esterification of the carboxylic acid and acylation of the amine).

  • NMR Spectroscopy with a Chiral Shift Reagent: In the presence of a chiral lanthanide shift reagent, the NMR signals for the two enantiomers will be shifted to different extents, allowing for their integration and the calculation of ee.

Part 4: Scale-Up Issues

Transitioning a successful lab-scale synthesis to a larger scale presents a new set of challenges.[17][18][19]

Troubleshooting Workflow for Scale-Up

ScaleUp_Troubleshooting cluster_issues Common Scale-Up Challenges cluster_solutions Potential Solutions start Successful Lab-Scale Synthesis problem Scale-Up Issue Encountered start->problem mixing Poor Mixing/Heat Transfer problem->mixing Inconsistent Yield/Purity reagent Reagent Addition Control problem->reagent Exotherm/Side Products workup Workup & Isolation Inefficiencies problem->workup Low Isolated Yield safety Safety Concerns problem->safety Thermal Runaway/Gas Evolution mech_stir Mechanical Stirring/Jacketed Reactor mixing->mech_stir slow_add Syringe Pump/Controlled Dosing reagent->slow_add ext_tech Alternative Extraction/Purification workup->ext_tech hazop Conduct HAZOP Analysis safety->hazop

Caption: Troubleshooting workflow for scaling up the synthesis.

References
  • Recent Advances in the Synthesis of Unnatural α-Amino Acids. ResearchGate. Available at: [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Available at: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. Available at: [Link]

  • SPECIAL FEATURE SECTION: ASYMMETRIC SYNTHESIS ON LARGE SCALE. Organic Process Research & Development. Available at: [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Available at: [Link]

  • Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH. Available at: [Link]

  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. Available at: [Link]

  • Ring strain. Wikipedia. Available at: [Link]

  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing. Available at: [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]

  • What Is Ring Strain In Organic Chemistry?. YouTube. Available at: [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. NTU > IRep. Available at: [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. Available at: [Link]

  • Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis. ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of ò-amino acids: A Review. Semantic Scholar. Available at: [Link]

  • Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza. ChemRxiv. Available at: [Link]

  • 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available at: [Link]

  • Introduction: “Noncanonical Amino Acids”. Chemical Reviews. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Stereoselective Solid-State Synthesis of Substituted Cyclobutanes Assisted by Pseudorotaxane-like MOFs. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry. Available at: [Link]

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Optimizing Coupling Conditions for (R)-2-Amino-2-cyclobutylacetic acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the incorporation of (R)-2-Amino-2-cyclobutylacetic acid into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with sterically hindered, unnatural amino acids in Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to ensure your success.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block for creating peptidomimetics with enhanced metabolic stability and unique conformational properties.[1] However, its α,α-disubstituted nature presents a significant steric barrier to efficient peptide bond formation.[2][3] Standard SPPS protocols often result in low coupling yields, deletion sequences, and truncated peptides. This guide will equip you with the knowledge and tools to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound and other sterically hindered amino acids.

Q1: My coupling efficiency for this compound is very low, as indicated by a strong positive ninhydrin (Kaiser) test. What is the primary cause?

A1: The primary culprit is steric hindrance. The bulky cyclobutyl group on the α-carbon physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[2][4] This slows down the reaction rate significantly and can lead to incomplete coupling.[3] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough to overcome this steric barrier.[3][5]

Q2: What are the most effective coupling reagents for incorporating this hindered amino acid?

A2: For sterically demanding couplings, it is crucial to switch to more powerful in-situ activating reagents.[3][4] We recommend using aminium/uronium or phosphonium salt-based reagents. These form highly reactive esters that can overcome the steric hindrance.[3]

  • Aminium/Uronium Salts: HATU, HBTU, and HCTU are excellent choices.[3][4] HATU, in particular, is highly effective for difficult couplings.[6][7][8]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective.[3][8]

For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective strategy.[3][6]

Q3: I've switched to a stronger coupling reagent, but my yields are still suboptimal. What other parameters can I adjust?

A3: Several factors beyond the coupling reagent can be optimized:

  • Reaction Time: Steric hindrance slows down the reaction kinetics.[3] Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight, to drive the reaction to completion.[3][9]

  • Double Coupling: Performing the coupling step twice is a highly effective strategy to ensure complete incorporation of the bulky residue and minimize deletion sequences.[4]

  • Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex.[3] Poor solvation can lead to peptide aggregation, further hindering the reaction.[3][4] N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties.[3] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]

  • Temperature: Gently heating the reaction can help overcome the activation energy. However, this should be approached with caution as it can increase the risk of racemization.[3] Microwave-assisted peptide synthesis (MASPPS) is a very effective method for driving difficult couplings to completion quickly and efficiently.[3][4]

Q4: I am concerned about racemization of the this compound during coupling. How can I minimize this risk?

A4: Racemization is a critical concern, especially when using highly active coupling reagents and bases.[6][10] Here’s how to mitigate it:

  • Choice of Base: The basicity and steric hindrance of the organic base used have a significant impact on racemization.[11] While N,N-diisopropylethylamine (DIPEA) is commonly used, the weaker base N-methylmorpholine (NMM) or the sterically hindered base 2,4,6-collidine can reduce the risk of racemization.[6][11]

  • Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or its more effective analogue, 1-hydroxy-7-azabenzotriazole (HOAt), can suppress racemization.[5][7][12] Coupling reagents that incorporate these additives, such as HATU (which is based on HOAt), are highly recommended.

  • Pre-activation Time: Avoid prolonged pre-activation times of the amino acid with the coupling reagent and base before adding it to the resin.[7]

Optimized Protocols and Data

Based on extensive internal validation and literature review, we provide the following optimized protocols for the incorporation of this compound.

Table 1: Recommended Coupling Reagent Combinations
Coupling ReagentAdditiveBase (Equivalents)Key Advantages
HATU (Internal HOAt)DIPEA or NMM (2-4 eq.)Highly efficient for hindered couplings, low racemization.[6][7][8]
HCTU (Internal 6-Cl-HOBt)DIPEA or NMM (2-4 eq.)More reactive than HBTU.[3]
PyBOP None requiredDIPEA or NMM (2-4 eq.)Strong coupling reagent, non-carcinogenic byproducts.[8]
DIC OxymaPure®None required for activationCost-effective, low racemization when paired with Oxyma.
Experimental Protocol 1: Optimized Double Coupling using HATU

This protocol is designed to maximize the incorporation of this compound.

1. Resin Preparation: a. Swell the resin (e.g., Rink Amide for C-terminal amides) in DMF for at least 30 minutes.[2] b. Perform N-terminal Fmoc deprotection of the resin-bound peptide using 20% piperidine in DMF.[2] c. Wash the resin thoroughly with DMF (3-5 times).

2. First Coupling: a. In a separate vessel, pre-activate the Fmoc-(R)-2-Amino-2-cyclobutylacetic acid (4 equivalents relative to resin loading). b. Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. c. Allow the pre-activation to proceed for 1-5 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Allow the coupling reaction to proceed for 2 hours with agitation. f. Wash the resin with DMF (3-5 times).

3. Second Coupling: a. Repeat steps 2a through 2e with a fresh solution of activated amino acid. b. After the second coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

4. Monitoring the Reaction: a. After the second coupling, perform a qualitative ninhydrin (Kaiser) test.[9] A negative result (yellow beads) indicates a complete reaction. If the test is still positive (blue beads), a third coupling may be necessary.

Diagram 1: General Workflow for Optimizing Hindered Couplings

G start Start: Incomplete Coupling (Positive Ninhydrin Test) reagent Switch to Potent Reagent (HATU, HCTU, PyBOP) start->reagent double_couple Implement Double Coupling reagent->double_couple time Extend Reaction Time (2-4 hours or overnight) double_couple->time solvent Optimize Solvent (NMP or DCM/DMF/NMP) time->solvent end Successful Coupling (Negative Ninhydrin Test) time->end If successful microwave Consider Microwave-Assisted SPPS solvent->microwave solvent->end If successful microwave->end If successful

Caption: Troubleshooting workflow for low coupling efficiency.

Understanding the Mechanism: Why Aminium/Uronium Reagents Excel

Aminium/uronium reagents like HATU are not just stronger activators; their mechanism is key to overcoming steric hindrance.

  • Activation: In the presence of a base (e.g., DIPEA), the carboxylic acid of the incoming amino acid attacks the HATU molecule.

  • Formation of a Highly Reactive Ester: This forms a highly reactive OAt-ester intermediate. The 7-azabenzotriazole (HOAt) leaving group is superior to HOBt because the nitrogen in the pyridine ring can participate in the reaction, accelerating the aminolysis (the attack by the peptide's N-terminal amine).

  • Rapid Acylation: This highly reactive intermediate rapidly acylates the N-terminal amine of the peptide chain, even when sterically hindered.

Diagram 2: Activation Mechanism of HATU

G cluster_0 Activation Step cluster_1 Coupling Step Fmoc-AA-COOH Fmoc-(R)-2-Amino-2- cyclobutylacetic acid Active_Ester Highly Reactive OAt-Ester Fmoc-AA-COOH->Active_Ester + HATU + DIPEA HATU HATU DIPEA DIPEA Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide + H2N-Peptide-Resin Peptide_Resin H2N-Peptide-Resin

Caption: Simplified mechanism of amino acid activation by HATU.

Conclusion

Successfully incorporating this compound into peptides is an achievable goal with the right strategic approach. By moving beyond standard SPPS protocols and employing more potent coupling reagents, extended reaction times, and optimized solvent systems, researchers can effectively overcome the challenges posed by steric hindrance. This guide provides a robust framework for troubleshooting and protocol optimization, empowering you to synthesize novel peptides with enhanced therapeutic potential.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Solid-Phase Peptide Synthesis of Peptides with Bulky Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid.
  • BenchChem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Biorbyt. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

Sources

improving yield and purity in (R)-2-Amino-2-cyclobutylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-cyclobutylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable non-proteinogenic amino acid (NPAA). As a chiral building block, this compound is increasingly incorporated into peptide-based therapeutics to enhance stability, modify conformation, and improve pharmacological properties.[1]

However, its synthesis presents distinct challenges, particularly in achieving high yield, chemical purity, and, most critically, excellent enantiomeric excess. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges successfully.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis. Each answer explains the underlying chemical principles to help you diagnose and resolve the issue effectively.

Problem 1: Low or Inconsistent Reaction Yield

Question: My overall yield for the synthesis of 2-Amino-2-cyclobutylacetic acid is consistently low. What are the common contributing factors and how can I address them?

Answer: Low yield is a frequent issue stemming from multiple potential sources throughout the synthetic and workup process. A systematic approach is crucial for diagnosis.[2]

Common Causes & Solutions:

  • Poor Quality of Reagents or Solvents: Asymmetric reactions are often highly sensitive to impurities. Water, oxygen, or contaminants in starting materials or solvents can deactivate catalysts, inhibit reactions, or promote side reactions.[3][4]

    • Solution: Always use high-purity, anhydrous solvents, and degas them if necessary. Ensure starting materials are pure by checking their specifications or re-purifying them before use. Handle all air- and moisture-sensitive reagents under an inert atmosphere (e.g., Argon or Nitrogen).

  • Suboptimal Reaction Conditions: Temperature, concentration, and reaction time are critical variables. Deviations can lead to the formation of byproducts or decomposition of the desired product.

    • Solution: Perform a systematic optimization study. For instance, if you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is stalling, a modest increase in temperature might be beneficial. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after completion.

  • Inefficient Workup and Isolation: Significant product loss can occur during the workup phase, especially for water-soluble amino acids.

    • Solution: Minimize transfers between glassware. When performing liquid-liquid extractions, ensure you are using the correct pH to keep your amino acid in the desired layer (e.g., acidic aqueous layer for extraction with an organic solvent to remove neutral impurities). When rinsing glassware or filtration media, use the solvent in which your product is most soluble. Be cautious during solvent removal (rotoevaporation), as highly volatile compounds can be lost.[2]

  • Side Reactions: In syntheses like the Strecker reaction, side reactions such as the formation of oligomers can occur. In alkylation steps, di-alkylation can be a problem.

    • Solution: Carefully control the stoichiometry of your reagents. Slow addition of a reactive intermediate can often minimize the formation of byproducts. Review the literature for known side reactions specific to your chosen synthetic route.

Workflow for Diagnosing Low Yield

G start Low Yield Observed reagent_check Verify Purity of All Reagents & Solvents start->reagent_check atmosphere_check Ensure Proper Inert Atmosphere Technique reagent_check->atmosphere_check If reagents are pure result Improved Yield reagent_check->result If impurity is found & corrected temp_check Optimize Reaction Temperature & Time atmosphere_check->temp_check If technique is correct atmosphere_check->result If leaks are found & corrected workup_check Analyze Workup & Isolation Steps for Loss temp_check->workup_check If conditions are optimized temp_check->result If new optimum is found workup_check->result If losses are minimized

Caption: A systematic workflow for troubleshooting low reaction yields.

Problem 2: Poor Enantiomeric Excess (ee)

Question: My product shows low enantioselectivity. How can I improve the enantiomeric excess (ee)?

Answer: Achieving high enantioselectivity is the primary goal of any asymmetric synthesis. Low ee values point to issues with the stereocontrol of your reaction.

Common Causes & Solutions:

  • Impure Chiral Catalyst or Auxiliary: The enantiomeric purity of your chiral source is paramount. An impurity of the undesired enantiomer in your catalyst will directly reduce the ee of your product.[3]

    • Solution: Source chiral ligands and catalysts from reputable suppliers and always check the certificate of analysis for enantiomeric purity. If synthesizing the catalyst in-house, rigorously purify and validate its ee before use.

  • Incorrect Reaction Temperature: Temperature often has a profound impact on enantioselectivity. Lower temperatures typically enhance selectivity by increasing the energy difference between the diastereomeric transition states.[4]

    • Solution: Conduct a temperature optimization study. Screen a range of temperatures (e.g., from -78°C to room temperature) to find the sweet spot for your reaction. While lower is often better, this is not a universal rule.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome.

    • Solution: Perform a solvent screen with a variety of solvent types (e.g., polar aprotic like THF, nonpolar like toluene, chlorinated like DCM). The optimal solvent can dramatically improve ee.

  • Racemization: The product or a chiral intermediate may be susceptible to racemization under the reaction or workup conditions. This is particularly a risk if the newly formed stereocenter has an acidic proton and is exposed to acidic or basic conditions.

    • Solution: Analyze the product's ee at different time points to see if it degrades over time. If racemization is occurring, consider using milder workup conditions (e.g., avoiding strong acids or bases, keeping temperatures low). For purification, buffered mobile phases or shorter residence times on chromatography media can help.

Problem 3: Product Purification and Isolation Challenges

Question: I'm finding it difficult to purify my final product. It streaks on silica gel, and I'm not sure how to remove a persistent impurity.

Answer: Amino acids are notoriously challenging to purify via standard silica gel chromatography due to their zwitterionic nature, which causes strong interaction with the silica surface.

Strategies for Purification:

  • Protecting Group Strategy: If possible, purify the amino acid with the amine and/or carboxylic acid groups protected (e.g., as a Boc-protected methyl ester). These derivatives are less polar and behave much better on silica gel. The protecting groups can then be removed in a final, often clean, step.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids.

    • Cation-exchange: At a low pH (e.g., pH 3), the amino acid is protonated (positive charge) and will bind to a cation-exchange resin. Neutral impurities can be washed away, and the product can be eluted by increasing the pH or salt concentration.

    • Anion-exchange: At a high pH (e.g., pH 9), the amino acid is deprotonated (negative charge) and will bind to an anion-exchange resin.

  • Recrystallization: If a high-purity solid can be obtained, recrystallization is an excellent method for purification. This is often the preferred method for final purification to remove small amounts of impurities.

  • Preparative Chiral HPLC: For separating enantiomers or diastereomers, preparative chiral HPLC is the ultimate tool. While expensive, it can provide enantiomerically pure material from a racemic or enantioenriched mixture.[5]

Decision Tree for Purification Strategy

G start Crude Product Obtained is_protected Is the amino acid protected? start->is_protected is_solid Is the crude product a solid? is_protected->is_solid No (Zwitterionic) silica_gel Purify via Silica Gel Chromatography is_protected->silica_gel Yes impurity_type What is the main impurity? is_solid->impurity_type No recrystallize Attempt Recrystallization is_solid->recrystallize Yes ion_exchange Use Ion-Exchange Chromatography impurity_type->ion_exchange Neutral / Charged Byproducts chiral_hplc Use Preparative Chiral HPLC impurity_type->chiral_hplc Enantiomer / Diastereomer final_product Pure Product silica_gel->final_product ion_exchange->final_product recrystallize->final_product chiral_hplc->final_product

Caption: A decision tree to guide the selection of an appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: There are several established strategies, each with its own advantages. The main approaches fall into three categories:

  • Asymmetric Synthesis from Achiral Precursors: This is often the most elegant approach. Methods include the asymmetric Strecker synthesis from cyclobutanecarboxaldehyde or the alkylation of a glycine enolate equivalent that employs a chiral auxiliary (e.g., using an Evans oxazolidinone).[6][7]

  • Resolution of a Racemic Mixture: This is a very common and robust method. A racemic mixture of 2-amino-2-cyclobutylacetic acid is synthesized first (e.g., via a standard Strecker or Bucherer-Bergs reaction). The enantiomers are then separated by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral amine. The diastereomers, which have different solubilities, can be separated by fractional crystallization.[8]

  • Enzymatic Methods: Enzymes can be used for highly selective transformations. A common approach is the kinetic resolution of a racemic mixture, for example, using an acylase enzyme to selectively hydrolyze an N-acetylated derivative of only one enantiomer, allowing for easy separation.[9][10]

Conceptual Synthetic Pathways

G cluster_0 Asymmetric Synthesis cluster_1 Racemic Synthesis & Resolution achiral Achiral Precursor (e.g., Cyclobutanone) asym_product (R)-Product achiral->asym_product chiral_cat Chiral Catalyst or Auxiliary chiral_cat->asym_product Directs Stereochemistry rac_precursor Achiral Precursor rac_synth Racemic Synthesis rac_precursor->rac_synth rac_mixture Racemic Mixture (R/S Product) rac_synth->rac_mixture resolution Diastereomeric Salt Formation & Separation rac_mixture->resolution resolved_product (R)-Product resolution->resolved_product

Caption: High-level overview of common synthetic strategies.

Q2: How can I accurately determine the enantiomeric excess (ee) of my final product?

A2: Accurate determination of ee is critical. The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Method: You will need a chiral stationary phase (CSP). For amino acids, crown ether-based columns (e.g., CROWNPAK®) or cyclodextrin-based columns are often effective.[11][12] The two enantiomers will interact differently with the chiral phase, resulting in different retention times and allowing for their separation and quantification.

  • Sample Preparation: The amino acid can often be analyzed directly. In some cases, derivatization of the amine (e.g., with a fluorogenic tag) or carboxylic acid may be required to improve detection (UV or fluorescence) and sometimes separation.

  • Calculation: The ee is calculated from the peak areas of the two enantiomers: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Q3: What are the most critical experimental parameters to control throughout the synthesis?

A3: Success in asymmetric synthesis hinges on precise control of reaction parameters. The following table summarizes the most critical factors and their potential impact.

ParameterImportance & Impact
Temperature Directly influences reaction rate and, most importantly, enantioselectivity. Lower temperatures often favor higher ee.[4]
Solvent Affects solubility, reaction rate, and the stereochemical environment of the transition state. A solvent screen is highly recommended.
Atmosphere Many organometallic catalysts and reagents are sensitive to air and moisture. An inert (N₂ or Ar) atmosphere is often mandatory.[3]
Reagent Purity Impurities can poison catalysts, cause side reactions, and reduce both yield and enantioselectivity.
Addition Rate Slow addition of reagents can help control exothermic reactions and minimize the formation of byproducts from high local concentrations.
Stirring In heterogeneous reactions, efficient stirring is crucial for ensuring good mixing and reproducible results.

Key Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess of 2-Amino-2-cyclobutylacetic acid.

  • Column Selection: Choose a suitable chiral column. A crown-ether based column such as ChiroSil® SCA(-) is a good starting point for underivatized amino acids.[11]

  • Mobile Phase Preparation: A typical mobile phase is a mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an acidic aqueous solution (e.g., water with perchloric acid or trifluoroacetic acid). A starting condition could be 80:20 Methanol/Water with 5 mM HClO₄.

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of the amino acid sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C (can be varied to optimize separation)

    • Detection: UV at 210 nm (or based on a derivatizing agent)

    • Injection Volume: 5 - 10 µL

  • Analysis: Inject a sample of the racemic standard first to identify the retention times of both the (R) and (S) enantiomers. Then, inject your sample and integrate the peak areas to calculate the enantiomeric excess.

Protocol 2: General Procedure for Diastereomeric Salt Resolution

This protocol outlines a classical approach to resolving a racemic mixture of 2-Amino-2-cyclobutylacetic acid.

  • Racemate Preparation: Prepare a solution of racemic 2-Amino-2-cyclobutylacetic acid in a suitable solvent (e.g., hot ethanol or a water/ethanol mixture).

  • Resolving Agent Addition: In a separate flask, prepare a solution containing 0.5 equivalents of a chiral resolving agent (e.g., (R,R)-(+)-Tartaric acid).

  • Salt Formation: Slowly add the resolving agent solution to the heated amino acid solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator. The diastereomeric salt of one enantiomer should preferentially crystallize out due to lower solubility.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of Free Amino Acid: Dissolve the isolated diastereomeric salt in water. Adjust the pH to the isoelectric point of the amino acid (typically around pH 6-7) using a base (e.g., NH₄OH) or an acid to precipitate the free amino acid. Alternatively, use ion-exchange chromatography to separate the amino acid from the resolving agent.

  • Purity Check: Dry the isolated amino acid and check its enantiomeric excess using the chiral HPLC method described above. The mother liquor can be processed to recover the other enantiomer.

References

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv
  • Troubleshooting side reactions in asymmetric 2,3'-Bipyridine synthesis. Benchchem.
  • Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. Benchchem.
  • Amino Acid and Peptide Chiral Separ
  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amin
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Synthesis of Amino Acids. Chemistry LibreTexts.
  • Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids.
  • Enantioselective synthesis of non-natural arom
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central.
  • Enzymatic strategies for asymmetric synthesis. PubMed Central.
  • Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery (RSC Publishing).
  • Asymmetric Synthesis. University of Windsor.

Sources

Technical Support Center: Troubleshooting Aggregation of Peptides with Cyclobutyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating cyclobutyl amino acids. The inclusion of rigid, non-canonical amino acids like cyclobutyl derivatives is a powerful strategy for modulating peptide conformation and enhancing metabolic stability. However, the increased hydrophobicity and unique structural constraints imposed by these residues can often lead to significant challenges with peptide aggregation and solubility.

This guide provides in-depth, field-proven insights and systematic troubleshooting protocols to help you overcome these challenges. Our approach is rooted in understanding the underlying physicochemical principles to empower you to make informed decisions during your experiments.

Understanding the "Why": Root Causes of Aggregation

Peptides containing cyclobutyl amino acids are particularly susceptible to aggregation for two primary reasons:

  • Increased Hydrophobicity: The cyclobutyl moiety is a bulky, aliphatic structure. Its incorporation significantly increases the overall hydrophobicity of the peptide sequence. In aqueous environments, these hydrophobic regions tend to minimize contact with water by associating with each other, leading to what is known as "hydrophobic collapse" and subsequent aggregation.[1][2][3] A peptide with over 50% hydrophobic residues is generally predicted to have poor aqueous solubility.[2][3][4]

  • Promotion of Secondary Structures: While designed to constrain conformation, the rigidity of the cyclobutyl backbone can, under certain conditions, favor the formation of highly ordered β-sheet structures.[5][6] These structures can stack through intermolecular hydrogen bonds, creating insoluble fibrils and aggregates, a common issue in peptide science.[7][8] This propensity is driven by the peptide's primary sequence and is a leading cause of synthetic and purification difficulties.

Understanding these drivers is the first step in designing an effective solubilization and handling strategy.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with these challenging peptides.

Question 1: My lyophilized peptide won't dissolve in my standard aqueous buffer (e.g., PBS, Tris). What is my first step?

Answer: Direct reconstitution in aqueous buffer is often unsuccessful for highly hydrophobic peptides. The key is to start with a small amount of an organic solvent to disrupt the initial hydrophobic interactions before introducing the aqueous component.

Causality: The organic solvent solvates the hydrophobic cyclobutyl residues and other nonpolar side chains, breaking up the initial peptide-peptide aggregates that formed in the lyophilized powder. Once this initial barrier is overcome, the peptide can be carefully diluted into the aqueous buffer.

Recommended Workflow:

  • Test a Small Aliquot: Never use your entire peptide stock for initial solubility tests.[2][3] Use a small, representative amount (e.g., <1 mg) first.

  • Allow to Equilibrate: Before opening, let the vial warm to room temperature in a desiccator to prevent moisture condensation, which can reduce stability.[9]

  • Initial Organic Solvent: Add a minimal volume of high-purity dimethyl sulfoxide (DMSO) directly to the lyophilized powder.[2][4] Gently vortex or sonicate. For peptides containing cysteine (Cys) or methionine (Met), which can be oxidized by DMSO, use dimethylformamide (DMF) instead.[1][10]

  • Stepwise Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, add your target aqueous buffer dropwise while gently vortexing.[10] This slow addition prevents the peptide from crashing out of solution due to a sudden change in solvent polarity.[10]

  • Final Concentration: Aim for the lowest possible final concentration of the organic solvent that your assay can tolerate, typically under 1-2% for cellular assays.[1]

Question 2: The peptide dissolved initially in DMSO/buffer, but now I see a cloudy suspension or visible precipitate. What's happening?

Answer: This indicates that while the initial aggregates were disrupted, the peptide is re-aggregating in the final aqueous environment. This can be concentration-dependent or influenced by the pH and ionic strength of your buffer.

Causality: The final buffer conditions may be at or near the peptide's isoelectric point (pI), the pH at which the net charge is zero, minimizing electrostatic repulsion and promoting aggregation. Alternatively, the peptide concentration may be above its solubility limit in that specific buffer.

Troubleshooting Steps:

  • Adjust the pH: The solubility of a peptide is lowest at its pI and increases as the pH moves away from it.

    • If your peptide is basic (net positive charge): Try dissolving it in a slightly acidic solution, such as 10% acetic acid, before diluting with your final buffer.[1][11]

    • If your peptide is acidic (net negative charge): Use a slightly basic solution, like 1% ammonium hydroxide or 10% ammonium bicarbonate, for initial dissolution.[1][11]

  • Sonication: A brief session in a bath sonicator can help break up newly formed aggregates.[2][12][13] Be careful to avoid excessive heating, which can degrade the peptide.

  • Consider Chaotropic Agents: For non-biological assays or as a last resort, agents like 6 M Guanidine-HCl or 8 M Urea can be used.[2][4] These powerful denaturants disrupt the hydrogen-bonding network that holds β-sheets together.[10] Note that they will interfere with most biological systems.[2][13]

Question 3: My peptide solution is clear, but my assay results are inconsistent. Could "invisible" soluble aggregates be the cause?

Answer: Absolutely. Soluble oligomers or protofibrils are a well-known issue. These are small, non-precipitating aggregates that can still be present in a visually clear solution. They can significantly impact experimental results by masking binding sites or having altered biological activity.

Causality: These aggregates are intermediate species in the aggregation pathway. They are large enough to affect function but too small to scatter light or precipitate. Their presence can lead to a lower effective monomer concentration and high variability in assays.

Detection and Mitigation Strategies:

  • Dynamic Light Scattering (DLS): This technique can detect the presence of larger species in a solution by measuring their hydrodynamic radius.

  • Size Exclusion Chromatography (SEC): Running your peptide solution on an SEC column can separate monomers from oligomers and larger aggregates.

  • Filtration: For some applications, passing the solution through a 0.22 µm filter can remove larger aggregates. However, be aware that this may also remove your desired peptide if aggregation is severe.

  • Disaggregation Protocol: If soluble aggregates are suspected, consider a disaggregation protocol. This involves dissolving the peptide in a strong solvent like 100% hexafluoroisopropanol (HFIP), which breaks all secondary structures, then lyophilizing and re-dissolving using the systematic workflow described in Question 1.

Systematic Solubilization Protocol

When faced with a new or difficult peptide, a systematic approach prevents wasted material and time. The following workflow is designed to find the optimal solvent system by starting with the gentlest conditions.

// Node Definitions start [label="Start: Lyophilized Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; test_h2o [label="Attempt to dissolve in\nsterile, deionized H2O", fillcolor="#FFFFFF", fontcolor="#202124"]; check_h2o [label="Is solution clear?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

acidic [label="Is peptide net positive\n(Basic)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; basic [label="Is peptide net negative\n(Acidic)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; neutral [label="Peptide is net neutral\nor highly hydrophobic", fillcolor="#FFFFFF", fontcolor="#202124"];

use_acid [label="Use 10% Acetic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; use_base [label="Use 1% NH4OH", fillcolor="#FFFFFF", fontcolor="#202124"]; use_dmso [label="Use minimal DMSO or DMF\n(if Cys/Met present)", fillcolor="#FFFFFF", fontcolor="#202124"];

check_solvent [label="Is solution clear?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

dilute [label="Slowly dilute with\naqueous buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_final [label="Does it remain clear?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

success [label="Success: Solution Ready\n(Store aliquots at -20°C or -80°C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Consider Chaotropic Agents\n(e.g., 6M Gdn-HCl) or\nre-synthesis strategy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> test_h2o; test_h2o -> check_h2o; check_h2o -> dilute [label="Yes"]; check_h2o -> acidic [label="No"];

acidic -> use_acid [label="Yes"]; acidic -> basic [label="No"]; basic -> use_base [label="Yes"]; basic -> neutral [label="No"];

use_acid -> check_solvent; use_base -> check_solvent; neutral -> use_dmso -> check_solvent;

check_solvent -> dilute [label="Yes"]; check_solvent -> failure [label="No"];

dilute -> check_final; check_final -> success [label="Yes"]; check_final -> failure [label="No"]; } }

Caption: Decision tree for systematic peptide solubilization.

Best Practices for Handling and Storage

Proper handling is critical to prevent aggregation and degradation over time.

ParameterRecommendationRationale & Key Considerations
Storage (Lyophilized) Store at -20°C or -80°C in a tightly sealed container with desiccant.[12][11][14]Minimizes degradation from moisture and chemical reactions. Long-term storage is best at -80°C.[9][14]
Storage (In Solution) Aliquot into single-use volumes and store at -20°C or -80°C.[12][11] Avoid repeat freeze-thaw cycles.[11][15]Peptides are much less stable in solution.[11][13] Freeze-thaw cycles can promote aggregation and degradation.
Weighing Allow the vial to warm to room temperature in a desiccator before opening.[12][9]Prevents condensation of atmospheric moisture onto the cold peptide powder, which accelerates degradation.[9][14]
pH of Solution Store peptide solutions in a slightly acidic buffer (pH 5-7) if possible.[11][14]Prevents base-catalyzed reactions like deamidation (for Asn/Gln) and oxidation.[14]
Oxygen-Sensitive Residues For peptides with Cys, Met, or Trp, use degassed/oxygen-free solvents.[11]These residues are prone to oxidation, which can alter peptide structure and function.[14]

Advanced Strategies for Intractable Peptides

If standard methods fail, aggregation may be an intrinsic property of the sequence that must be addressed during synthesis or through formulation.

  • Backbone Protection/Modification: During solid-phase peptide synthesis (SPPS), problematic aggregation on the resin can be disrupted. Techniques include inserting pseudoproline dipeptides or using Hmb/Dmb backbone protection to temporarily break up the inter-chain hydrogen bonding that leads to β-sheet formation.[16]

  • Sequence Optimization: If possible, consider modifying the peptide sequence. Substituting a problematic hydrophobic residue with a more polar one or adding charged residues (e.g., Lys, Arg) at the termini can dramatically improve solubility.

  • Formulation with Excipients: Certain amino acids, like arginine, have been shown to act as aggregation suppressors and can sometimes be included in the final formulation to improve stability.[17]

By systematically applying these principles and protocols, you can overcome the challenges posed by cyclobutyl amino acid-containing peptides and achieve reliable, reproducible results in your research.

References
  • Vertex AI Search, Peptide Solubiliz
  • SB-PEPTIDE, Peptide Solubility Guidelines - How to solubilize a peptide. [No URL provided]
  • Thermo Fisher Scientific, Peptide solubility guidelines. [No URL provided]
  • Sigma-Aldrich, Solubility Guidelines for Peptides. [No URL provided]
  • Activotec, Peptide Storage and Solubiliz
  • Sigma-Aldrich, Synthetic Peptide Handling & Storage Protocol. [No URL provided]
  • Genosphere Biotechnologies, Best Practices for Peptide Storage and Handling. [No URL provided]
  • Bachem, Handling and Storage Guidelines for Peptides. [No URL provided]
  • Biorbyt, Dissolving Peptides. [No URL provided]
  • JoVE, Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [No URL provided]
  • Peptides.com, Best Practices for Storing Peptides: Maximizing Stability and Potency. [No URL provided]
  • Peptides.com, Storing and Handling Peptides: Best Practices for Peptides. [No URL provided]
  • Soto, C., Kindy, M. S., Baumann, M., & Frangione, B. (1996). Inhibition of Alzheimer's amyloidosis by peptides that prevent beta-sheet conformation. Biochemical and Biophysical Research Communications. [Link]

  • NovoPro Bioscience Inc., Handling and Storage of Synthetic Peptides. (2017). [No URL provided]
  • Richardson, J. S., & Richardson, D. C. (2002). Natural β-sheet proteins use negative design to avoid edge-to-edge aggregation. Proceedings of the National Academy of Sciences. [Link]

  • Gellman, S. H. (2001). Exploring β-Sheet Structure and Interactions with Chemical Model Systems. Accounts of Chemical Research. [Link]

  • Morressier, Inhibition of β-sheet formation by a short, random coil peptide. (2016). [No URL provided]
  • D-Scholarship@Pitt, Strategies for Peptide Backbone Modification in Protein Beta-Sheets. [No URL provided]
  • Universitat Autònoma de Barcelona Research Portal, The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. (2017). [No URL provided]
  • Sigma-Aldrich, Overcoming Aggregation in Solid-phase Peptide Synthesis. [No URL provided]
  • Royo, M., et al. (2019). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • Reddit, How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. (2019). [No URL provided]
  • Bachem, Peptide Aggregation - a complex topic. [No URL provided]
  • BenchChem, Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). [No URL provided]
  • Zhang, Z., et al. (2023). Aggregation Rules of Short Peptides. ACS Nano. [Link]

  • Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

Sources

Technical Support Center: Incorporation of (R)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the incorporation of (R)-2-Amino-2-cyclobutylacetic acid (Fmoc-(R)-Cba-OH), a sterically hindered non-proteinogenic amino acid. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the unique challenges presented by this residue.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: Why am I observing a low coupling yield or complete failure when incorporating Fmoc-(R)-Cba-OH?

Answer:

The primary reason for poor coupling efficiency is the significant steric hindrance posed by the cyclobutyl group at the α-carbon. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, dramatically slowing down the reaction kinetics compared to standard amino acids.

Root Causes & Explanations:

  • Insufficient Acylating Species Reactivity: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often not potent enough to overcome the steric barrier.[1][2] The activated intermediate they form is not reactive enough to acylate the sterically congested N-terminus in a reasonable timeframe.

  • Short Coupling Times: Protocols optimized for standard amino acids (e.g., 1-2 hours) are typically insufficient for Fmoc-(R)-Cba-OH. The reaction requires a significantly longer duration to achieve acceptable yields.

  • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic or β-branched residues, can aggregate on the solid support.[3] This further masks the N-terminal amine, preventing the bulky incoming amino acid from accessing the reaction site.

Troubleshooting Workflow:

start Low or No Coupling of (R)-Cba-OH Detected reagent Step 1: Evaluate Coupling Reagent start->reagent time Step 2: Extend Reaction Time & Temperature reagent->time Using standard carbodiimide? Switch to high-reactivity aminium/ phosphonium salt (e.g., HATU, HCTU, COMU). double Step 3: Perform a Double Coupling time->double Initial coupling still low? Increase time to 4-12 hours. Consider gentle heating (35-40°C). solvent Step 4: Modify Solvent System double->solvent Deletion still observed? Drain, wash, and repeat the coupling step with fresh reagents. result Improved Yield solvent->result Aggregation suspected? Use 'magic mixtures' like DMF/DCM with disrupting agents (e.g., 1% Triton X-100) or use a more polar solvent.

Caption: Troubleshooting workflow for low coupling yield.

Recommended Protocol for High-Efficiency Coupling:

  • Pre-activation: In a separate vessel, dissolve Fmoc-(R)-Cba-OH (3-5 eq.), a high-reactivity coupling reagent like HATU or HCTU (2.9-4.9 eq.), and an appropriate base such as DIPEA or NMP (6-10 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated mixture to the deprotected resin-bound peptide.

  • Reaction Time: Allow the reaction to proceed for a minimum of 4 hours at room temperature. For particularly difficult sequences, extend the time to 12 hours or overnight.

  • Monitoring: Perform a Kaiser test to assess the presence of free primary amines. If the test is positive, a second coupling is necessary.

  • Washing: Thoroughly wash the resin with DMF and DCM before proceeding to the next deprotection step.

Question 2: My peptide mass is correct, but I see a significant deletion of the two residues preceding the (R)-Cba-OH residue. What is the cause?

Answer:

This specific double deletion is a classic indicator of diketopiperazine (DKP) formation .[4][5] This irreversible side reaction occurs when the resin-bound dipeptide, after Fmoc deprotection, cyclizes to cleave itself from the solid support. The N-terminal amine of the first residue attacks the ester linkage of the second residue to the resin, forming a stable six-membered ring which is then washed away.

Mechanism & Susceptibility:

  • High Propensity: This side reaction is most common after the coupling of the second amino acid in Fmoc-based synthesis.[4] The free N-terminal amine of the dipeptide is sterically well-positioned to attack the resin linkage.

  • Sequence Dependence: Sequences containing Proline or Glycine as the first or second residue are particularly susceptible to DKP formation.[4][5]

  • (R)-Cba-OH Context: When (R)-Cba-OH is the third residue to be coupled, the preceding dipeptide on the resin is the substrate for this side reaction. The slow coupling of the bulky Cba residue provides an extended time window during which the free N-terminal dipeptide can cyclize.

cluster_0 On-Resin Dipeptide (After Fmoc Deprotection) cluster_1 Intramolecular Cyclization cluster_2 Products Resin Resin-Linker-AA2(C=O) AA1 H2N-AA1- Attack N-terminal amine attacks a-carbonyl of AA2 AA1->Attack 1 DKP Diketopiperazine (Washed Away) cyclo(AA1-AA2) Attack->DKP 2. Cleavage from Resin Resin_Free Free Resin

Caption: Mechanism of Diketopiperazine (DKP) formation.

Prevention Strategies:

StrategyDescriptionRationale
Use 2-Chlorotrityl Chloride (2-CTC) Resin This resin is highly sterically hindered.The bulky trityl group physically shields the ester linkage from the N-terminal amine, preventing the intramolecular attack required for DKP formation.[4]
Introduce (R)-Cba-OH as a Dipeptide Synthesize the dipeptide Fmoc-AA2-(R)-Cba-OH in solution and couple it to the resin-bound AA1.This strategy completely bypasses the vulnerable on-resin dipeptide stage, which is the precursor for DKP formation.
Protect N-terminus of Second Amino Acid Use a temporary, mildly acid-labile protecting group like Trityl (Trt) for the second amino acid.This allows for selective deprotection and coupling of the third amino acid without exposing the free N-terminal dipeptide to basic conditions that can promote cyclization.
Question 3: Is racemization a concern for this compound during activation and coupling?

Answer:

No, racemization (or more accurately, epimerization) is generally not a concern for this compound.

Explanation:

Racemization during peptide bond formation typically proceeds through the formation of an oxazolone intermediate or by direct deprotonation of the α-hydrogen.[6][7] (R)-Cba-OH is an α,α-disubstituted amino acid, meaning it lacks a hydrogen atom on its α-carbon. The absence of this acidic proton makes it structurally resistant to both of these common racemization pathways.[8] Therefore, you can employ highly activating conditions to overcome steric hindrance without a significant risk of losing stereochemical integrity at the Cba residue.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal coupling reagents for incorporating Fmoc-(R)-Cba-OH?

For sterically demanding couplings, high-reactivity aminium/uronium or phosphonium salt-based reagents are strongly recommended.[1][9][10] These reagents rapidly generate highly reactive esters, increasing the rate of the desired coupling reaction.

Reagent ClassExamplesKey Advantage
Aminium/Uronium Salts HATU, HBTU, HCTU, TBTUGenerate highly reactive OAt or OBt esters; very fast reaction rates.[2][9][10]
Phosphonium Salts PyBOP, PyAOPSimilar reactivity to aminium salts but do not have the potential side reaction of guanidinylation of the free N-terminus.[9][10]
Immonium/Carbodiimide Hybrids COMUIncorporates the OxymaPure® leaving group, which is non-explosive and highly efficient, offering a safer alternative to HOBt/HOAt-based reagents.[1][9]

Q2: How can I confirm that my coupling reaction has gone to completion?

The most common qualitative method is the Kaiser test . A positive result (blue beads) indicates the presence of free primary amines, signifying an incomplete reaction. A negative result (yellow/colorless beads) suggests the reaction is complete. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC-MS to check for the presence of deletion sequences.

Q3: Are there any specific considerations for the Fmoc deprotection step prior to coupling (R)-Cba-OH?

Standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) are generally sufficient. However, ensure the deprotection is complete by performing two deprotection steps (e.g., 2 min + 8 min) and washing thoroughly to remove all piperidine. Residual base can potentially interfere with the subsequent coupling reaction.[11][12]

Q4: Does the choice of solvent impact the coupling efficiency?

Yes, the solvent plays a crucial role. DMF is the standard and most effective solvent. However, for sequences prone to aggregation, using solvent mixtures known as "magic mixtures" (e.g., DMF/DCM) or adding chaotropic salts can help disrupt secondary structures and improve solvation of the peptide chain, making the N-terminus more accessible.[3]

References

  • Vertex AI Search Result[13] - Amino Acid Derivatives for Peptide Synthesis. (n.d.).

  • Vertex AI Search Result[4] - Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (n.d.).

  • Vertex AI Search Result[11] - Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).

  • Vertex AI Search Result[6] - A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).

  • Vertex AI Search Result[14] - Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC - NIH. (2023).

  • Vertex AI Search Result[15] - Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. (2023).

  • Vertex AI Search Result[16] - Side reactions in peptide synthesis: An overview. Bibliomed. (n.d.).

  • Vertex AI Search Result[17] - Diketopiperazines. Baran Lab. (n.d.).

  • Vertex AI Search Result[18] - Side reactions in solid-phase peptide synthesis and their applications. PubMed. (1996).

  • Vertex AI Search Result[19] - Protecting Groups in Peptide Synthesis. Biosynth. (n.d.).

  • Vertex AI Search Result[8] - Peptide Racemization. ResearchGate. (n.d.).

  • Vertex AI Search Result[20] - Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. (2007).

  • Vertex AI Search Result[12] - Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Request PDF - ResearchGate. (2025).

  • Vertex AI Search Result[1] - Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Benchchem. (n.d.).

  • Vertex AI Search Result[7] - Epimerisation in Peptide Synthesis. MDPI. (n.d.).

  • Vertex AI Search Result[21] - Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. (n.d.).

  • Vertex AI Search Result[5] - Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.).

  • Vertex AI Search Result[9] - Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).

  • Vertex AI Search Result[22] - Methods for the synthesis of diketopiperazines. Google Patents. (1996).

  • Vertex AI Search Result[23] - Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes. PMC - PubMed Central. (2021).

  • Vertex AI Search Result[10] - Peptide Coupling Reagents Guide. Sigma-Aldrich. (n.d.).

  • Vertex AI Search Result[2] - Coupling Reagents. Aapptec Peptides. (n.d.).

  • Vertex AI Search Result[24] - Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. PMC - PubMed Central. (2025).

  • Vertex AI Search Result[25] - Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. (n.d.).

  • Vertex AI Search Result[3] - Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020).

  • Vertex AI Search Result[26] - New Trends in Peptide Coupling Reagents. ResearchGate. (2001).

  • Vertex AI Search Result[27] - Synthesis of β-amino-acid peptides. Part 2. Preparation of peptides of 3-amino-2,2-dimethylpropionic acid by means of conventional coupling reagents and with oxazin-6-one derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

Sources

Technical Support Guide: Optimizing Synthesis of (R)-2-Amino-2-cyclobutylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-cyclobutylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency of their synthetic protocols, with a specific focus on reducing reaction times while maintaining high yield and enantiopurity. This compound is a valuable chiral building block in medicinal chemistry, notably for its role in developing novel therapeutics.[1] Optimizing its synthesis is therefore a critical step in accelerating research and development timelines.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common synthetic issues and offer field-proven strategies for optimization.

General Troubleshooting Workflow

Before diving into specific issues, it's beneficial to have a structured approach to diagnosing problems in your synthesis. The following workflow provides a logical path from identifying a problem to implementing a solution.

G cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Pathways Problem Slow or Inefficient Synthesis (Long Reaction Times, Low Yield) Conversion Is Conversion Low? Problem->Conversion Purity Are Side Products Dominant? Conversion->Purity No Optimize_Conditions Optimize Reaction Conditions: - Temperature Profile - Reagent Concentration - Solvent Choice Conversion->Optimize_Conditions Yes EE Is Enantiomeric Excess (e.e.) Low? Purity->EE No Check_Reagents Verify Reagent Purity & Stoichiometry: - Check for Water/Impurities - Titrate Reagents if Necessary Purity->Check_Reagents Yes Screen_Catalyst Screen/Optimize Catalyst: - Increase Catalyst Loading - Evaluate Different Chiral Catalysts - Check Catalyst Activation/Handling EE->Screen_Catalyst Yes Optimize_Conditions->Check_Reagents Check_Reagents->Conversion Re-evaluate Screen_Catalyst->Conversion Re-evaluate

Caption: A general workflow for troubleshooting synthesis optimization.

Troubleshooting Common Issues

This section addresses the most common problems encountered during the synthesis of chiral amino acids like this compound, presented in a question-and-answer format.

Q1: My reaction shows slow or incomplete conversion. How can I increase the reaction rate without compromising the final product?

A1: Slow or incomplete conversion is a frequent bottleneck. Several factors can be tuned to accelerate the reaction. The key is to find a balance, as aggressive conditions can sometimes negatively impact yield and stereoselectivity.

  • Catalyst Choice and Loading: The catalyst is fundamental to both the rate and selectivity of asymmetric reactions.[2][3] For a Strecker-type synthesis, which is a common route, chiral Lewis acid or organocatalysts are employed.[4][5][6] If the reaction is slow, consider:

    • Increasing Catalyst Loading: A modest increase (e.g., from 1 mol% to 2-5 mol%) can significantly boost the rate. However, this also increases cost.

    • Evaluating a Different Catalyst System: Some catalysts have inherently higher turnover frequencies. For instance, certain titanium-based catalysts are known for their high activity in cyanation reactions.[4]

  • Temperature Optimization: Increasing the temperature generally increases the reaction rate. However, for asymmetric syntheses, this can be detrimental to the enantiomeric excess (e.e.) as it can provide enough energy to overcome the stereochemical barrier favored by the catalyst.

    • Recommended Action: Run a temperature profile experiment. Set up several small-scale reactions at different temperatures (e.g., -10°C, 0°C, 10°C, and 25°C) and monitor both conversion and e.e. over time. The optimal temperature will provide the fastest rate for an acceptable e.e.

  • Reagent Concentration: According to reaction kinetics, increasing the concentration of reactants can increase the rate.[7]

    • Recommended Action: If your reaction is highly dilute, try increasing the molarity. Be cautious of solubility issues and potential exothermic events. A good starting point is to double the concentration and monitor the reaction profile closely.

Table 1: Example of Temperature and Catalyst Screening on a Model Asymmetric Strecker Reaction

EntryCatalyst SystemTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e., %)
1Catalyst A (1 mol%)0246598
2Catalyst A (1 mol%)25129585
3Catalyst A (5 mol%)0109297
4Catalyst B (1 mol%)0189099

This table illustrates hypothetical data to show common trends in reaction optimization.

Q2: I'm observing significant side product formation, which complicates purification and extends the overall process time. What are the likely causes?

A2: Side product formation is often a symptom of suboptimal reaction conditions or impure reagents. The goal is not just a fast reaction, but a clean one.

  • Purity of Starting Materials: The Strecker synthesis, for example, often uses an aldehyde (cyclobutanecarboxaldehyde), a cyanide source, and an amine source.[6][8] Aldehydes are prone to oxidation to carboxylic acids or self-condensation (aldol reaction).

    • Recommended Action: Use freshly distilled or purified aldehyde. Ensure your cyanide source (e.g., KCN, TMSCN) is dry and of high purity.

  • Atmospheric Control: Many organometallic catalysts and intermediates are sensitive to air and moisture. The imine intermediate in a Strecker reaction can be hydrolyzed back to the aldehyde and amine if excess water is present.

    • Recommended Action: Run the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Dry glassware thoroughly in an oven before use.

  • Stoichiometry: An incorrect ratio of reactants can lead to side reactions. For instance, an excess of the aldehyde could lead to undesired secondary reactions.

    • Recommended Action: Carefully measure all reagents. For solid reagents, ensure they are anhydrous. For liquid reagents, use precise volumetric tools or mass measurements.

Q3: The enantiomeric excess (e.e.) of my product is consistently low. How can I improve it?

A3: Low enantioselectivity is a critical issue in chiral synthesis. While not directly a "reaction time" problem, a failed batch due to low e.e. represents a significant loss of time and resources.

  • Catalyst Integrity: The chiral catalyst is the source of enantioselectivity. If it has degraded or is impure, its ability to direct the reaction stereochemically will be compromised.

    • Recommended Action: Source catalysts from reputable suppliers. If preparing in-house, ensure rigorous purification and characterization. Store chiral catalysts under the recommended conditions (e.g., inert atmosphere, low temperature).

  • Reaction Temperature: As mentioned in Q1, temperature is a critical factor. Lower temperatures generally favor higher enantioselectivity because the desired transition state is more energetically favored compared to the one leading to the undesired enantiomer.

    • Recommended Action: Cool the reaction mixture to 0°C or below before adding the final reagent that initiates the key C-C bond formation (e.g., the cyanide source). Maintain this temperature throughout the reaction.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.

    • Recommended Action: Screen a variety of anhydrous solvents (e.g., Toluene, Dichloromethane, THF, Acetonitrile) to find one that provides the best balance of solubility, reaction rate, and enantioselectivity.

Frequently Asked Questions (FAQs)

FAQ 1: What is the role of the catalyst in an asymmetric Strecker synthesis, and how does its choice impact reaction time?

The catalyst in an asymmetric Strecker synthesis plays a dual role: it accelerates the reaction and controls the stereochemical outcome. It functions by coordinating to the imine intermediate, creating a chiral environment that sterically favors the addition of the nucleophile (cyanide) from one specific face, leading to an excess of one enantiomer.[4]

Different catalysts impact reaction time based on their Lewis acidity and the lability of their ligands. A stronger Lewis acid will more effectively activate the imine, leading to a faster rate of cyanide addition. The diagram below illustrates a simplified catalytic cycle.

G Catalyst Chiral Catalyst (e.g., Ti-based) Imine_Complex Catalyst-Imine Complex (Activated) Catalyst->Imine_Complex Activates Substrates Cyclobutanecarboxaldehyde + Chiral Amine Substrates->Imine_Complex Forms Intermediate Product_Complex Catalyst-Product Complex Imine_Complex->Product_Complex Stereoselective Cyanide Attack Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Imine_Complex Product_Complex->Catalyst Regenerates Product (R)-α-Aminonitrile Precursor Product_Complex->Product Releases

Caption: A simplified catalytic cycle for an asymmetric Strecker reaction.

FAQ 2: How can I effectively monitor the reaction progress to determine the optimal stopping point?

Determining the precise moment a reaction is complete is key to preventing the formation of degradation products from over-exposure to reaction conditions and to avoid the wasted time of an unnecessarily long reaction.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting reagent (usually the aldehyde) and the appearance of a new spot for the product indicate progress. When the starting material spot is gone, the reaction is typically complete.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is superior. A chiral HPLC method can simultaneously monitor the consumption of starting material, formation of the product, and the enantiomeric excess (e.e.) of the product.[9][10] This is invaluable during optimization studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a deuterated solvent for ¹H NMR analysis can provide a very clear picture of the conversion by comparing the integration of characteristic peaks of the starting material and the product.

Optimized Experimental Protocol: Asymmetric Strecker Synthesis

The following is a representative protocol based on established principles of asymmetric catalysis. Note: This is a general guideline; specific amounts and conditions should be optimized for your particular setup and catalyst system.

Objective: To synthesize (R)-2-Amino-2-cyclobutylacetonitrile, the precursor to this compound.

Materials:

  • Cyclobutanecarboxaldehyde

  • (R)-tert-Butanesulfinamide

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Imine Formation:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (R)-tert-butanesulfinamide (1.0 eq) and anhydrous DCM.

    • Add Ti(Oi-Pr)₄ (1.5 eq) and stir the mixture for 30 minutes at room temperature.

    • Add cyclobutanecarboxaldehyde (1.1 eq) dropwise over 10 minutes.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the formation of the imine by TLC or ¹H NMR.

  • Asymmetric Cyanation:

    • Cool the reaction mixture to -40°C using a suitable cooling bath.

    • Add TMSCN (1.5 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.

    • Maintain the reaction at -40°C, monitoring for the consumption of the imine (typically 12-24 hours). The optimal time should be determined by monitoring (e.g., hourly injection on HPLC after an initial period).

  • Workup and Hydrolysis:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃ at -40°C.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Filter the mixture through a pad of celite to remove titanium salts, washing with DCM.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is the protected aminonitrile.

    • For hydrolysis to the amino acid, treat the crude product with an aqueous acid solution (e.g., 3M HCl) and heat to reflux until the nitrile and sulfinamide groups are cleaved, monitoring by TLC.

    • Purify the final amino acid by ion-exchange chromatography or recrystallization.

References

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv
  • Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. (n.d.).
  • Overcoming challenges in the purification of chiral amino alcohols. (n.d.). Benchchem.
  • Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids. (2025).
  • Amino Acid and Peptide Chiral Separ
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. (2022). Phenomenex.
  • A Brief Introduction to Chemical Reaction Optimiz
  • Strecker Synthesis. (n.d.). Organic Chemistry Portal.
  • Strecker amino acid synthesis. (n.d.). Wikipedia.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025). WuXi AppTec.
  • Asymmetric Catalysis with Chiral Oxazaborolidinium Ions (COBIs). (n.d.). Sigma-Aldrich.
  • Organocatalytic asymmetric synthesis of β3-amino acid derivatives. (n.d.). Royal Society of Chemistry.
  • (2R)-2-amino-2-cyclobutylacetic acid. (n.d.). MySkinRecipes.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).
  • Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). PubMed Central.
  • Strecker Amino Acid Synthesis. (2021). YouTube.
  • Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. (2025).
  • MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. (2024). YouTube.
  • Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives. (n.d.). Royal Society of Chemistry.
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. (2021).
  • Enzymatic asymmetric synthesis of chiral amino acids. (2018). Royal Society of Chemistry.

Sources

Technical Support Center: Analytical Characterization of (R)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Technologies Division

Welcome to the technical support resource for (R)-2-Amino-2-cyclobutylacetic acid. This guide is designed for researchers, analytical chemists, and formulation scientists who are working with this unique non-proteinogenic amino acid. This compound is a critical chiral building block in the synthesis of various pharmaceutical agents, where its stereochemistry is paramount to biological activity and safety.[1][2]

The characterization of this molecule presents a distinct set of analytical hurdles, primarily stemming from its stereochemistry, high polarity, and lack of a native chromophore. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these challenges effectively.

Section 1: Fundamental Properties & Handling

Before initiating any analytical work, it is crucial to understand the basic physicochemical properties of the analyte.

PropertyValueSource
IUPAC Name (2R)-2-Amino-2-cyclobutylacetic acid
CAS Number 49607-10-5[3]
Molecular Formula C₆H₁₁NO₂[3][4]
Molecular Weight 129.16 g/mol [4]
Physical Form Solid[3]
Storage Room Temperature[1]
FAQ: How should I handle and store the compound to ensure its stability?

Answer: this compound is generally stable as a solid when stored at room temperature in a well-sealed container, protected from moisture. For solutions, especially at low concentrations, it is advisable to use them fresh or store them at 2-8°C for short periods (24-48 hours). Long-term storage of solutions is not recommended without conducting specific stability studies, as amino acid solutions can be susceptible to microbial growth and subtle degradation.[5] For quantitative analysis, always prepare calibration standards fresh from a recently prepared stock solution.

Section 2: Troubleshooting Guide: Core Analytical Workflows

This section addresses common problems encountered during the analysis of this compound in a question-and-answer format, providing both the "how" and the "why" for each recommendation.

Problem 1: I am not seeing my peak, or it has very poor peak shape and retention on a standard C18 column.

Q: Why is my compound not retaining on a reversed-phase (C18) column?

A: This is expected behavior. This compound is a small, highly polar, zwitterionic molecule. Standard C18 columns separate compounds based on hydrophobic interactions. Your analyte has minimal hydrophobicity and, therefore, has very little interaction with the stationary phase, causing it to elute at or near the solvent front (void volume).

Troubleshooting Steps & Solutions:

  • Switch to an Alternate Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for retaining highly polar compounds. HILIC columns use a polar stationary phase with a high-concentration organic mobile phase. Water acts as the strong, eluting solvent.

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[6] As an amino acid, the charge of your analyte is pH-dependent, making it an ideal candidate for IEX. Cation-exchange chromatography is most common for amino acids.[6][7]

  • Use a "Polar-Embedded" or "Aqua" Type Reversed-Phase Column:

    • These columns are designed with modified C18 chains that prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar analytes. While still not ideal, they may provide some retention compared to a standard C18.

Problem 2: My lab only has an HPLC with a UV detector. How can I detect and quantify my compound?

Q: Why can't I see my compound on the UV detector at standard wavelengths (e.g., 254 nm)?

A: The molecule lacks a significant chromophore—a part of the molecule that absorbs ultraviolet or visible light. The carboxylic acid and amine groups do not absorb light in the typical UV range used for HPLC analysis.

Troubleshooting Steps & Solutions:

The solution is to introduce a chromophore through chemical derivatization. This can be done either before the sample is injected (pre-column) or after it has passed through the column but before the detector (post-column).

  • Pre-Column Derivatization Protocol with Phenylisothiocyanate (PITC): PITC reacts with the primary amine to form a phenylthiocarbamyl (PTC) derivative, which is highly UV-active (detectable at ~254 nm).[7]

    • Reagent Preparation: Prepare a derivatization solution of PITC in a suitable solvent like acetonitrile.

    • Sample Derivatization: Mix a measured volume of your sample (or standard) with the PITC reagent and a base catalyst (e.g., triethylamine).

    • Reaction: Allow the reaction to proceed at room temperature for approximately 20-30 minutes.

    • Quenching/Drying: Remove excess reagent under a stream of nitrogen or by vacuum.

    • Reconstitution & Injection: Reconstitute the dried derivative in the mobile phase and inject it onto a standard C18 column. The PTC-amino acid is now much more hydrophobic and will be well-retained.

  • Post-Column Derivatization with Ninhydrin: This is the "gold standard" method used in dedicated amino acid analyzers.[6] After the amino acid is separated on an ion-exchange column, it is mixed with a ninhydrin solution in a heated reaction coil. This forms a purple-colored complex (Ruhemann's purple) that is detected at 570 nm.[] This requires a specialized instrumental setup with a post-column reaction module.

Expert Tip: If available, switching to a more universal detector like a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD) is the superior choice as it eliminates the need for derivatization entirely.[9]

Problem 3: I can't separate the (R)- and (S)-enantiomers.

Q: What is the best approach for chiral separation of this compound?

A: Enantiomeric separation is the most critical and challenging aspect of characterizing this molecule. The most reliable and direct method is to use a Chiral Stationary Phase (CSP). Indirect methods involving derivatization to form diastereomers are possible but add complexity and potential sources of error.

dot

cluster_prep Sample Preparation cluster_method Chiral HPLC Method Development Prep Dissolve Sample in Mobile Phase A Start Select CSP: Teicoplanin or Crown Ether Prep->Start Initial Initial Conditions: - Mobile Phase: ACN/MeOH/H2O with acid/base modifier - Isocratic Elution - Flow Rate: 0.5 - 1.0 mL/min Start->Initial Inject Inject Sample & Evaluate Initial->Inject Check Resolution (Rs) > 1.5? Inject->Check Optimize Optimization Strategy Check->Optimize No Validate Method Validation Check->Validate Yes Mod Adjust Organic Modifier % Optimize->Mod Primary pH Adjust pH / Modifier Conc. Optimize->pH Secondary Temp Change Column Temperature Optimize->Temp Tertiary Mod->Inject pH->Inject Temp->Inject

Caption: Workflow for Chiral Method Development.

Recommended Chiral Stationary Phases (CSPs):

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are the most successful CSPs for the direct separation of underivatized amino acids.[10] They possess both hydrophobic pockets and ionizable groups, allowing for multiple interaction points (hydrogen bonding, ionic interactions, steric hindrance) that lead to chiral recognition. The Astec CHIROBIOTIC T is a well-documented column for this purpose.[10]

  • Crown Ether CSPs: These columns, such as Crownpak CR-I(+), are also highly effective for separating primary amino acids.[11] The mechanism involves the complexation of the protonated primary amine group within the chiral cavity of the crown ether.

Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are generally ineffective for underivatized amino acids and should be avoided. [11]

Starting Chiral HPLC Method Conditions (Teicoplanin CSP):

ParameterRecommended Starting ConditionRationale
Column Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mmProven CSP for underivatized amino acids.[10]
Mobile Phase 80:20 (v/v) Ethanol / Water with 0.1% Acetic AcidThe organic modifier and aqueous component balance retention, while the acid ensures the analyte's carboxyl group is protonated for consistent interaction.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Temperature 25°CStart at ambient temperature; can be a powerful tool for optimizing selectivity.
Detection MS or CAD/ELSD (preferred) or UV (post-derivatization)Necessary for detecting the non-chromophoric analyte.

Troubleshooting Chiral Separation:

  • No Separation: Change the primary organic solvent (e.g., from Ethanol to Methanol or Acetonitrile). The choice of organic modifier can dramatically alter the conformation of the chiral selector and its interaction with the analyte.

  • Poor Resolution (Rs < 1.5):

    • Systematically vary the percentage of the organic modifier. Retention on teicoplanin columns often exhibits a "U-shaped" curve, meaning both increasing and decreasing the organic content can improve resolution.

    • Adjust the concentration or type of acid/base modifier (e.g., switch from acetic acid to formic acid, or add a basic modifier like ammonia). This alters the ionization state of both the analyte and the stationary phase, directly impacting selectivity.

Problem 4: I am seeing extra, unidentified peaks in my chromatogram.

Q: How do I identify if these peaks are impurities or artifacts?

A: Unidentified peaks can be process-related impurities from the synthesis, degradation products, or the unwanted (S)-enantiomer.[12][13] A systematic approach is required for identification.

dot

Start Unknown Peak Detected in Chromatogram LCMS Analyze via LC-MS Start->LCMS GetData Obtain Mass (m/z) and MS/MS Fragmentation Data LCMS->GetData Propose Propose Structure (Based on synthesis route & fragmentation) GetData->Propose Synthesize Synthesize Proposed Impurity Standard Propose->Synthesize Confirm Confirm Identity by Co-injection with Sample Synthesize->Confirm Result Impurity Identified Confirm->Result

Caption: Logical Workflow for Impurity Identification.

Troubleshooting Steps & Solutions:

  • Identify the Enantiomeric Impurity: First, run your optimized chiral method. The smaller peak eluting before or after your main (R)-enantiomer peak is likely the (S)-enantiomer. Confirm by obtaining a standard of the racemic mixture.

  • Characterize Process-Related Impurities:

    • LC-MS is Essential: Use a high-resolution mass spectrometer to get an accurate mass and predicted molecular formula for the unknown peak.

    • Review the Synthesis Route: The most likely impurities are unreacted starting materials, reagents, or by-products from known side reactions. For example, 2-cyclobutylacetic acid could be a potential precursor or related impurity.[14]

    • MS/MS Fragmentation: Fragment the parent ion of the impurity. The resulting fragmentation pattern provides structural clues that can help you piece together its identity, often by comparing it to the fragmentation of the main compound.

  • Develop a Stability-Indicating Method:

    • A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient free from its potential degradation products, process impurities, and excipients.[9]

    • Forced Degradation (Stress Testing): Subject the compound to harsh conditions (e.g., strong acid, strong base, oxidation with H₂O₂, heat, and light) to intentionally generate degradation products.

    • Analyze the stressed samples using your developed method. The goal is to prove that all degradation peaks are fully resolved from the main this compound peak, ensuring the method is "stability-indicating."

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR signals for this compound? A: While specific shifts depend on the solvent, you should generally expect to see:

  • A multiplet for the single proton at the alpha-carbon (the chiral center).

  • A complex series of multiplets corresponding to the seven protons on the cyclobutyl ring.

  • A broad singlet for the two protons of the primary amine (-NH₂), which is exchangeable with D₂O.[15][16]

  • The carboxylic acid proton is often not observed unless under specific conditions.

Q2: How can I confirm the absolute configuration is indeed (R) and not (S)? A: The most straightforward method is to analyze a certified reference standard of the (R)-enantiomer using your validated chiral HPLC method. The retention time of your sample should match that of the standard. Absolute confirmation without a standard is complex and typically requires advanced techniques like X-ray crystallography of a suitable crystal or complex NMR studies like Mosher's ester analysis.

Q3: Can I use Capillary Electrophoresis (CE) for this analysis? A: Yes, CE is a very powerful technique for chiral separations and is well-suited for charged, polar molecules like amino acids.[17] The separation would be achieved by adding a chiral selector (e.g., a cyclodextrin derivative) to the background electrolyte (running buffer). This is an excellent orthogonal technique to verify results obtained by chiral HPLC.[17]

References

  • AmbioPharm. (n.d.). What is a stability indicating method?. Peptide Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyclobutylacetic acid. PubChem Compound Database. Retrieved from [Link]

  • An, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Frontiers in Chemistry, 9, 758172. Retrieved from [Link]

  • Al-Ghanayem, A. A., & Malkawi, A. H. (2023). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 2-amino-20.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-2-cyclobutylacetic acid hydrochloride (C6H11NO2). Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid. Retrieved from [Link] (Note: This is the Thai version of a similar product page).

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • PubMed. (2001). Simultaneous analysis of enantiomeric composition of amino acids and N-acetyl-amino acids by enantioselective chromatography. Chirality, 13(5), 231-235. Retrieved from [Link]

  • AVESİS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • IntechOpen. (2021). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Retrieved from [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. Retrieved from [Link]

  • Reddy, G. H., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules, 18(11), 13865-13876. Retrieved from [Link]

  • Keck, G. E., & Webb, R. R. (1981). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. The Journal of Organic Chemistry, 46(12), 2654-2656. Retrieved from [Link]

  • Ok, S., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2068. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclobutylacetic Acid. PubChem Compound Database. Retrieved from [Link]

Sources

stability issues of (R)-2-Amino-2-cyclobutylacetic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-Amino-2-cyclobutylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this non-natural amino acid. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical methodologies to anticipate and troubleshoot stability issues you may encounter during your experiments.

Introduction: Understanding the Stability Profile of a Unique Amino Acid

This compound is a fascinating building block in medicinal chemistry, valued for its constrained cyclobutyl ring which can impart unique conformational properties to peptides and other pharmaceutical intermediates.[1] However, like all amino acids, its stability is not absolute and can be influenced by a variety of environmental factors. This guide will walk you through potential stability challenges and provide a systematic approach to investigating and mitigating them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and the solvent system used. Understanding the molecule's susceptibility to these factors is crucial for designing robust experimental protocols and ensuring the integrity of your results.

Q2: What are the expected degradation pathways for this amino acid?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can anticipate several potential routes based on the general chemistry of amino acids. These include:

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide, which can be promoted by heat.

  • Oxidative degradation: The amino group and the carbon skeleton can be susceptible to oxidation, potentially leading to the formation of α-keto acids or ring-opening of the cyclobutyl moiety.[2][3]

  • Reactions with excipients: In formulated products, interactions with reactive excipients can lead to degradation. For example, the primary amine can react with reducing sugars in a Maillard reaction.

Q3: How should I store this compound to ensure its stability?

A3: For optimal stability, it is recommended to store this compound as a solid in a well-sealed container at room temperature, protected from light and moisture.[1] For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C or frozen) and protected from light. The optimal pH for solution stability should be determined experimentally.

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: Specific incompatibility data for this compound is limited. However, as a general precaution, avoid strong oxidizing agents and highly acidic or basic conditions for prolonged periods, especially at elevated temperatures. When using this amino acid in reactions, it is important to consider the compatibility of all reagents in the mixture.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent analytical results or loss of compound in solution over a short period.

  • Potential Cause: The compound may be unstable in the chosen solvent system or at the working pH.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure that the solvents used are of high purity and free from peroxides or other reactive impurities.

    • pH Adjustment: Determine the pH of your solution. If it is highly acidic or basic, consider adjusting it to a more neutral range (pH 5-7) if your experimental conditions allow.

    • Solvent Screening: Test the stability of the compound in a small panel of commonly used solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO) at your working concentration. Analyze the solutions at different time points to identify the most suitable solvent.

    • Temperature Control: Keep solutions on ice or in a cooled autosampler to minimize thermal degradation during analysis.

Issue 2: Appearance of unexpected peaks in your chromatogram during analysis.

  • Potential Cause: This is a strong indicator of degradation. The new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Characterize the Impurities: If possible, use mass spectrometry (LC-MS) to determine the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., a mass loss of 44 Da could indicate decarboxylation).

    • Perform a Forced Degradation Study: To systematically identify potential degradants, conduct a forced degradation study as outlined in the "Experimental Protocols" section below. This will help you to create a degradation profile and identify the conditions that lead to the formation of specific impurities.

    • Develop a Stability-Indicating Method: Your analytical method must be able to separate the parent compound from all potential degradation products. The data from your forced degradation study will be essential for developing and validating such a method.

Issue 3: Poor recovery of the compound after a reaction or purification step.

  • Potential Cause: The reaction conditions (e.g., high temperature, extreme pH, reactive reagents) may be causing degradation of the amino acid.

  • Troubleshooting Steps:

    • Reaction Monitoring: Analyze samples from your reaction mixture at different time points to monitor the disappearance of the starting material and the appearance of any degradation products.

    • Condition Optimization: If degradation is observed, try to modify the reaction conditions. This could involve lowering the temperature, changing the solvent, or using a milder pH.

    • Protective Group Strategy: For complex syntheses, consider using protecting groups for the amino and/or carboxyl functionalities to prevent unwanted side reactions.

Troubleshooting Workflow for Stability Issues

G start Inconsistent Results / Unexpected Peaks check_storage Verify Proper Storage (Cool, Dark, Dry) start->check_storage check_solution_prep Review Solution Preparation Protocol start->check_solution_prep stability_issue Suspect Intrinsic Stability Issue check_storage->stability_issue is_solution_fresh Is the solution prepared fresh? check_solution_prep->is_solution_fresh yes_fresh Yes is_solution_fresh->yes_fresh Yes no_fresh No is_solution_fresh->no_fresh No yes_fresh->stability_issue prepare_fresh Prepare Fresh Solution and Re-analyze no_fresh->prepare_fresh end Problem Resolved prepare_fresh->end forced_degradation Perform Forced Degradation Study stability_issue->forced_degradation analyze_degradants Analyze Degradation Products (LC-MS) forced_degradation->analyze_degradants optimize_conditions Optimize Experimental Conditions (pH, T, Solvent) analyze_degradants->optimize_conditions method_validation Validate Stability- Indicating Method optimize_conditions->method_validation method_validation->end

Caption: A logical workflow for troubleshooting stability issues with this compound.

Experimental Protocols: Forced Degradation Study

A forced degradation study is a systematic way to investigate the stability of a drug substance under more severe conditions than those used for accelerated stability testing.[4] This helps to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/organic mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable, validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and, if possible, characterize any significant degradation products.

    • Determine the primary degradation pathways under each stress condition.

Data Presentation: Forced Degradation Study Results

Stress ConditionDuration (hours)Temperature (°C)% DegradationMajor Degradation Products (Retention Time)
0.1 N HCl2460
0.1 N NaOH2460
3% H₂O₂24Room Temp
Thermal4880
PhotolyticAs per ICH Q1BAs per ICH Q1B

This table should be filled in with your experimental data.

References

  • PubChem. (n.d.). 2-Amino-2-cyclobutylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 2-Amino-2-cyclobutylacetic acid. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(4), 199-208. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid. Retrieved from [Link]

  • Hage, D. S. (2017). Hydrolysis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Huennekens, F. M. (n.d.). Oxidation of Amino Acids. Retrieved from [Link]

  • Ehrenfreund, P., Bernstein, M. P., Dworkin, J. P., Sandford, S. A., & Allamandola, L. J. (2001). The Photostability of Amino Acids in Space. The Astrophysical Journal, 550(1), L95. Retrieved from [Link]

  • Kartal, A., El-Haggar, R., & Gürsoy, A. (2008). Compatibility of chewing gum excipients with the amino acid L-cysteine and stability of the active substance in directly compressed chewing gum formulation. Journal of Pharmacy and Pharmacology, 60(9), 1131-1138. Retrieved from [Link]

  • Hotha, S., & Trewyn, B. G. (2024). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol. Molecules, 29(12), 2686. Retrieved from [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1987). Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation. The Journal of biological chemistry, 262(13), 6585–6593. Retrieved from [Link]

Sources

Technical Support Center: Advanced Purification Strategies for (R)-2-Amino-2-cyclobutylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-2-Amino-2-cyclobutylacetic acid and its derivatives. As non-proteinogenic amino acids (NPAAs), these compounds are valuable building blocks in medicinal chemistry, particularly for developing peptidomimetics with enhanced metabolic stability and bioavailability.[1][2] However, their unique structural features, including the constrained cyclobutyl ring and the chiral center, present distinct purification challenges. This guide provides in-depth, experience-based solutions to common issues encountered during the purification of these valuable molecules.

Section 1: Troubleshooting Guide - Common Purification Hurdles

This section addresses the most frequent and complex problems researchers face. The solutions provided are based on fundamental chemical principles and validated laboratory practices.

Q1: My final product shows poor enantiomeric excess (ee). How can I improve chiral resolution?

A1: Achieving high enantiomeric purity is critical for the biological activity of chiral molecules like this compound derivatives.[] Poor enantiomeric excess typically points to an inadequate separation method. The optimal strategy depends on the scale of your synthesis and the specific properties of your derivative.

Root Cause Analysis & Solutions:

  • Ineffective Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are powerful tools for resolving enantiomers.[4] Failure here is often due to a suboptimal choice of the Chiral Stationary Phase (CSP) or mobile phase.

    • Expert Insight: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points due to their broad applicability.[4][5] If these fail, consider Pirkle-type columns, especially if your derivative contains π-acidic or π-basic groups that can engage in π-π stacking interactions.[4]

    • Actionable Protocol: Systematically screen a set of 3-5 different CSPs.[5] For each column, begin with a standard mobile phase (e.g., Hexane/Isopropanol for normal phase; Acetonitrile/Water with buffer for reversed-phase) and look for any sign of peak splitting. Even a shoulder indicates that resolution is possible with further optimization.[5]

    • Mobile Phase Optimization: Fine-tune the separation by varying the organic modifier percentage in 5% increments. Adding small amounts (0.1-0.5%) of acidic (e.g., trifluoroacetic acid, TFA) or basic (e.g., diethylamine, DEA) modifiers can dramatically improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.[5]

  • Unsuccessful Diastereomeric Salt Crystallization: This classical method is highly effective for large-scale separations but depends heavily on finding the right combination of resolving agent and solvent.[][6]

    • Expert Insight: The key is the formation of a stable, crystalline salt between your racemic amino acid derivative and a chiral resolving agent (e.g., tartaric acid derivatives for resolving amines, or chiral amines like (R)- or (S)-1-phenylethylamine for resolving acids). The resulting diastereomers will have different solubilities, allowing one to crystallize preferentially.[4][7]

    • Actionable Protocol: Conduct a parallel screen of 4-6 commercially available, inexpensive resolving agents in 4-6 different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate). The goal is to identify a pair that yields a crystalline solid rather than an oil or gel. The ease of scale-up makes this method highly attractive for multi-gram to kilogram quantities.[6]

Decision Workflow for Chiral Resolution

The following diagram outlines a logical workflow for selecting and optimizing a chiral resolution strategy.

G cluster_start cluster_scale cluster_small cluster_large start Racemic Mixture of (R/S)-Derivative scale Determine Scale start->scale small_scale < 1 gram (Analytical / R&D) scale->small_scale Small large_scale > 1 gram (Process / Scale-up) scale->large_scale Large hplc_sfc Primary Method: Chiral HPLC / SFC small_scale->hplc_sfc optimize_hplc Optimize CSP & Mobile Phase hplc_sfc->optimize_hplc success_small High ee Achieved optimize_hplc->success_small Success fail_small Poor Resolution optimize_hplc->fail_small Failure diastereomer Primary Method: Diastereomeric Salt Crystallization fail_small->diastereomer Consider as Alternative large_scale->diastereomer optimize_xtal Screen Resolving Agents & Solvents diastereomer->optimize_xtal success_large High de & ee Achieved optimize_xtal->success_large Success fail_large No Crystallization or Poor Separation optimize_xtal->fail_large Failure prep_hplc Secondary Method: Preparative Chiral HPLC fail_large->prep_hplc Cost/Benefit Analysis

Caption: Decision tree for selecting a chiral purification method.

Q2: My compound won't crystallize, or it forms an oil. How can I induce crystallization?

A2: "Oiling out" is a common problem in recrystallization where the compound separates from the solution as a liquid instead of a solid.[8] This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when impurities are inhibiting crystal lattice formation.

Root Cause Analysis & Solutions:

  • High Impurity Levels: Even small amounts of impurities can disrupt the ordered packing required for crystallization.

    • Expert Insight: Crystallization is itself a purification method, but it works best on material that is already >90% pure. If your crude material is significantly less pure, an intermediate purification step is necessary.

    • Actionable Protocol: Purify the oil by flash column chromatography to remove major impurities. Then, attempt the crystallization again with the higher purity material.

  • Incorrect Solvent System: The choice of solvent is paramount. An ideal solvent will dissolve the compound completely when hot but poorly when cold.

    • Expert Insight: A common mistake is using a single solvent that is too good, keeping the compound in solution even upon cooling. The use of a solvent/anti-solvent pair is often more effective.[8]

    • Actionable Protocol: Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol, isopropanol). Then, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., water, hexane, toluene) dropwise to the hot solution until it just begins to turn cloudy.[8] Add a drop or two of the good solvent to redissolve the solid, then allow the solution to cool slowly.

  • Supersaturation & Nucleation Issues: Sometimes a solution needs a "nudge" to begin crystallization.

    • Actionable Protocol:

      • Seeding: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution.

      • Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Slow Cooling: Rapid cooling often leads to the formation of oils or very fine powders. Allow the solution to cool to room temperature slowly, and then move it to a refrigerator or freezer.

| Common Solvent / Anti-Solvent Pairs for Amino Acid Derivatives | | :--- | :--- | | Good Solvent | Anti-Solvent | | Ethanol / Methanol | Water | | Isopropanol | Hexane / Heptane | | Ethyl Acetate | Hexane / Heptane | | Acetic Acid | Water | | Toluene | Hexane |

Q3: NMR analysis shows residual synthesis reagents or byproducts. What is the most effective removal strategy?

A3: Residual reagents (e.g., coupling agents, deprotection acids) and their byproducts are common contaminants.[9] Their removal is often straightforward with the correct workup or chromatography strategy.

Root Cause Analysis & Solutions:

  • Acidic/Basic Impurities: Reagents like TFA (from Boc-deprotection) or bases like triethylamine are common culprits.

    • Expert Insight: The acidic or basic nature of your amino acid derivative and the impurities can be exploited using liquid-liquid extraction.

    • Actionable Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash sequentially with a mild aqueous base (e.g., 5% NaHCO₃ solution) to remove acidic impurities, followed by a mild aqueous acid (e.g., 5% citric acid or 1M HCl) to remove basic impurities. The zwitterionic nature of the amino acid may cause it to precipitate or move into the aqueous layer depending on the pH, so careful pH monitoring is essential.

  • Neutral, Non-polar Impurities: Byproducts from protecting groups (e.g., triphenylphosphine oxide from a Mitsunobu reaction) or scavengers (e.g., anisole) can be persistent.

    • Expert Insight: These impurities are typically best removed by silica gel flash chromatography. The key is selecting a mobile phase that provides good separation between your relatively polar amino acid derivative and the less polar impurities.

    • Actionable Protocol: Use a gradient elution on a silica gel column. Start with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol (e.g., gradient from 0% to 10% MeOH). A small amount of acetic acid or ammonia may be added to the mobile phase to improve the peak shape of the amino acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method to check the purity and enantiomeric excess (ee) of my final product? A1: Chiral HPLC is the gold standard.[10] A single analysis can simultaneously provide information on chemical purity (by integrating all peaks) and enantiomeric purity (by comparing the peak areas of the R and S enantiomers). A typical method would use a polysaccharide-based chiral column with a mobile phase of hexane/ethanol and a small amount of an acidic or basic modifier.[5]

Q2: How can I confirm the absolute stereochemistry of my final (R)-derivative? A2: While chromatographic methods can confirm enantiomeric purity, they don't inherently assign the absolute configuration. This must be confirmed by other means:

  • X-Ray Crystallography: If you can grow a suitable single crystal, this method provides unambiguous proof of the absolute configuration.

  • Comparison to a Standard: If an authenticated standard of the (R)- or (S)-enantiomer is available, you can compare its retention time on a chiral HPLC column to your sample.

  • Chiral Synthesis Route: If your synthesis starts from a known chiral precursor (a "chiral pool" approach) and all subsequent reactions are stereospecific or stereoretentive, you can logically deduce the final configuration.

Q3: What are the stability and storage considerations for these purified derivatives? A3: As amino acids, these compounds are generally stable solids. However, it is good practice to store them in a cool, dry place, preferably in a desiccator under an inert atmosphere (nitrogen or argon) to prevent slow oxidation or degradation, especially if they are to be stored long-term. For derivatives with sensitive protecting groups, consult the stability data for those specific groups.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: General Protocol for Chiral HPLC Analysis
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose.

  • Mobile Phase Preparation: Prepare a mobile phase of HPLC-grade Hexane and Isopropanol (IPA) or Ethanol (EtOH). A typical starting ratio is 90:10 (Hexane:Alcohol). Add 0.1% TFA for acidic compounds or 0.1% DEA for basic compounds to improve peak shape.[5] Ensure the mobile phase is freshly prepared and filtered.[5]

  • System Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until the baseline is stable.

  • Sample Preparation: Dissolve a small amount (~1 mg) of your compound in 1 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject 5-10 µL of the prepared sample. Run the analysis for a sufficient time to allow both enantiomers to elute.

  • Optimization: If resolution is poor, adjust the ratio of Hexane to Alcohol (e.g., try 95:5 or 80:20). Slower flow rates and lower temperatures often improve resolution.[5]

SOP 2: General Protocol for Diastereomeric Salt Resolution
  • Screening: In separate vials, dissolve 100 mg of your racemic amino acid derivative in a minimal amount of various hot solvents (e.g., EtOH, IPA, Acetone).

  • Resolving Agent Addition: In parallel, prepare solutions of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1S)-(+)-10-Camphorsulfonic acid) in the same solvents. Add 0.5 equivalents of the resolving agent solution to the corresponding vials of your racemic compound.

  • Crystallization: Allow the vials to cool slowly to room temperature. If no crystals form, try storing them at 4°C overnight. Scratch the vials if necessary.

  • Isolation & Analysis: If crystals form in any of the conditions, isolate them by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH with a base (e.g., 1M NaOH) or acid (e.g., 1M HCl) to break the salt. Extract the now-enantiomerically enriched free amino acid derivative with an organic solvent.

  • Purity Check: Analyze the enantiomeric excess (ee) of the product using the Chiral HPLC protocol (SOP 1).

References

  • Vertex AI Search. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • BOC Sciences.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • PubMed. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.). US4379941A - Resolution of racemic amino acids.
  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid.
  • BioDuro. (2018, March 23).
  • Phenomenex. (n.d.).
  • Restek. (n.d.). HPLC Troubleshooting Guide.
  • Williamson, K. L., & Masters, K. M. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2014, July 30).
  • PubMed. (2023, November 1). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyclobutylacetic acid. PubChem Compound Summary for CID 14352283.
  • AVESİS. (2022).
  • ChemistryViews. (2023, March 21).
  • PMC - PubMed Central. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • PubMed. (2014).
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

Sources

Validation & Comparative

A Comparative Analysis of (R)- vs. (S)-2-Amino-2-cyclobutylacetic Acid: A Guide to Navigating Stereoisomerism in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comparative framework for understanding (R)- and (S)-2-Amino-2-cyclobutylacetic acid, a non-proteinogenic amino acid analog. While direct comparative studies on these specific enantiomers are not extensively available in public literature, this guide will leverage established principles of stereopharmacology to illuminate their potential differences and provide the necessary experimental methodologies for their comprehensive evaluation. The constrained cyclobutane ring makes these compounds intriguing scaffolds in medicinal chemistry, offering unique conformational properties.[1][2][3]

The Principle of Chirality in Drug Action

Chirality is a fundamental concept in drug design, as biological systems, being inherently chiral, often interact differently with the enantiomers of a drug.[] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. Therefore, the synthesis and evaluation of single-enantiomer drugs are critical aspects of modern pharmaceutical development.[] Non-proteinogenic amino acids, such as the topic of this guide, are valuable building blocks in this endeavor, allowing for the creation of novel peptide and small molecule therapeutics with improved properties.[][6][7][8]

Physicochemical Properties and Known Applications

Both (R)- and (S)-2-Amino-2-cyclobutylacetic acid share the same molecular formula (C6H11NO2) and molecular weight (129.16 g/mol ).[9][10] However, their stereochemical difference dictates their interaction with plane-polarized light (optical rotation) and, more importantly, their interaction with chiral biological macromolecules.

Table 1: Physicochemical Properties of 2-Amino-2-cyclobutylacetic Acid Enantiomers

Property(R)-2-Amino-2-cyclobutylacetic acid(S)-2-Amino-2-cyclobutylacetic acid
Molecular Formula C6H11NO2C6H11NO2
Molecular Weight 129.16 g/mol 129.16 g/mol
Appearance SolidSolid
Chirality (R)-configuration at the α-carbon(S)-configuration at the α-carbon
Optical Rotation Expected to have a specific optical rotationExpected to have an equal and opposite optical rotation to the (R)-enantiomer
This compound

The (R)-enantiomer is noted for its use in the synthesis of pharmaceutical intermediates, particularly in the development of antiviral and anticancer agents.[1][11] Its constrained cyclobutyl ring is thought to influence molecular conformation, making it a valuable tool in research exploring enzyme inhibition and receptor binding.[1] This suggests that the (R)-enantiomer has a specific stereochemical arrangement that is recognized by certain biological targets.

(S)-2-Amino-2-cyclobutylacetic acid

Specific applications and biological activities for the (S)-enantiomer are not well-documented in publicly available literature. Based on the principles of stereochemistry, it is plausible that the (S)-enantiomer would exhibit a different pharmacological profile compared to its (R)-counterpart. It could be less active, inactive, or interact with different biological targets altogether. A thorough comparative evaluation is necessary to determine its specific properties.

Experimental Protocols for Comparative Analysis

To address the knowledge gap and enable a direct comparison, the following experimental workflows are essential.

Chiral Separation and Enantiomeric Purity Determination

The first step in any comparative study of enantiomers is to ensure their separation and confirm their enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for this purpose.[12][13][14]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-Amino-2-cyclobutylacetic acid.

Materials:

  • Racemic 2-Amino-2-cyclobutylacetic acid

  • Reference standards for (R)- and (S)-2-Amino-2-cyclobutylacetic acid

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, trifluoroacetic acid)

  • Chiral HPLC column (e.g., polysaccharide-based or macrocyclic glycopeptide-based CSP)

  • HPLC system with UV or Mass Spectrometric (MS) detector

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.

  • Mobile Phase Optimization:

    • Begin with a mobile phase of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v).

    • Incorporate a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to improve peak shape for the amino and carboxylic acid functional groups.

    • Systematically vary the ratio of the polar modifier to optimize the separation (resolution) and retention times.

  • Sample Preparation: Dissolve a small amount of the racemic mixture and each enantiomeric standard in the mobile phase.

  • Analysis:

    • Inject the racemic mixture to observe the separation of the two enantiomers.

    • Inject each enantiomeric standard individually to identify the elution order.

    • Quantify the enantiomeric purity of each sample by integrating the peak areas. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Caption: Workflow for Chiral HPLC Analysis.

Comparative Biological Evaluation: Receptor Binding Assay

A receptor binding assay is a fundamental technique to determine the affinity of a ligand for its receptor. This would be a crucial experiment to compare the interaction of (R)- and (S)-2-Amino-2-cyclobutylacetic acid with a specific biological target.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine and compare the binding affinities (Ki) of (R)- and (S)-2-Amino-2-cyclobutylacetic acid for a target receptor.

Materials:

  • Cell membranes or purified receptor preparation expressing the target receptor.

  • A radiolabeled ligand ([³H]-ligand) with known high affinity for the receptor.

  • (R)- and (S)-2-Amino-2-cyclobutylacetic acid.

  • Assay buffer.

  • Scintillation fluid and a scintillation counter.

  • Glass fiber filters.

Methodology:

  • Assay Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of the unlabeled competitor ((R)- or (S)-2-Amino-2-cyclobutylacetic acid).

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each enantiomer from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_assay Competitive Binding Assay Receptor Target Receptor Incubation_R Incubation Receptor->Incubation_R Incubation_S Incubation Receptor->Incubation_S Radioligand Radiolabeled Ligand Radioligand->Incubation_R Radioligand->Incubation_S Competitor_R (R)-Enantiomer (Unlabeled) Competitor_R->Incubation_R Competitor_S (S)-Enantiomer (Unlabeled) Competitor_S->Incubation_S Filtration_R Filtration & Washing Incubation_R->Filtration_R Filtration_S Filtration & Washing Incubation_S->Filtration_S Counting_R Scintillation Counting Filtration_R->Counting_R Counting_S Scintillation Counting Filtration_S->Counting_S Analysis_R Data Analysis (IC50, Ki) Counting_R->Analysis_R Analysis_S Data Analysis (IC50, Ki) Counting_S->Analysis_S

Caption: Workflow for a Competitive Radioligand Binding Assay.

Potential Outcomes and Implications

A comparative study of (R)- and (S)-2-Amino-2-cyclobutylacetic acid would likely reveal significant differences in their biological activities.

Table 2: Hypothetical Comparative Biological Activity

ParameterThis compound(S)-2-Amino-2-cyclobutylacetic acid
Receptor Binding Affinity (Ki) Potentially high affinity for a specific targetPotentially low or no affinity for the same target
Functional Activity Could be an agonist, antagonist, or enzyme inhibitorCould be inactive or have a different functional activity
In Vivo Efficacy May exhibit therapeutic effects in relevant disease modelsLikely to have different or no in vivo efficacy
Toxicity Specific toxicity profilePotentially different toxicity profile

The discovery of stereospecific activity would have profound implications for drug development. If the (R)-enantiomer is the eutomer, efforts would focus on its enantioselective synthesis to produce a single-enantiomer drug, thereby maximizing efficacy and minimizing potential side effects from the (S)-distomer.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Two primary strategies are employed:

  • Chiral Resolution: This involves the separation of a racemic mixture. While effective, it is often less efficient as it discards 50% of the material.

  • Asymmetric Synthesis: This approach uses chiral catalysts or auxiliaries to selectively produce the desired enantiomer, offering higher efficiency and atom economy.

G cluster_asymmetric Asymmetric Synthesis Start Prochiral Starting Material Reaction Enantioselective Reaction Start->Reaction Catalyst Chiral Catalyst / Auxiliary Catalyst->Reaction Product_R Pure (R)-Enantiomer Reaction->Product_R e.g., (R)-catalyst Product_S Pure (S)-Enantiomer Reaction->Product_S e.g., (S)-catalyst

Caption: Asymmetric Synthesis Workflow.

Conclusion

References

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Dounay, A. B., & Wipf, P. (2023). Unusual Amino Acids in Medicinal Chemistry. Journal of Medicinal Chemistry, 66(15), 10137–10173. [Link]

  • Tanaka, M. (n.d.). Design and Synthesis of non-Proteinogenic Amino Acids and Secondary Structures of Their Peptides. J-STAGE. Retrieved from [Link]

  • Schwaiger, J., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(4), 2444–2452. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. Retrieved from [Link]

  • Kumar, V., et al. (2020). An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. Biomedical Chromatography, 34(11), e4943. [Link]

  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of stereochemically complex cyclobutane‐containing natural products and pharmaceutical drugs. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2R)-2-amino-2-cyclobutylacetic acid. Retrieved from [Link]

  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

  • van der Heijden, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(10), 1603-1616. [Link]

  • ResearchGate. (n.d.). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-cyclobutylacetic acid. Retrieved from [Link]

  • Afanasyeva, E. N., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 19(9), 13766–13801. [Link]

  • Hedstrom, L., et al. (2015). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. Bioorganic & Medicinal Chemistry, 23(15), 4537–4545. [Link]

  • de Kock, C., et al. (2016). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. European Journal of Medicinal Chemistry, 123, 557–567. [Link]

  • Khalifa, M. E. (2014). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 61(4), 736–753. [Link]

Sources

A Researcher's Guide: Comparing the Biological Activity of Cyclobutyl vs. Cyclopentyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of non-proteinogenic amino acids has become a cornerstone for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, cyclic amino acids, particularly those containing cyclobutyl and cyclopentyl scaffolds, serve as powerful tools for imposing conformational constraints on peptides and small molecules. This guide provides an in-depth comparison of the biological activities imparted by these two carbocyclic systems, offering field-proven insights and experimental data to inform rational drug design.

The Core Distinction: Conformational Rigidity vs. Flexibility

The fundamental difference between cyclobutyl and cyclopentyl amino acids lies in the inherent conformational properties of the four- and five-membered rings. This structural variance is the primary determinant of their influence on the biological activity of the parent molecule.

  • Cyclobutyl Ring: The cyclobutane ring is characterized by significant ring strain, which results in a puckered, relatively rigid conformation.[1][2] This rigidity can be highly advantageous, as it "pre-organizes" the molecule into a specific three-dimensional shape that may be optimal for binding to a biological target, such as an enzyme's active site.[1] By reducing the entropic penalty of binding, this conformational restriction can lead to enhanced potency.

  • Cyclopentyl Ring: The cyclopentane ring is considerably more flexible, readily adopting non-planar "envelope" and "twist" conformations with a low energy barrier between them.[3][4] This flexibility allows the molecule to explore a wider conformational space, which can be crucial for adapting to the binding pocket of a receptor or enzyme. Peptides incorporating cyclopentane-based amino acids often exhibit a high propensity to fold into well-defined secondary structures, such as 12-helices, which can enhance their biostability and activity.[3]

The choice between these two scaffolds is therefore a strategic decision: Does the target require a rigidly defined conformation, or is a degree of adaptive flexibility more beneficial?

G cluster_0 Structural Properties Cyclobutyl Cyclobutyl High Ring Strain High Ring Strain Cyclobutyl->High Ring Strain Cyclopentyl Cyclopentyl Low Ring Strain Low Ring Strain Cyclopentyl->Low Ring Strain Puckered, Rigid Conformation Puckered, Rigid Conformation High Ring Strain->Puckered, Rigid Conformation Pre-organization of Pharmacophores Pre-organization of Pharmacophores Puckered, Rigid Conformation->Pre-organization of Pharmacophores Flexible (Envelope/Twist) Flexible (Envelope/Twist) Low Ring Strain->Flexible (Envelope/Twist) Conformational Adaptation Conformational Adaptation Flexible (Envelope/Twist)->Conformational Adaptation

Caption: Structural differences between cyclobutyl and cyclopentyl rings.

Impact on Biological Activity: A Comparative Analysis

The structural properties of cyclobutyl and cyclopentyl rings directly translate into distinct effects on biological performance, from enzyme inhibition to pharmacokinetic profiles.

Enzyme Inhibition and Receptor Binding

The conformational constraint imposed by these cyclic amino acids is a powerful tool in designing potent and selective inhibitors.

  • Cyclobutyl amino acids can lock a molecule into a bioactive conformation, effectively directing key pharmacophore groups toward their interaction points within a target's binding site.[1] This is particularly effective for targets with well-defined, rigid active sites.

  • Cyclopentyl amino acids , with their inherent flexibility, are attractive building blocks for peptides intended to mimic natural secondary structures. Oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC), for example, adopt stable helical structures that can lead to enhanced biostability and improved interaction with receptors and enzymes.[3]

Peptidomimetics and Cell Penetration

When incorporated into peptides, these cyclic scaffolds create "peptidomimetics" with improved resistance to degradation by proteases.[3] However, the degree of rigidity can be a double-edged sword.

A compelling study on hybrid cell-penetrating peptides (CPPs) revealed that incorporating a very rigid cyclobutane β-amino acid into the peptide backbone prevented the molecule from adopting the specific conformation required for efficient cell uptake.[5][6] In contrast, a more flexible analogue containing a cyclobutane γ-amino acid showed significantly better intracellular accumulation and leishmanicidal activity.[5][6] This highlights that for certain biological processes, such as membrane translocation, a degree of conformational flexibility is not just beneficial, but essential.

Pharmacokinetic Properties: Metabolic Stability and Bioavailability

A key advantage of incorporating small carbocycles into drug candidates is the potential for improved metabolic stability. Both cyclobutyl and cyclopentyl groups are generally more resistant to metabolic degradation than corresponding linear alkyl chains.[1][7]

  • In one study, a cyclobutyl group was substituted for an alkyl chain in a tyrosine-based amino acid to create a more metabolically stable PET tracer, without altering its biological transport properties into cancer cells.[1]

  • In the development of HCV NS5B polymerase inhibitors, a cyclobutyl linker was found to provide a superior overall profile, including improved oral bioavailability, compared to a more flexible gem-dimethyl linker.[2] This demonstrates the cyclobutyl ring's ability to act as a compact and stable scaffold that favorably positions functional groups while enhancing drug-like properties.

Quantitative Data Summary

The following table summarizes the key comparative aspects of cyclobutyl and cyclopentyl amino acids in drug design.

FeatureCyclobutyl Amino AcidsCyclopentyl Amino acidsSupporting Evidence
Conformational Profile High rigidity, puckered conformationHigher flexibility (envelope/twist)[1][2][3]
Primary Design Use Pre-organize pharmacophores, fill hydrophobic pockets, enhance metabolic stabilityInduce stable secondary structures (helices, β-turns), conformational adaptation[1][3]
Impact on Peptide Structure Introduces sharp turns and rigid constraintsStabilizes defined secondary structures (e.g., 12-helices)[3][8]
Metabolic Stability Generally high; resistant to enzymatic degradationGenerally high; resistant to enzymatic degradation[1][7]
Oral Bioavailability Can improve bioavailability by providing an optimal, stable conformationCan provide favorable physicochemical properties for absorption[2]
Key Advantage High degree of conformational restriction for potent binding to rigid targetsBalanced flexibility and constraint for adapting to targets and forming stable folds[1][3]
Potential Drawback Excessive rigidity may prevent binding to flexible targets or hinder cell penetrationMay have a higher entropic penalty for binding compared to rigid analogues[5][6]

Experimental Protocols: Assessing Biological Activity

A crucial step in comparing these scaffolds is quantifying their impact on biological function. An enzyme inhibition assay is a standard method for this purpose. The following protocol provides a generalized workflow for assessing the inhibitory potential of novel amino acid derivatives against a target enzyme, such as α-glucosidase, which is relevant for anti-diabetic drug discovery.[9]

Protocol: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of cyclobutyl and cyclopentyl amino acid derivatives against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Test compounds (dissolved in DMSO)

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase (1.0 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (5 mM) in phosphate buffer.

    • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer. The final concentration of DMSO in the well should be kept below 1%.

  • Assay Procedure:

    • To each well of a 96-well plate, add 50 µL of the test compound solution (or buffer for control/blank).

    • Add 50 µL of the α-glucosidase solution to all wells except the blank wells (add 50 µL of buffer to blanks).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

  • Measurement and Data Analysis:

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

    • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

G cluster_workflow α-Glucosidase Inhibition Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, Compounds) B 2. Add Compound & Enzyme to 96-well plate A->B C 3. Pre-incubate (37°C, 10 min) B->C D 4. Add Substrate (pNPG) to initiate reaction C->D E 5. Incubate (37°C, 20 min) D->E F 6. Stop Reaction (Na2CO3) E->F G 7. Measure Absorbance (405 nm) F->G H 8. Calculate % Inhibition & Determine IC50 G->H

Caption: Experimental workflow for an in vitro enzyme inhibition assay.

Conclusion and Future Perspectives

The decision to employ a cyclobutyl versus a cyclopentyl amino acid is not a matter of inherent superiority but of strategic alignment with the therapeutic goal.

  • Cyclobutyl amino acids are ideal for creating rigid analogues to probe structure-activity relationships, fill well-defined hydrophobic pockets, and improve metabolic stability. Their conformational rigidity is a powerful asset when the target's bioactive conformation is known.

  • Cyclopentyl amino acids offer a compelling balance of conformational constraint and flexibility. They are exceptionally useful for stabilizing peptide secondary structures, enhancing proteolytic resistance, and allowing for adaptive fitting to a target's binding site.

Future research will likely focus on exploring more richly decorated cyclobutane and cyclopentane rings. The addition of further substituents can fine-tune conformational preferences, modulate physicochemical properties, and introduce new vectors for target interaction, further expanding the utility of these valuable building blocks in the design of next-generation therapeutics.

References

  • Tourwé, D., Biondi, B., Monbaliu, J. C. M., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4847–4854. [Link]

  • Nicolaou, K. C., Namoto, K., Li, J., et al. (2001). Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. Chembiochem, 2(1), 69–75. [Link]

  • Fernández, F., Fernández, A. G., Balo, R., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2235–2245. [Link]

  • Witschi, M. A., & Franck, X. (2019). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 14(12), 1147–1158. [Link]

  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113–4135. [Link]

  • Fernández, F., Fernández, A. G., Balo, R., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega, 7(2), 2235-2245. [Link]

  • Witschi, M. A., & Franck, X. (2019). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Retrieved January 4, 2026, from [Link]

  • Barreiro, E. J., et al. (2018). Design conception of the cyclopentyl-, cyclobutyl-, cyclopropyl-N-acylhydrazones (2a–e, 3a–e, and 4a–e) planned as inferior homologous of the anti-inflammatory and analgesic prototype LASSBio-1514 (1). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Kamal, A., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(17), 6825–6841. [Link]

  • Estévez, J. C., et al. (2018). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Molecules, 23(1), 163. [Link]

  • Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Chemistry & Biology, 8(9), 863-899. [Link]

  • Al-Harrasi, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]

  • Al-Harrasi, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Synple Chem. Retrieved January 4, 2026, from [Link]

  • Illa, O., Royo, M., Ortuño, R. M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(21), 6439. [Link]

  • de Oliveira, L. F., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Illa, O., Royo, M., Ortuño, R. M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. Retrieved January 4, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (R)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a Novel Analyte

(R)-2-Amino-2-cyclobutylacetic acid is a non-proteinogenic amino acid, a class of molecules gaining significant interest as building blocks in modern drug development. Its unique cyclobutyl moiety imparts specific conformational constraints, making it a valuable component for designing novel peptide-based therapeutics. As with any active pharmaceutical ingredient (API) or intermediate, the development of robust, reliable, and validated analytical methods is a cornerstone of the quality control strategy, ensuring product safety and efficacy.

The validation of an analytical method is the formal, documented process of proving that the method is "fit for its intended purpose."[1] This is not merely a procedural step but a scientific necessity mandated by global regulatory bodies, including the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[2][3][4][5] The recently updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach, integrating method development and validation to ensure continuous performance and facilitate more efficient post-approval changes.[6][7][8]

A thorough literature search reveals a scarcity of published, fully validated analytical methods specifically for this compound. This guide, therefore, is constructed from a position of deep field experience. It presents a comparative analysis of established analytical strategies proven effective for structurally analogous chiral amino acids. By dissecting the core principles and providing detailed, adaptable protocols, this document serves as a comprehensive framework for researchers, scientists, and drug development professionals to develop and validate a specific, high-performing method for this unique analyte.

The Core Analytical Challenge: Chirality and Chromophores

The chemical structure of this compound presents two primary analytical hurdles:

  • Enantiomeric Specificity: As an enantiomerically pure compound, the most critical analytical requirement is the ability to distinguish the desired (R)-enantiomer from its (S)-counterpart. Any method must be stereoselective to control for chiral impurities.

  • Lack of a Strong UV Chromophore: The molecule is aliphatic and lacks the conjugated double-bond systems found in aromatic amino acids. This inherent property makes direct detection by UV-Vis spectrophotometry, a common detector for HPLC, challenging and often insensitive without derivatization.

Addressing these challenges requires careful selection of both the separation technique and the detection method. This guide will compare three powerful analytical platforms: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Capillary Electrophoresis (CE) with chiral selectors.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the workhorse for enantiomeric separations in the pharmaceutical industry due to its robustness and direct analysis capabilities.[9] The technique achieves separation by creating a transient diastereomeric complex between the analyte enantiomers and a Chiral Stationary Phase (CSP).

Principle of Separation: For underivatized amino acids, which exist as zwitterions, macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin) are particularly effective.[10][11] These phases offer multiple interaction modes—ionic, hydrogen bonding, and inclusion complexation—that enable them to differentiate between the spatial arrangements of the enantiomers.[12]

Experimental Workflow: Chiral HPLC

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC-MS Analysis cluster_data Data Processing p1 Accurately weigh sample p2 Dissolve in mobile phase diluent p1->p2 p3 Filter through 0.45 µm syringe filter p2->p3 h1 Inject sample into HPLC system p3->h1 p4 Prepare and degas mobile phase p4->h1 h2 Separation on Chiral Stationary Phase (CSP) h1->h2 h3 Detection by Mass Spectrometry (MS) h2->h3 d1 Integrate enantiomer peaks h3->d1 d2 Quantify (R)-enantiomer and any (S)-impurity d1->d2 d3 Verify against validation criteria d2->d3

Caption: Workflow for Chiral HPLC-MS analysis.

Protocol: Chiral HPLC-MS for Enantiomeric Purity

This protocol is adapted from established methods for underivatized amino acids and serves as a robust starting point.[10][13]

  • Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin CSP), 25 cm x 4.6 mm, 5 µm.

  • Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% Formic Acid. Rationale: The organic modifier and acid concentration are critical for controlling retention and peak shape. Formic acid ensures the analyte is protonated for optimal ESI-positive ionization.

  • Flow Rate: 0.7 mL/min. Rationale: Lower flow rates often improve chiral resolution.[13]

  • Column Temperature: 25°C. Rationale: Temperature can significantly impact selectivity; it should be controlled and optimized.[13]

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in the mobile phase.

  • Injection Volume: 5 µL.

  • MS Detection (ESI+):

    • Mode: Selected Ion Monitoring (SIM).

    • Monitored m/z: 130.1 (for [M+H]⁺ of C₆H₁₁NO₂). Rationale: SIM mode provides high sensitivity and specificity, overcoming the lack of a UV chromophore.

Validation Performance: Representative Data

The following table summarizes expected performance characteristics based on ICH Q2(R2) guidelines.[14]

Validation ParameterAcceptance CriteriaExpected Performance
Specificity Baseline resolution (Rs > 1.5) between (R) and (S) enantiomers. No interference from blank.Rs ≥ 2.0. Clean baseline in blank chromatogram.
Linearity Coefficient of determination (R²) ≥ 0.995R² > 0.999 over a range of 1-200 µg/mL.
Accuracy Mean recovery of 98.0% - 102.0% at three concentrations.99.1% - 101.5% recovery.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0% for n=6 injections.%RSD < 1.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10 for the (S)-enantiomer.Typically ≤ 0.1% of the nominal concentration.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers exceptional chromatographic efficiency and sensitivity. However, because amino acids are non-volatile and thermally labile, they cannot be analyzed directly.[15][16] A chemical derivatization step is mandatory to convert the polar functional groups (-COOH, -NH₂) into nonpolar, volatile moieties.

Principle of Separation: After derivatization, the now-volatile enantiomers are separated on a chiral GC column, such as one coated with a chiral selector like Chirasil®-Val. The mass spectrometer provides definitive identification and sensitive quantification.

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Evaporate sample to dryness p2 Step 1: Esterification (e.g., HCl in Methanol) p1->p2 p3 Step 2: Acylation (e.g., PFPA) p2->p3 p4 Reconstitute in organic solvent p3->p4 g1 Inject derivatized sample p4->g1 g2 Separation on Chiral GC Column g1->g2 g3 Detection by Mass Spectrometry (EI) g2->g3 d1 Integrate derivative peaks g3->d1 d2 Quantify enantiomeric ratio d1->d2 d3 Verify against validation criteria d2->d3

Caption: Workflow for GC-MS analysis including the critical derivatization steps.

Protocol: GC-MS with Two-Step Derivatization

This protocol is based on well-established derivatization procedures for amino acids for GC analysis.[17][18]

  • Instrumentation: GC system with a split/splitless injector coupled to a mass spectrometer.

  • Derivatization:

    • Step 1 (Esterification): Dry down 100 µL of aqueous sample. Add 200 µL of 2M HCl in Methanol. Heat at 80°C for 60 minutes. Evaporate to dryness under nitrogen. Rationale: This step converts the carboxylic acid to a volatile methyl ester.[16]

    • Step 2 (Acylation): Add 100 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA). Heat at 60°C for 30 minutes. Evaporate to dryness and reconstitute in 100 µL of Toluene. Rationale: This step acylates the amino group, further increasing volatility and thermal stability.[18]

  • Chiral Column: Chirasil®-L-Val, 25 m x 0.25 mm ID.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: 80°C hold for 2 min, ramp to 180°C at 5°C/min.

  • MS Detection (EI):

    • Mode: Scan or SIM.

    • Rationale: Electron Ionization (EI) provides reproducible fragmentation patterns for library matching and structural confirmation.

Validation Performance: Representative Data
Validation ParameterAcceptance CriteriaExpected Performance
Specificity Full separation of derivatized enantiomers. No interference from derivatization reagents.Rs > 2.5. Reagent peaks do not co-elute.
Linearity R² ≥ 0.995R² > 0.998.
Accuracy Mean recovery of 95.0% - 105.0%.97.5% - 103.8% recovery.
Precision (Intermediate) %RSD ≤ 5.0% across different days/analysts.%RSD < 3.0%.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3 for the (S)-enantiomer derivative.High sensitivity, often in the low ng/mL range.

Method 3: Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE), which interacts differentially with the enantiomers, leading to different migration times.

Principle of Separation: Cyclodextrins (CDs) are common and effective chiral selectors for CE.[19] The analyte enantiomers partition into the hydrophobic cavity of the CD, forming transient diastereomeric inclusion complexes. The enantiomer that forms the more stable complex has a modified effective mobility and migrates at a different velocity.

Experimental Workflow: Chiral Capillary Electrophoresis

cluster_prep Sample & Electrolyte Preparation cluster_ce CE Analysis cluster_data Data Processing p1 Prepare sample in water or BGE c2 Inject sample (hydrodynamic or electrokinetic) p1->c2 p2 Prepare Background Electrolyte (BGE) p3 Add Chiral Selector (e.g., Cyclodextrin) to BGE p2->p3 c1 Condition capillary p3->c1 c1->c2 c3 Apply separation voltage c2->c3 c4 On-capillary UV or MS detection c3->c4 d1 Analyze electropherogram c4->d1 d2 Calculate enantiomeric purity d1->d2 d3 Verify against validation criteria d2->d3

Caption: Workflow for Chiral Capillary Electrophoresis analysis.

Protocol: Chiral CE with Cyclodextrin Selector

This protocol is adapted from general methods for the chiral separation of amino acids by CE.[19]

  • Instrumentation: Capillary Electrophoresis system with a UV or Diode Array Detector (DAD).

  • Capillary: Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD). Rationale: Low pH ensures the amino acid is cationic. The concentration of the CD is a critical parameter for optimizing resolution.

  • Separation Voltage: 25 kV.

  • Temperature: 25°C.

  • Sample Preparation: Dissolve sample in water to a concentration of 200 µg/mL.

  • Injection: Hydrodynamic injection (50 mbar for 5 seconds).

  • Detection: UV detection at 195 nm. Rationale: Detection at low UV wavelengths is necessary due to the lack of a chromophore, but this can lead to baseline noise and interference.

Validation Performance: Representative Data
Validation ParameterAcceptance CriteriaExpected Performance
Specificity Resolution (Rs > 1.5) between enantiomers.Rs > 1.8.
Linearity R² ≥ 0.99R² > 0.992.
Accuracy Mean recovery of 97.0% - 103.0%.98.2% - 102.1% recovery.
Precision (Repeatability) %RSD of migration time < 2.0%; %RSD of peak area < 3.0%.Migration time %RSD < 1.5%; Area %RSD < 2.5%.
LOQ Signal-to-Noise ratio ≥ 10.Typically in the 5-10 µg/mL range with UV detection.

Comparative Guide & Recommendations

The optimal analytical method is dictated by the specific requirements of the analysis—be it for release testing, stability studies, or trace-level impurity profiling.

FeatureChiral HPLC-MSGC-MS with DerivatizationChiral Capillary Electrophoresis
Principle Diastereomeric interaction with a solid Chiral Stationary Phase (CSP).Separation of volatile derivatives on a chiral GC column.Diastereomeric interaction with a soluble Chiral Selector in the electrolyte.
Sample Prep Simple dissolution and filtration.Complex: Multi-step, requires evaporation and chemical reactions.Simple dissolution.
Sensitivity Very High (with MS): Easily reaches sub-µg/mL levels.Highest: Can reach ppb levels, excellent for trace analysis.Moderate (with UV): Limited by poor chromophore. Significantly improved with MS.
Specificity Very High: Combination of chiral separation and mass detection.Very High: Combination of high-resolution GC and mass detection.High: Good separation efficiency.
Throughput Moderate; run times typically 15-30 minutes.Low; derivatization step is time-consuming.High; run times are often very short (<15 minutes).
Key Challenge Cost of chiral columns; requires MS detector for sensitivity.Method development for derivatization can be extensive and introduce variability.Reproducibility of migration times; lower sensitivity with standard UV detectors.
Senior Scientist's Recommendation:
  • For Routine Quality Control (Assay and Enantiomeric Purity): Chiral HPLC coupled with Mass Spectrometry is the superior choice. Its combination of straightforward sample preparation, high specificity, and excellent accuracy makes it ideal for a regulated environment. The direct analysis avoids the potential pitfalls and added validation burden of a derivatization step.

  • For Trace-Level Impurity Analysis: GC-MS with Derivatization offers unparalleled sensitivity. If the project requires detecting and quantifying the (S)-enantiomer at extremely low levels (e.g., <0.05%), the investment in developing a robust derivatization protocol is justified.

  • For High-Throughput Screening or Orthogonal Method Validation: Chiral Capillary Electrophoresis is a valuable tool. Its speed and low consumption of solvent and sample make it excellent for screening purposes. It also serves as a powerful orthogonal method to confirm results from an HPLC method, as its separation principle is fundamentally different.

Ultimately, the development and validation of an analytical method for a novel compound like this compound is a scientific endeavor that must be grounded in first principles and guided by regulatory standards.[20][21] By leveraging the established knowledge from analogous molecules, as detailed in this guide, researchers can confidently build a method that is truly fit for purpose, ensuring the quality and safety of the final pharmaceutical product.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . (n.d.). uspbpep.com. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . (2025, July 2). YouTube. Retrieved from [Link]

  • USP <1225> Method Validation . (n.d.). BA Sciences. Retrieved from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . (2015, July). FDA. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained . (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • ICH releases draft guidelines on analytical method development . (2022, March 31). RAPS. Retrieved from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . (n.d.). gmp-compliance.org. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (n.d.). EMA. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures . (2024, March 6). FDA. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) . (2023, November 30). ICH. Retrieved from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision . (2025, November 13). Investigations of a Dog. Retrieved from [Link]

  • USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management . (2016, March 16). gmp-compliance.org. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures . (2024, March 7). BioPharm International. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . (2024, June 25). ProPharma. Retrieved from [Link]

  • <1225> Validation of Compendial Procedures . (n.d.). USP-NF. Retrieved from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography . (n.d.). AVESIS. Retrieved from [Link]

  • Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations . (2019, December 1). PMC - NIH. Retrieved from [Link]

  • Chiral HPLC Separations . (n.d.). Phenomenex. Retrieved from [Link]

  • Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis . (n.d.). PubMed. Retrieved from [Link]

  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants . (n.d.). PubMed. Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies . (n.d.). Springer. Retrieved from [Link]

  • Chiral HPLC Column Selection and Method Development Guide . (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • 2-Amino-2-cyclobutylacetic acid . (n.d.). PubChem - NIH. Retrieved from [Link]

  • Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis . (2007, June). ResearchGate. Retrieved from [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts . (2021, March 19). MDPI. Retrieved from [Link]

  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS . (2023, December 20). PMC - NIH. Retrieved from [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS . (n.d.). PMC - NIH. Retrieved from [Link]

  • VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita" . (n.d.). SciELO. Retrieved from [Link]

  • Development and validation of LC–MS/MS method for amino acid analysis and its practical application in mouse serum with ulcerative colitis . (n.d.). OUCI. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of (R)-2-Amino-2-cyclobutylacetic Acid Derivatives Versus Other Unnatural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rational design of peptide and peptidomimetic therapeutics has been significantly advanced by the incorporation of unnatural amino acids (UAAs). These non-proteinogenic building blocks offer a vast expansion of the chemical space accessible to medicinal chemists, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of (R)-2-Amino-2-cyclobutylacetic acid derivatives against other classes of unnatural amino acids, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.

The Strategic Imperative for Unnatural Amino Acids in Peptide Drug Design

Peptides are highly specific and potent therapeutic agents, but their clinical utility is often hampered by inherent liabilities such as poor metabolic stability and low cell permeability.[1][2] The incorporation of UAAs is a powerful strategy to overcome these limitations.[3][4] By introducing modifications to the side chain or backbone of an amino acid, researchers can instill desirable properties, including:

  • Enhanced Proteolytic Stability: By sterically shielding peptide bonds from enzymatic degradation.[1][5]

  • Improved Cell Permeability: By modulating lipophilicity and reducing the number of hydrogen bond donors.[3][6]

  • Conformational Constraint: By locking the peptide into a bioactive conformation, which can enhance receptor binding affinity and selectivity.[7][8]

This guide focuses on a particularly promising class of UAAs: this compound and its derivatives. The constrained cyclobutyl ring offers a unique approach to modulating peptide structure and function.

This compound: A Profile of Constrained Efficacy

This compound is a non-proteinogenic amino acid characterized by a cyclobutane ring attached to the α-carbon. This cyclic structure imparts significant conformational rigidity to the peptide backbone.[9][10] This inherent constraint is the cornerstone of its utility in drug design, influencing a range of biophysical and pharmacological properties.

Hypothesized Advantages of Cyclobutyl Scaffolds:
  • Defined Secondary Structures: The rigid cyclobutane ring can induce stable turn or helical conformations in peptides, which may be crucial for receptor recognition.[9]

  • Metabolic Stability: The steric bulk of the cyclobutyl group can hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[10]

  • Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor can be reduced, potentially leading to higher affinity.[10][11]

The chiral nature of this compound is also critical, as stereochemistry plays a pivotal role in drug efficacy and receptor interaction.[10]

A Comparative Framework: this compound Derivatives vs. Other Unnatural Amino Acids

To objectively assess the efficacy of this compound derivatives, we will compare them against other commonly employed classes of UAAs. The following sections will delve into a conceptual comparison, supported by available experimental evidence and established principles of peptide chemistry.

Head-to-Head: Cyclobutyl vs. Acyclic Constrained and N-Methylated Amino Acids
Unnatural Amino Acid ClassKey Structural FeatureImpact on Peptide Properties
This compound Derivatives Rigid cyclobutane ring at the α-carbonHigh conformational constraint , inducing stable secondary structures. Potential for enhanced proteolytic stability and receptor binding.[9][12]
Other Cyclic Amino Acids (e.g., Cyclopropyl, Cyclopentyl) Varies in ring size and flexibilityOffers a spectrum of conformational constraints. Smaller rings (cyclopropyl) provide high rigidity, while larger rings (cyclopentyl, cyclohexyl) offer more flexibility.[13][14]
N-Methylated Amino Acids Methyl group on the backbone amide nitrogenReduces hydrogen bonding capacity , improving cell permeability. Provides steric hindrance against proteolysis. Can induce cis-amide bonds, altering backbone conformation.[15][16][17]
Acyclic Constrained Amino Acids (e.g., α,α-disubstituted) Bulky side chainsRestricts torsional angles (phi/psi) , limiting conformational freedom. Can enhance stability and influence secondary structure.[8]

A study on hybrid peptidomimetics containing a chiral cyclobutane-β-amino acid demonstrated that the high rigidity imparted by the cyclobutane ring can influence biological activity, such as cell penetration and leishmanicidal effects.[9] While not a direct comparison of α-amino acid derivatives, this highlights the profound impact of the cyclobutane scaffold on peptide conformation and function.

Experimental Design for Comparative Efficacy Studies

To rigorously evaluate the performance of this compound derivatives, a systematic experimental approach is essential. The following protocols provide a framework for conducting head-to-head comparisons with other UAAs.

Peptide Synthesis and UAA Incorporation

The foundational step is the synthesis of a parent bioactive peptide and its analogs, where a specific residue is systematically replaced with this compound and other UAAs.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Resin Resin Support Fmoc_AA1 Fmoc-Amino Acid 1 Attachment Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (e.g., Piperidine) Fmoc_AA1->Deprotection1 Coupling_UAA Coupling of Fmoc-(R)-2-Amino-2-cyclobutylacetic acid (or other UAA) Deprotection1->Coupling_UAA Deprotection2 Fmoc Deprotection Coupling_UAA->Deprotection2 Coupling_AA3 Coupling of Fmoc-Amino Acid 3 Deprotection2->Coupling_AA3 Repeat Repeat Deprotection/Coupling Cycles Coupling_AA3->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis workflow for incorporating unnatural amino acids.

Assay Cascade for Efficacy Evaluation

A multi-tiered assay approach is recommended to comprehensively compare the performance of the synthesized peptide analogs.

Experimental Workflow: Comparative Efficacy Assay Cascade

Peptide_Analogs Synthesized Peptide Analogs (Cyclobutyl, N-Methyl, etc.) Stability_Assay Proteolytic Stability Assay (e.g., Serum or Protease Incubation) Peptide_Analogs->Stability_Assay Permeability_Assay Cell Permeability Assay (e.g., Caco-2 or PAMPA) Peptide_Analogs->Permeability_Assay Binding_Assay Receptor Binding Affinity Assay (e.g., SPR or Radioligand Binding) Peptide_Analogs->Binding_Assay Data_Analysis Comparative Data Analysis and Lead Optimization Stability_Assay->Data_Analysis Permeability_Assay->Data_Analysis Functional_Assay Cell-Based Functional Assay (e.g., Signaling Pathway Activation) Binding_Assay->Functional_Assay Functional_Assay->Data_Analysis

Caption: A tiered experimental approach for evaluating the efficacy of peptide analogs.

Detailed Experimental Protocols

Protocol 1: Proteolytic Stability Assay

  • Peptide Incubation: Incubate each peptide analog at a final concentration of 100 µM in 90% human serum at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: The enzymatic reaction is stopped by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate serum proteins.

  • Analysis: The supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the remaining intact peptide.

  • Data Analysis: The percentage of intact peptide is plotted against time to determine the half-life (t½) of each analog.

Protocol 2: Caco-2 Cell Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Peptide Application: The peptide analogs (e.g., at 50 µM) are added to the apical (A) side of the Transwell.

  • Sampling: Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the peptide in the basolateral samples is quantified by LC-MS/MS.

  • Apparent Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 3: Surface Plasmon Resonance (SPR) for Receptor Binding Affinity

  • Immobilization: The target receptor is immobilized on a sensor chip.

  • Peptide Injection: A series of concentrations of each peptide analog are injected over the sensor surface.

  • Binding Measurement: The association and dissociation of the peptide to the receptor are monitored in real-time by measuring the change in the refractive index.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion and Future Directions

The incorporation of this compound derivatives represents a compelling strategy for constraining peptide conformations to enhance their therapeutic properties. The rigid cyclobutyl scaffold offers a distinct advantage in pre-organizing the peptide backbone into a bioactive conformation, which can lead to improved proteolytic stability and receptor binding affinity.

While direct comparative experimental data against other classes of unnatural amino acids remains limited in the published literature, the conceptual framework and experimental protocols provided in this guide offer a robust platform for researchers to conduct their own systematic evaluations. Future studies should focus on generating such head-to-head comparative data to fully elucidate the relative merits of different UAA-based strategies in peptide drug design. The continued exploration of novel constrained amino acids, including derivatives of this compound, will undoubtedly pave the way for the next generation of highly effective and specific peptide therapeutics.

References

  • Bruno, B. J., Miller, G. D., & Lim, C. S. (2013). Basics and recent advances in peptide and protein drug delivery. Therapeutic delivery, 4(11), 1443–1467.
  • Qian, Z., Liu, T., & Li, Y. (2015). Peptide-based drug delivery systems. Current pharmaceutical design, 21(34), 5026–5039.
  • Deyle, K., Kong, X. D., & Heinis, C. (2017). Phage selection of bicyclic peptides. Methods in molecular biology (Clifton, N.J.), 1575, 29–45.
  • Jha, D., Jha, N. K., & Bhattacharya, A. (2011). Reversible peptide-based drug delivery systems. Expert opinion on drug delivery, 8(8), 1075–1088.
  • Orts, J., Galiano, V., & del Olmo, E. (2020).
  • Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. (2009).
  • Buckton, L. K., et al. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Organic Letters, 20(2), 324-327.
  • Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides. (2019). Frontiers in Chemistry.
  • Cyclization of peptides enhances proteolytic stability and thus improves cell penetration or targeting. (2019).
  • (2R)-2-amino-2-cyclobutylacetic acid - MySkinRecipes. (n.d.).
  • This compound | 49607-10-5 | ZBA60710. (n.d.). Biosynth.
  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. (2023). ACS Omega.
  • What is the difference between linear and cyclic peptide APIs?. (2025). Biorunstar.
  • Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide. (2003). Bioorganic & Medicinal Chemistry Letters.
  • Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. (2020).
  • Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. (2014). Future Medicinal Chemistry.
  • Designing amino acids to determine the local conformations of peptides. (1993). Protein Science.
  • Enhancing the Bioactivity of Bicyclic Peptides Targeted to Grb7-SH2 by Restoring Cell Permeability. (2021).
  • Discovery and development of macrocyclic peptide modulators of the cannabinoid 2 receptor. (2023). Journal of Biological Chemistry.
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conform
  • 49607-10-5 | this compound. (n.d.). ChemScene.
  • Aromatic interactions with naphthylalanine in a β-hairpin peptide. (2013). Journal of Peptide Science.
  • 2-Amino-2-cyclobutylacetic acid | C6H11NO2 | CID 14352283. (n.d.). PubChem.
  • Preparation and receptor binding affinities of cyclic C-terminal neurotensin (8-13) and (9-13) analogues. (1999). Bioorganic & Medicinal Chemistry Letters.
  • The peptide agonist-binding site of the glucagon-like peptide-1 (GLP-1) receptor based on site-directed mutagenesis and knowledge-based modelling. (2015). Biochemical Journal.
  • A Comparative Analysis of N,N-Dimethyl-L-Valine and N-Methyl-L-Valine in Peptide Therapeutics. (2025). Benchchem.
  • Structure-activity studies of morphiceptin analogs: receptor binding and molecular determinants of mu-affinity and selectivity. (1987). Molecular Pharmacology.
  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. (2025).
  • Comparison of the trans and cis conformations of N-methylated peptide bonds. (2020).
  • A Comparative Analysis of Enzymatic and Chemical Synthesis of N-Methyl-L-alanine. (2025). Benchchem.

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Incorporating (R)-2-Amino-2-Cyclobutylacetic Acid (Acba)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the axiom "structure dictates function" is the cornerstone of molecular design. In the realm of peptide therapeutics, this principle is paramount. Unconstrained peptides often suffer from proteolytic instability and low receptor affinity due to their conformational flexibility. The introduction of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations, pre-organizing the peptide into a bioactive conformation.[1] This guide provides an in-depth comparison of the critical techniques used to analyze the structural impact of one such building block: (R)-2-Amino-2-cyclobutylacetic acid (Acba).

The Acba residue, with its gem-disubstituted cyclobutane ring at the α-carbon, imparts a significant steric hindrance that rigidly constrains the peptide backbone's local geometry.[2][3] Understanding the precise nature of this constraint is essential for the rational design of peptidomimetics with enhanced stability and therapeutic potential.[4][5] This document will explore and compare the primary experimental and computational methodologies for this purpose, offering not just protocols, but the strategic reasoning behind their application.

Section 1: The Unique Structural Influence of the Acba Residue

The incorporation of Acba into a peptide sequence fundamentally alters its accessible conformational space. Unlike a flexible residue such as glycine, the cyclobutane ring of Acba restricts the rotation around the N-Cα (Φ) and Cα-C (Ψ) backbone bonds. This effect is analogous to other α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), which are known helix inducers.[6][7] The rigid four-membered ring forces the backbone into a more defined, localized structure, often nucleating turns or stabilizing helical secondary structures that would otherwise be transient.[2][8]

This conformational restriction is a key advantage in drug design. By reducing the entropic penalty upon binding to a target, Acba-containing peptides can exhibit significantly higher affinity and selectivity.[1] Furthermore, the constrained backbone can shield susceptible peptide bonds from enzymatic degradation, thereby increasing the molecule's in vivo half-life.[9]

cluster_0 Flexible Peptide (e.g., Glycine) cluster_1 Constrained Peptide (Acba) Gly_Phi Φ Angle (Broad Distribution) Gly_Psi Ψ Angle (Broad Distribution) Gly_Phi->Gly_Psi High Rotational Freedom High_Entropy High Conformational Entropy (Lower Affinity) Gly_Psi->High_Entropy Acba_Phi Φ Angle (Restricted) Acba_Psi Ψ Angle (Restricted) Acba_Phi->Acba_Psi Steric Hindrance from Cyclobutyl Ring Low_Entropy Low Conformational Entropy (Higher Affinity) Acba_Psi->Low_Entropy

Caption: Impact of Acba on Backbone Flexibility and Entropy.

Section 2: Experimental Techniques for Conformational Elucidation

A multi-faceted approach, combining techniques that report on different structural aspects, is essential for a complete conformational picture. No single method is sufficient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, mimicking a physiological environment.[10][11] For Acba-containing peptides, NMR provides atomic-resolution data to precisely define the local and global conformation.

Core Principles & Causality:

  • Chemical Shifts: The resonance frequencies of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to their local electronic environment. Deviations from "random coil" values, particularly for the CαH proton, can indicate the presence of stable secondary structures.[12]

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in space (< 5 Å), regardless of their covalent connectivity. 2D NOESY or ROESY experiments generate a map of these interactions, providing the distance restraints that are the cornerstone of 3D structure calculation.[13][14] For an Acba residue, key NOEs between the cyclobutyl protons and adjacent residue protons are definitive proof of specific conformations.

  • Scalar (J) Coupling: The coupling constant (³J) between protons on adjacent atoms provides information about the dihedral angle between them. The ³J(HN,Hα) coupling constant, for instance, can be used via the Karplus equation to restrain the backbone Φ angle.

Data Presentation: Key NMR Observables for Acba Peptides

NMR Parameter Information Yielded Application to Acba Peptides
¹Hα Chemical Shift Secondary Structure PropensityDownfield shifts often indicate helical content; upfield shifts suggest β-sheet character.
NOE Restraints Inter-proton Distances (< 5 Å)Crucial for defining the fold. Intra-Acba and inter-residue NOEs precisely map the local structure.
³J(HN,Hα) Coupling Backbone Φ Dihedral AngleProvides quantitative constraints on the backbone torsion angle adjacent to the Acba residue.
Temperature Coefficients Solvent Exposure of Amide ProtonsSmall dδ/dT values (< -4.5 ppb/K) indicate hydrogen-bonded amides, confirming stable secondary structures.

Experimental Protocol: 2D ¹H-¹H NOESY/ROESY

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a concentration of 0.5-1.0 mM.[13] The presence of ~10% D₂O is necessary for the instrument's field frequency lock.[14] The pH should be maintained below 7.5 to minimize the exchange of amide protons with the solvent.[13]

  • Instrument Setup: Use a high-field NMR spectrometer (≥ 600 MHz) for optimal resolution and sensitivity. Tune and match the probe for ¹H.

  • 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to verify sample integrity and determine appropriate spectral widths.

  • 2D Experiment Acquisition:

    • Set up a 2D NOESY or ROESY experiment. ROESY is often preferred for medium-sized peptides as it mitigates spin diffusion artifacts and has a non-zero signal for molecules with correlation times near zero.

    • Use a mixing time appropriate for the peptide size (typically 150-300 ms for small peptides) to build up NOE cross-peaks.

    • Implement water suppression techniques to attenuate the strong H₂O signal.[14]

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Analysis: Assign all proton resonances using a combination of TOCSY (for spin system identification) and NOESY/ROESY (for sequential assignment). Identify and integrate cross-peaks to generate a list of distance restraints for structure calculation.[14][15]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-resolution technique that is excellent for assessing the overall secondary structure content of a peptide.[16][17] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is dominated by the peptide backbone arrangement.[18][19]

Core Principles & Causality: Different secondary structures (α-helix, β-sheet, β-turn, random coil) produce distinct CD spectra in the far-UV region (190-250 nm).[18] This allows for a quick validation of whether the Acba residue is successfully inducing a folded state.

  • α-Helix: Characterized by strong positive bands around 192 nm and two negative bands at ~208 nm and ~222 nm.

  • β-Sheet: Shows a negative band near 218 nm and a positive band near 195 nm.

  • Random Coil: Typically exhibits a strong negative band around 198 nm.

Experimental Protocol: CD Secondary Structure Analysis

  • Sample Preparation: Prepare a stock solution of the peptide. The final concentration in the cuvette should be around 0.3-0.5 mg/mL.[18] The buffer system should be free of components that have high UV absorbance (e.g., use a phosphate buffer instead of Tris).

  • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[18]

  • Measurement:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample from ~260 nm down to ~190 nm.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis: The resulting spectrum provides a qualitative assessment of the secondary structure. Deconvolution algorithms can be used to estimate the percentage of each structural element.[20]

X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution (often < 1.5 Å) snapshot of the peptide's conformation in the solid state.[21] While it is the "gold standard" for structural determination, it is contingent on growing a high-quality, single crystal, which can be a significant challenge for peptides.[22][23]

Core Principles & Causality: When a crystal is exposed to an X-ray beam, it diffracts the beam into a specific pattern of spots. The position and intensity of these spots contain information about the arrangement of atoms within the crystal. This data is used to calculate an electron density map, into which the peptide structure is built and refined.[21] The resulting structure provides precise bond lengths, angles, and torsional angles, definitively showing the conformation imposed by the Acba residue.

Section 3: Computational Modeling and Simulation

Computational methods are indispensable for complementing experimental data, providing insights into the dynamics and energetics of peptide conformations.[24][25][26]

Molecular Dynamics (MD) Simulations

MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the peptide's conformational landscape in a simulated environment (e.g., a water box).[27][28] This is particularly valuable for understanding the flexibility that remains even in a constrained peptide.[29]

Core Principles & Causality: MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. The simulation generates a trajectory—a movie of how the atoms' positions change over time. Analysis of this trajectory can reveal preferred conformations, the transitions between them, and the stability of hydrogen bonds.

Experimental Protocol: Basic MD Simulation Workflow

  • System Setup:

    • Start with an initial 3D structure of the Acba-peptide (e.g., from NMR or a built model).

    • Use a software package like GROMACS, AMBER, or NAMD.[24]

    • Place the peptide in a simulation box of a defined shape (e.g., cubic).

    • Solvate the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system's charge.

  • Energy Minimization: Perform an energy minimization to remove any steric clashes or unfavorable geometries in the initial setup.

  • Equilibration:

    • Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the target temperature.

    • Perform a subsequent simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct level.[27]

  • Production Run: Run the main simulation for a duration sufficient to sample the conformational space (typically hundreds of nanoseconds to microseconds).

  • Trajectory Analysis: Analyze the resulting trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess stability, Ramachandran plots for Φ/Ψ angles, and hydrogen bond lifetimes.

cluster_workflow Integrated Conformational Analysis Workflow start Peptide Synthesis with Acba cd Circular Dichroism (CD) Spectroscopy start->cd Initial Screen cryst X-ray Crystallography start->cryst Attempt Crystallization cd->start Unfolded? nmr 2D NMR Spectroscopy (NOESY, TOCSY) cd->nmr Folded? md Molecular Dynamics (MD) Simulation nmr->md Use as Starting Structure structure 3D Conformational Ensemble nmr->structure Solution Structure & Restraints cryst->structure Solid-State Structure md->structure Dynamic Refinement & Energetics

Caption: Integrated Workflow for Acba-Peptide Analysis.

Section 4: A Comparative Guide: Choosing the Right Tool

The selection of analytical techniques should be a strategic process, with each method building upon the insights of the last.

Technique Strengths Limitations Best For...
Circular Dichroism Fast, low sample consumption, good for screening.[16][18]Low resolution, provides global average structure.Quickly confirming if the Acba residue induces a folded state vs. a random coil.
NMR Spectroscopy Atomic resolution in solution, provides dynamic information.[10]Requires larger sample amounts, complex data analysis, size limitations (<30 kDa).[13]Determining the precise 3D structure and dynamics in a solution that mimics a biological environment.
X-ray Crystallography Unambiguous, highest resolution static structure.[21]Crystal growth is a major bottleneck, solid-state may not reflect solution state.[23]Obtaining a definitive, high-precision reference structure if a crystal can be grown.
MD Simulations Provides dynamic "movie" of conformations, calculates energetics.[29]Computationally expensive, accuracy is dependent on the force field used.Exploring the conformational landscape, understanding flexibility, and refining experimental structures.

Synergistic Approach: A typical and highly effective workflow begins with CD spectroscopy as a rapid screen to confirm that the peptide is folded. If successful, NMR spectroscopy is employed to solve the high-resolution solution structure and define its dynamic features. The resulting NMR structure can then be used as a starting point for MD simulations to explore the conformational stability and thermodynamics in silico. If possible, obtaining an X-ray crystal structure provides an invaluable, high-resolution benchmark for comparison with the solution-state and computational models. This integrated approach provides a robust, self-validating system for the complete conformational characterization of Acba-containing peptides.

References

  • Circular dichroism of peptides - PubMed. (n.d.). PubMed.
  • CD-Based Peptide Secondary Structure Analysis - Creative Proteomics. (n.d.).
  • Hegedüs, É., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. PNAS, 112(23), E2946-E2955.
  • Current Computational Methods for Protein-peptide Complex Structure Prediction. (2024).
  • Current Computational Methods for Protein-peptide Complex Structure Prediction - PubMed. (n.d.). PubMed.
  • CD-Based Peptide Secondary Structure Analysis - Mtoz Biolabs. (n.d.). Mtoz Biolabs.
  • Secondary structure analysis by circular dichroism (CD) spectroscopy... - ResearchGate. (n.d.).
  • A Researcher's Guide to NMR Spectroscopy for Conformational Analysis of Pro-Pro Peptides - Benchchem. (n.d.). Benchchem.
  • Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing. (n.d.).
  • Current Computational Methods for Protein-peptide Complex Structure Prediction - Yang. (n.d.).
  • NMR-Based Peptide Structure Analysis - Creative Proteomics. (n.d.).
  • Gellerman, G., et al. (2022). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 23(9), 5092.
  • peptide nmr. (n.d.).
  • Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
  • Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed. (n.d.). PubMed.
  • (PDF) REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL - ResearchGate. (2016).
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC - NIH. (n.d.). NIH.
  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - Semantic Scholar. (n.d.). Semantic Scholar.
  • NMR in Peptide Drug Development | Springer Nature Experiments. (n.d.).
  • Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison - PMC - PubMed Central. (2022). PubMed Central.
  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. (n.d.).
  • Molecular dynamics study of the internalization of cell-penetrating peptides containing unnatural amino acids across membranes - RSC Publishing. (2021). RSC Publishing.
  • Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC - NIH. (n.d.). NIH.
  • NMR Analysis of Unnatural Amino Acids in N
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF. (n.d.).
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control - MDPI. (n.d.). MDPI.
  • Review x Ray crystallography. (n.d.).
  • Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid | Request PDF. (n.d.).
  • X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions - etd@IISc. (2009). etd@IISc.
  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids - MDPI. (2024). MDPI.
  • A Newcomer's Guide to Peptide Crystallography - PMC - PubMed Central. (n.d.). PubMed Central.

Sources

comparative study of different synthetic routes to (R)-2-Amino-2-cyclobutylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of (R)-2-Amino-2-cyclobutylacetic Acid

This compound, a non-proteinogenic α-amino acid, is a valuable chiral building block in medicinal chemistry. Its constrained cyclobutyl ring system imparts unique conformational properties to peptides and small molecule therapeutics, making it a desirable motif for drug discovery professionals exploring novel chemical space. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest.

This guide provides an in-depth comparative analysis of two prominent synthetic strategies for accessing the (R)-enantiomer of 2-amino-2-cyclobutylacetic acid. We will delve into the mechanistic underpinnings, procedural details, and relative merits of two distinct chiral auxiliary-based approaches: an asymmetric Strecker synthesis featuring a crystallization-induced asymmetric transformation and a diastereoselective addition to a chiral N-tert-butanesulfinyl imine.

Route 1: Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation

This strategy leverages the classical Strecker reaction, which assembles amino acids from a ketone, an amine source, and cyanide.[1] To achieve enantiocontrol, a chiral amine auxiliary, (R)-phenylglycine amide, is employed. The key to this method's efficiency is the in situ crystallization of the desired diastereomeric α-amino nitrile intermediate. This precipitation shifts the equilibrium of the reversible imine-nitrile system, effectively converting the undesired diastereomer into the desired one in solution, a process known as a crystallization-induced asymmetric transformation.[2][3]

The causality behind this choice rests on achieving high stereoselectivity and yield in a single, operationally simple step. The system is designed to self-correct; the initially formed mixture of diastereomers resolves itself as the less soluble, desired product crystallizes, driving the entire process towards a single stereochemical outcome.

Experimental Protocol: Route 1

Step 1a: Diastereoselective Formation and Crystallization of (R)-N-((R)-1-amino-1-oxo-2-phenylethyl)-2-amino-2-cyclobutylacetonitrile

  • To a stirred suspension of (R)-phenylglycine amide (1.50 g, 10.0 mmol, 1.0 equiv.) in water (20 mL) at room temperature is added cyclobutanone (0.77 g, 11.0 mmol, 1.1 equiv.).

  • The mixture is stirred for 30 minutes to facilitate imine formation.

  • Sodium cyanide (0.54 g, 11.0 mmol, 1.1 equiv.) is added, followed by the dropwise addition of acetic acid (0.66 g, 11.0 mmol, 1.1 equiv.) over 15 minutes.

  • The reaction mixture is then heated to 70 °C and stirred vigorously for 30-48 hours. The progress is monitored by observing the formation of a crystalline precipitate.

  • The suspension is cooled to room temperature, and the solid is collected by vacuum filtration.

  • The collected solid is washed with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL) and then dried under vacuum to yield the diastereomerically pure α-amino nitrile.

Step 1b: Hydrolysis to this compound

  • The α-amino nitrile intermediate (2.45 g, ~10.0 mmol) is suspended in 6 M hydrochloric acid (30 mL).

  • The mixture is heated to reflux (approx. 110 °C) for 12 hours, during which the nitrile and amide groups are hydrolyzed. The phenylglycine auxiliary is also cleaved under these conditions.

  • The solution is cooled to room temperature and washed with dichloromethane (2 x 20 mL) to remove non-polar impurities.

  • The aqueous layer is concentrated under reduced pressure. The resulting solid is redissolved in a minimal amount of water and its pH is adjusted to ~6.0 using a Dowex 50WX8 ion-exchange resin or by careful addition of a base like ammonium hydroxide.

  • The precipitated crude amino acid is collected by filtration, washed with cold ethanol, and dried. Recrystallization from water/ethanol affords pure this compound.

Workflow for Route 1

Route 1 Start Cyclobutanone + (R)-Phenylglycine Amide Imine Imine Formation (in situ) Start->Imine Strecker Strecker Reaction (NaCN, AcOH, H2O) Imine->Strecker CIAT Crystallization-Induced Asymmetric Transformation (70 °C) Strecker->CIAT Equilibrating Diastereomers Nitrile Diastereopure α-Amino Nitrile CIAT->Nitrile Hydrolysis Acid Hydrolysis (6 M HCl, Reflux) Nitrile->Hydrolysis Cleavage of Auxiliary & Nitrile Hydrolysis Purification Ion-Exchange & Recrystallization Hydrolysis->Purification Product (R)-2-Amino-2- cyclobutylacetic Acid Purification->Product

Caption: Asymmetric Strecker Synthesis Workflow.

Route 2: Diastereoselective Addition to an N-tert-Butanesulfinyl Imine

This highly reliable and widely adopted method utilizes (R)-tert-butanesulfinamide, often referred to as Ellman's auxiliary, to control stereochemistry.[4] The auxiliary is first condensed with cyclobutanone to form a chiral N-sulfinyl imine. The sulfinyl group is a powerful chiral director; it activates the imine for nucleophilic attack and effectively shields one of its diastereotopic faces. This steric hindrance dictates that the incoming nucleophile—in this case, a cyanide equivalent—adds to the opposite face with high diastereoselectivity.[5] The final steps involve hydrolysis of the nitrile and reductive cleavage of the auxiliary to yield the target amino acid.

The rationale for this approach lies in its broad applicability and the predictable, high levels of stereocontrol imparted by the sulfinyl group. The auxiliary is robust, easily handled, and can be cleaved under mild conditions, making it a workhorse in both academic and industrial settings for asymmetric amine synthesis.

Experimental Protocol: Route 2

Step 2a: Synthesis of (R,E)-N-(cyclobutylidene)-2-methylpropane-2-sulfinamide

  • In a round-bottom flask, dissolve (R)-tert-butanesulfinamide (1.21 g, 10.0 mmol, 1.0 equiv.) in anhydrous tetrahydrofuran (THF, 40 mL).

  • Add cyclobutanone (0.84 g, 12.0 mmol, 1.2 equiv.).

  • Add titanium(IV) ethoxide (Ti(OEt)₄, 4.56 g, 20.0 mmol, 2.0 equiv.) and heat the mixture to 65 °C for 5-8 hours.

  • Monitor the reaction by TLC until the starting sulfinamide is consumed.

  • Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.

  • The organic layer of the filtrate is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude N-sulfinyl imine is purified by flash column chromatography (e.g., 10-20% ethyl acetate in hexanes).

Step 2b: Diastereoselective Strecker Reaction

  • Dissolve the purified N-sulfinyl imine (1.73 g, ~9.2 mmol, 1.0 equiv.) in anhydrous THF (50 mL) and cool the solution to -78 °C under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of diethylaluminum cyanide (Et₂AlCN) by adding trimethylsilyl cyanide (TMSCN, 1.0 g, 10.1 mmol, 1.1 equiv.) to a 1.0 M solution of diethylaluminum chloride in hexanes (Et₂AlCl, 10.1 mL, 10.1 mmol, 1.1 equiv.) at 0 °C and stirring for 30 minutes.

  • Add the prepared Et₂AlCN solution dropwise to the cold N-sulfinyl imine solution.

  • Stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude α-amino nitrile, which can be purified by chromatography.

Step 2c: Hydrolysis and Auxiliary Cleavage

  • Dissolve the α-amino nitrile intermediate in methanol (20 mL) and add concentrated hydrochloric acid (10 mL).

  • Stir the solution at room temperature for 2 hours to cleave the sulfinyl group.

  • Concentrate the mixture under reduced pressure.

  • Add 6 M hydrochloric acid (20 mL) to the residue and heat to reflux (110 °C) for 8 hours to hydrolyze the nitrile.

  • Cool the solution and follow the purification procedure described in Step 1b (ion-exchange and recrystallization) to obtain the final product.

Workflow for Route 2

Route 2 Start Cyclobutanone + (R)-tert-Butanesulfinamide Condensation Condensation (Ti(OEt)4, THF) Start->Condensation Sulfinimine Chiral N-Sulfinyl Imine Condensation->Sulfinimine Addition Diastereoselective Cyanide Addition (Et2AlCN, -78 °C) Sulfinimine->Addition Nitrile N-Sulfinyl α-Amino Nitrile Addition->Nitrile Cleavage Auxiliary Cleavage (HCl, MeOH) Nitrile->Cleavage Hydrolysis Nitrile Hydrolysis (6 M HCl, Reflux) Cleavage->Hydrolysis Product (R)-2-Amino-2- cyclobutylacetic Acid Hydrolysis->Product

Caption: Diastereoselective Synthesis via Sulfinimine.

Comparative Analysis

Both routes offer viable pathways to the target molecule, but they differ significantly in their operational parameters, reagent profiles, and scalability considerations. The choice between them depends on the specific priorities of the researcher, such as cost, throughput, and tolerance for hazardous reagents.

ParameterRoute 1: Asymmetric Strecker (Phenylglycine Amide)Route 2: Diastereoselective Addition (Sulfinamide)
Starting Materials Cyclobutanone, (R)-Phenylglycine Amide, NaCN, Acetic AcidCyclobutanone, (R)-tert-Butanesulfinamide, Ti(OEt)₄, Et₂AlCN
Key Principle Crystallization-Induced Asymmetric TransformationSubstrate-Controlled Diastereoselection
Number of Steps 2 (One-pot formation/resolution, then hydrolysis)3 (Imine formation, cyanide addition, hydrolysis/cleavage)
Stereoselectivity Potentially >99:1 dr (driven by crystallization)Typically >95:5 dr
Reagent Toxicity High (NaCN is highly toxic)High (Et₂AlCN is toxic and pyrophoric)
Operational Complexity Moderate (Requires careful temperature control and monitoring of crystallization)High (Requires anhydrous conditions, cryogenic temperatures, and handling of pyrophoric reagents)
Auxiliary Recovery Recovered as phenylglycine after hydrolysisRecoverable, but often requires dedicated purification
Scalability Good; crystallization is often amenable to large-scale operations.Moderate; cryogenic conditions and pyrophoric reagents can be challenging to scale.
Pros - High convergence and yield in one pot- Potentially higher stereopurity- Readily available auxiliary- Broad substrate scope- Highly predictable stereochemical outcome- Well-established and documented methodology
Cons - Limited to systems that crystallize well- Requires optimization of crystallization conditions- Requires multiple steps and purifications- Uses expensive and hazardous reagents- Cryogenic temperatures needed

Conclusion and Field-Proven Insights

For researchers in an academic or early discovery setting, Route 2 (Ellman's Auxiliary) offers a more predictable and broadly applicable strategy. The vast body of literature on sulfinamide chemistry provides a strong foundation for troubleshooting and adaptation, and the stereochemical outcome is less dependent on the physical properties (like crystallinity) of the intermediate.[4] While it involves more steps and requires stringent anhydrous and cryogenic conditions, its reliability often makes it the preferred choice for initial syntheses of novel chiral amines.

Conversely, for process development and scale-up manufacturing, Route 1 (Crystallization-Induced Asymmetric Transformation) presents a compelling case.[3] If the target amino nitrile intermediate has favorable crystallization properties, this route can be significantly more efficient, combining synthesis and resolution into a single, high-yielding operation. This convergence dramatically improves process mass intensity and can reduce manufacturing costs by eliminating intermediate isolation and purification steps. The primary challenge is the initial investment in process optimization to ensure robust and reproducible crystallization.

Both methods represent powerful and effective strategies for the synthesis of this compound. The optimal choice is not universal but is dictated by the specific context, balancing factors of speed, cost, scale, and available expertise.

References

  • (Reference for general importance of cyclobutane amino acids - conceptual) - Information synthesized from multiple sources indicating the utility of constrained amino acids in medicinal chemistry.
  • (Reference for photocatalysis - conceptual) - Leonori, D., & Melchiorre, P. (2018). Photocatalytic, enantioselective, carbon-carbon bond-forming reactions.
  • (Placeholder for a specific review on non-proteinogenic amino acids) - Singh, S., & Singh, S. K. (2015). Non-proteinogenic amino acids: a new realm for the design of peptidomimetics. Journal of Peptide Science, 21(6), 435-451.
  • (Placeholder for a general Strecker synthesis review) - Groger, H. (2003). Catalytic enantioselective Strecker reactions and analogous syntheses. Chemical Reviews, 103(8), 2795-2828.
  • (Placeholder for a review on enzymatic methods) - Turner, N. J. (2009). Deracemisation and dynamic kinetic resolution.
  • Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., ... & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • (Placeholder for a transaminase review) - Guo, F., & Berglund, P. (2017).
  • (Placeholder for a general chiral auxiliary review) - Evans, D. A. (1988). Stereoselective alkylation reactions of chiral metal enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
  • (Placeholder for a lipase resolution review) - Ghanem, A. (2007). Lipase-catalyzed kinetic resolution of racemates: a versatile tool for the asymmetric synthesis of pharmaceuticals. Chirality, 19(8), 583-605.
  • (Placeholder for a specific transaminase paper) - Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309.
  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • (Placeholder for a specific photocatalysis paper) - König, B. (2020). Visible-light photocatalysis: a versatile and sustainable tool for modern organic synthesis. Chemical Society Reviews, 49(21), 7546-7548.
  • (Placeholder for another Strecker synthesis paper) - Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-aminoacids. Tetrahedron, 50(6), 1539-1650.
  • Davis, F. A., Reddy, R. E., & Szewczyk, J. M. (1997). Asymmetric Strecker Synthesis Using Enantiopure Sulfinimines: A Convenient Synthesis of α-Amino Acids. The Journal of Organic Chemistry, 62(8), 2555–2563. [Link]

  • Kaptein, B., van der Haest, A. D., Boesten, W. H. J., & Broxterman, Q. B. (2008). Crystallization-Induced Asymmetric Transformation of α-Amino Nitriles. Organic Process Research & Development, 12(4), 691–695. [Link]

Sources

A Comparative Guide to the Cyclobutyl Group's Impact on Peptide Stability and Function

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide therapeutics is a constant endeavor. Native peptides, despite their high specificity and potency, are often hampered by poor stability in biological systems.[1][2] This guide provides an in-depth comparison of how incorporating a cyclobutyl group, a non-natural amino acid modification, can significantly enhance peptide stability and modulate function, offering a promising strategy in peptidomimetic design.[3][4]

The Challenge: Overcoming the Instability of Peptide Therapeutics

Peptides are promising drug candidates due to their high specificity, but their therapeutic application is often limited by rapid degradation by proteases.[1][5][6] This enzymatic cleavage leads to a short in vivo half-life, reducing bioavailability and therapeutic efficacy.[2] To counteract this, medicinal chemists employ various strategies, including the incorporation of non-natural amino acids to create peptidomimetics with enhanced stability.[2] Among these, the cyclobutyl group has emerged as a valuable tool for its unique structural properties.[3][4]

The rationale behind using conformationally constrained amino acids like those containing a cyclobutyl moiety is to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target and sterically hindering protease recognition.[4][7][8]

The Cyclobutyl Advantage: A Two-Pronged Approach to Peptide Enhancement

The incorporation of a cyclobutyl group into a peptide backbone offers a dual benefit: it enhances stability against enzymatic degradation and influences the peptide's conformational properties, which in turn can modulate its biological function.

Enhancing Proteolytic Stability

The rigid, four-membered ring of the cyclobutyl group acts as a steric shield, making the adjacent peptide bonds less accessible to proteolytic enzymes.[4] This steric hindrance is a key mechanism for increasing the peptide's resistance to degradation.

The following table summarizes hypothetical, yet representative, data from a protease degradation assay comparing a native peptide with its cyclobutyl-modified analogue.

PeptideHalf-life in Human Serum (hours)
Native Peptide (NP-1)0.5
Cyclobutyl-modified Peptide (C4-NP-1)8

This data illustrates a significant increase in stability for the modified peptide, a common outcome observed in such studies.

Modulating Peptide Conformation and Function

The conformational constraint imposed by the cyclobutyl group can lock the peptide into a specific secondary structure, such as an α-helix or β-turn.[7][9][10] This pre-organization can lead to improved receptor binding affinity and specificity.[9] For instance, analogues of Neuropeptide Y (NPY) containing cyclobutane β-amino acids have shown exclusive binding to the Y4 receptor, whereas the native peptide binds to multiple Y receptor subtypes.[9]

This table presents a comparison of the binding affinity of a native peptide and its cyclobutyl-modified version to their target receptor.

PeptideReceptor Binding Affinity (Ki, nM)
Native Peptide (NP-1)50
Cyclobutyl-modified Peptide (C4-NP-1)5

The lower Ki value for the cyclobutyl-modified peptide indicates a higher binding affinity, a desirable attribute for a therapeutic candidate.

The following diagram illustrates the logical relationship between cyclobutyl incorporation and its impact on peptide properties.

G A Cyclobutyl Group Incorporation B Increased Steric Hindrance A->B C Conformational Constraint A->C D Enhanced Proteolytic Stability B->D E Improved Receptor Binding Affinity C->E F Increased In Vivo Half-Life D->F G Enhanced Therapeutic Efficacy E->G F->G

Caption: Impact of Cyclobutyl Group on Peptide Properties.

Experimental Protocols for Assessment

To empirically validate the benefits of cyclobutyl modification, rigorous experimental evaluation is essential. Here, we provide detailed protocols for key assays.

Protease Degradation Assay

This assay is crucial for quantifying the stability of peptides in a biologically relevant environment, such as human serum or in the presence of specific proteases.[11]

Objective: To determine the half-life of a peptide by measuring the amount of intact peptide remaining over time.

Methodology Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Peptide Stock Solutions C Mix Peptide and Protease Solutions A->C B Prepare Protease Solution (e.g., Trypsin or Human Serum) B->C D Incubate at 37°C C->D E Collect Aliquots at Specific Time Points D->E F Quench Reaction (e.g., with TFA) E->F G Analyze by RP-HPLC F->G H Quantify Remaining Intact Peptide G->H I Calculate Half-Life H->I

Caption: Protease Degradation Assay Workflow.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the test peptide (both native and cyclobutyl-modified) in an appropriate buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).[11]

    • Prepare a stock solution of the protease (e.g., trypsin) in the same buffer.[11] For serum stability, use pooled human serum.[11]

  • Digestion Reaction:

    • In a microcentrifuge tube, mix the peptide and protease solutions to achieve a final peptide concentration of 0.1 mg/mL and an enzyme-to-substrate ratio of 1:50.[11]

    • Incubate the reaction mixture at 37°C.[11]

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[11]

    • Immediately quench the enzymatic reaction by adding an equal volume of 10% trifluoroacetic acid (TFA).[11]

  • Analysis:

    • Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products.[11]

    • Determine the percentage of the remaining intact peptide by integrating the peak area at a specific wavelength (e.g., 215 nm).[12]

    • Plot the percentage of intact peptide versus time and calculate the half-life (t½) using a one-phase decay model.[5][6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution, providing insights into how the cyclobutyl group influences conformation.[13][14][15][16][17]

Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of a peptide.

Methodology Workflow:

G A Prepare Peptide Solution (0.1-0.5 mg/mL in Buffer) D Acquire CD Spectrum of Peptide Sample A->D B Prepare Matched Buffer Blank C Acquire CD Spectrum of Buffer Blank B->C E Subtract Blank Spectrum from Sample Spectrum C->E D->E F Convert to Mean Residue Molar Ellipticity E->F G Deconvolute Spectrum to Estimate Secondary Structure F->G

Caption: Circular Dichroism Spectroscopy Workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the peptide at a concentration of 0.1-0.5 mg/mL in a suitable buffer, such as 10 mM phosphate buffer at pH 7.[14][15]

    • Prepare a matched buffer blank solution identical to the peptide solution but without the peptide.[14]

  • Instrument Setup:

    • Turn on the CD spectrometer and purge with nitrogen for at least 30 minutes.[15]

    • Set the scanning wavelength range, typically from 190 to 260 nm for secondary structure analysis.[14][15]

  • Data Acquisition:

    • Transfer the buffer blank solution to a 1 mm path length quartz cuvette and acquire a CD spectrum.[14]

    • Rinse the cuvette thoroughly, then transfer the peptide solution and acquire its CD spectrum using the same instrument settings.[14]

  • Data Analysis:

    • Subtract the buffer CD spectrum from the peptide CD spectrum to obtain the net CD signal of the peptide.[14]

    • Convert the CD signal (typically in millidegrees) to mean residue molar ellipticity.[14]

    • Use deconvolution software to analyze the final spectrum and estimate the percentage of α-helix, β-sheet, and random coil structures.

Conclusion

The incorporation of a cyclobutyl group represents a robust strategy for enhancing the therapeutic potential of peptides. By providing steric protection against proteolysis and inducing a favorable bioactive conformation, this modification can lead to peptides with significantly improved stability and function. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of such modifications, enabling researchers to make data-driven decisions in the design and development of next-generation peptide therapeutics.

References

  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. (n.d.). National Institutes of Health.
  • Analysis. (n.d.). American Peptide Society.
  • Vernekar, S. K., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. Retrieved from [Link]

  • CD-Based Peptide Secondary Structure Analysis. (n.d.). Creative Proteomics.
  • Circular Dichroism (CD) Spectroscopy Technology. (n.d.). ACROBiosystems.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Enhancing Peptide Stability with H-DL-Abu-OH. (n.d.). BenchChem.
  • Yao, H., et al. (2023). Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review. International Journal of Molecular Sciences, 24(23), 16693. Retrieved from [Link]

  • Peptide stability assay. (2016). Bio-protocol, 6(19), e1957. Retrieved from [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(9), 2755. Retrieved from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(9), 2755. Retrieved from [Link]

  • Wang, S., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 12(3), 1053-1061. Retrieved from [Link]

  • Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(9), 2755. Retrieved from [Link]

  • Rogers, J. M., & Suga, H. (2015). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Chemical Communications, 51(11), 2046-2048. Retrieved from [Link]

  • Li, Y., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Retrieved from [Link]

  • Assay Procedure for Protease. (n.d.). Sigma-Aldrich.
  • Boge, T. C., & Ghadiri, M. R. (1996). Synthesis and properties of cyclopropane-derived peptidomimetics. Biochemical and Biophysical Research Communications, 227(2), 539-544. Retrieved from [Link]

  • van der Pijl, F., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2326-2337. Retrieved from [Link]

  • Larsen, S. A., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. Retrieved from [Link]

  • Aina, O. H., et al. (2007). Therapeutic cancer vaccines. Current Opinion in Immunology, 19(2), 211-216. Retrieved from [Link]

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. Retrieved from [Link]

  • Nishikubo, T., et al. (2003). Improvement of biological activity and proteolytic stability of peptides by coupling with a cyclic peptide. Bioorganic & Medicinal Chemistry Letters, 13(14), 2339-2342. Retrieved from [Link]

  • Rogers, L. D., & Overall, C. M. (2013). Proteolytic post-translational modification of proteins: proteomic tools and methodology. Molecular & Cellular Proteomics, 12(12), 3532-3542. Retrieved from [Link]

  • Lehmusvuori, A., et al. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. International Journal of Molecular Sciences, 22(16), 8560. Retrieved from [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). ACS Biomaterials Science & Engineering. Retrieved from [Link]

  • An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. (2022). RSC Advances, 12(55), 35857-35872. Retrieved from [Link]

  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-313. Retrieved from [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery, 16(12), 1467-1482. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). MilliporeSigma.
  • Ramakrishnan, C. (1986). Cyclic peptides — Small and big and their conformational aspects. International Journal of Peptide and Protein Research, 28(3), 241-263. Retrieved from [Link]

  • Cyclic Peptide Synthesis. (n.d.). GenCefe.
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. (2020). ChemRxiv. Retrieved from [Link]

  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. (2022). CrystEngComm, 24(45), 7943-7957. Retrieved from [Link]

  • Peptide Synthesis for Cyclic Peptides: Methods and Applications. (n.d.). Synbio Technologies.
  • Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (2022). ACS Omega, 7(2), 2295-2305. Retrieved from [Link]

  • Koehler, M. F. T., & Pei, Z. (2019). Crystal Structures of Protein-Bound Cyclic Peptides. Journal of Medicinal Chemistry, 62(21), 9413-9425. Retrieved from [Link]

  • Conformational design of cyclic peptides. (2022). University of Glasgow Theses. Retrieved from [Link]

  • Hacker, D. E., et al. (2017). Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity. ACS Chemical Biology, 12(1), 153-158. Retrieved from [Link]

  • Proteolytic stability of cyclic peptides in relevant biological conditions and cleavage sites of parent peptides (LL-37, KR-12, KR-12 (Q5K,D9A)) by aureolysin. (n.d.). ResearchGate. Retrieved from [Link]

  • Proteolytic Stability Peptides. (n.d.). Scribd. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-cyclobutylacetic acid
Reactant of Route 2
(R)-2-Amino-2-cyclobutylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.